molecular formula C7H13NO2 B1660762 Tert-butyl Aziridine-2-carboxylate CAS No. 82912-42-3

Tert-butyl Aziridine-2-carboxylate

Cat. No.: B1660762
CAS No.: 82912-42-3
M. Wt: 143.18 g/mol
InChI Key: MPJDBUSCAUGUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl Aziridine-2-carboxylate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJDBUSCAUGUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467158
Record name tert-Butyl aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82912-42-3
Record name tert-Butyl aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl aziridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of tert-Butyl Aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and reactivity of tert-butyl aziridine-2-carboxylate, a valuable chiral building block in organic synthesis and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a strained three-membered aziridine ring with a tert-butoxycarbonyl group at the 2-position. The presence of a chiral center at the C2 carbon and the conformational rigidity of the aziridine ring are key features that dictate its stereochemistry and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
IUPAC Name This compound
CAS Number 82912-42-3
Canonical SMILES CC(C)(C)OC(=O)C1CN1[1]
InChI InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3
InChIKey MPJDBUSCAUGUHB-UHFFFAOYSA-N

Table 2: Spectroscopic Data for tert-Butyl aziridine-1-carboxylate (a related isomer)

NucleusChemical Shift (δ) ppmMultiplicity
¹H NMR (500 MHz, CDCl₃)1.42s (9H, C(CH₃)₃)
2.10s (4H, CH₂)
¹³C NMR (125 MHz, CDCl₃)25.69
27.86
81.08
162.78

Data sourced from a study on the anionic polymerization of tert-butyl aziridine-1-carboxylate.[2]

Stereochemistry and Chiral Resolution

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-tert-butyl aziridine-2-carboxylate and (S)-tert-butyl aziridine-2-carboxylate. The stereochemistry of this building block is crucial in asymmetric synthesis, as it dictates the stereochemical outcome of subsequent reactions.

The separation of these enantiomers can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for resolving racemic mixtures of aziridines. Various types of CSPs, including those based on cyclodextrins, cyclofructans, amylose, cellulose, and macrocyclic glycopeptides, have been successfully employed for the enantiomeric separation of novel aziridines. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Synthesis of this compound

The synthesis of tert-butyl aziridine-2-carboxylates can be approached through several strategies, including both racemic and asymmetric methods.

General Synthetic Approach (Racemic)

While a specific, detailed protocol for the parent racemic this compound is not extensively documented, a general approach can be inferred from the synthesis of related aziridine-2-carboxylates. One common method is the Gabriel-Cromwell reaction, which involves the cyclization of α,β-dihalopropionates with an amine.

G tert-Butyl 2,3-dibromopropanoate tert-Butyl 2,3-dibromopropanoate Racemic this compound Racemic this compound tert-Butyl 2,3-dibromopropanoate->Racemic this compound Amine (e.g., NH₃)

Caption: General Gabriel-Cromwell synthesis of aziridines.

Asymmetric Synthesis via Reductive Kinetic Resolution

A highly effective method for obtaining enantiomerically enriched tert-butyl aziridine-2-carboxylates is through the copper hydride-catalyzed reductive kinetic resolution of racemic 3-substituted-2H-azirine-2-carboxylates.[3] This method allows for the preparation of N-H aziridines with excellent diastereoselectivity and high enantioselectivity.

The process involves the preferential reduction of one enantiomer of the racemic 2H-azirine, leaving the other enantiomer unreacted and thus enantiomerically enriched. This strategy has been successfully applied to a range of 3-aryl-2H-azirine-2-carboxylates with various ester groups, including tert-butyl.

Table 3: Asymmetric Synthesis of tert-Butyl 3-phenylaziridine-2-carboxylate via Kinetic Resolution

EntrySubstrateProduct Yield (%)Enantiomeric Excess (ee %)
1Racemic tert-butyl 3-phenyl-2H-azirine-2-carboxylate44-5184-89

Data adapted from a study on the reductive kinetic resolution of 2H-azirines.[3]

Experimental Protocols

General Protocol for Asymmetric Synthesis via Reductive Kinetic Resolution

The following is a generalized protocol based on the copper hydride-catalyzed kinetic resolution of 2H-azirines.[3]

  • Catalyst Preparation: In a glovebox, a solution of a copper(I) salt (e.g., CuTC) and a chiral phosphine ligand (e.g., (R,R)-Ph-BPE) in a dry, degassed solvent (e.g., THF) is prepared.

  • Reaction Setup: To a solution of the racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate in a dry, degassed solvent (e.g., DCM) at a low temperature (e.g., -65 °C) under an inert atmosphere (e.g., Argon), the prepared catalyst solution is added.

  • Reduction: A reducing agent, such as pinacolborane (HBPin), is added to the reaction mixture.

  • Monitoring and Quenching: The reaction is monitored by a suitable analytical technique (e.g., TLC or NMR). Upon completion, the reaction is quenched.

  • Workup and Purification: The reaction mixture is subjected to an appropriate workup procedure, and the desired enantiomerically enriched this compound is purified by column chromatography.

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Purification Racemic 2H-azirine Racemic 2H-azirine Enantiomerically enriched aziridine Enantiomerically enriched aziridine Racemic 2H-azirine->Enantiomerically enriched aziridine Preferential Reduction Unreacted enantiomerically enriched 2H-azirine Unreacted enantiomerically enriched 2H-azirine Racemic 2H-azirine->Unreacted enantiomerically enriched 2H-azirine Chiral Cu-H catalyst Chiral Cu-H catalyst Reducing agent Reducing agent Isolated chiral aziridine Isolated chiral aziridine Enantiomerically enriched aziridine->Isolated chiral aziridine

Caption: Workflow for asymmetric synthesis via kinetic resolution.

Reactivity and Synthetic Applications

The high ring strain of the aziridine ring makes this compound a versatile intermediate for the synthesis of a variety of nitrogen-containing compounds. The primary mode of reactivity is nucleophilic ring-opening, which can proceed with high regio- and stereoselectivity.

Nucleophilic Ring-Opening Reactions

The aziridine ring can be opened by a wide range of nucleophiles, including organometallics, hydrides, and heteroatoms. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. Generally, in N-activated aziridine-2-carboxylates, heteroatom nucleophiles attack the C3 position, leading to the formation of α-amino acid derivatives. Carbon nucleophiles can attack at either C2 or C3, and the regioselectivity can often be controlled.

G cluster_0 Nucleophilic Ring-Opening This compound This compound α-Amino acid derivatives α-Amino acid derivatives This compound->α-Amino acid derivatives Nu⁻ at C3 β-Amino acid derivatives β-Amino acid derivatives This compound->β-Amino acid derivatives Nu⁻ at C2

Caption: Regioselectivity in nucleophilic ring-opening.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its stereochemistry can be controlled through asymmetric synthesis, and its reactivity, primarily through nucleophilic ring-opening, allows for the stereoselective introduction of nitrogen-containing functionalities into a wide range of molecules. This guide provides a foundational understanding of its structure, stereochemistry, and synthetic utility for researchers in the field of drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl Aziridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for detailed spectroscopic and synthetic data for tert-butyl aziridine-2-carboxylate yielded limited specific information for the unsubstituted parent compound. The following guide provides a comprehensive overview of the closely related, well-characterized isomer, tert-butyl aziridine-1-carboxylate (BocAz) . This information is presented to serve as a valuable reference for researchers working with Boc-protected aziridine scaffolds.

Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are of significant interest in organic synthesis and medicinal chemistry due to their high ring strain, which makes them susceptible to ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules. The incorporation of a tert-butoxycarbonyl (Boc) protecting group, as in tert-butyl aziridine-1-carboxylate, modulates the reactivity of the aziridine nitrogen and provides a handle for further synthetic transformations. This document details the available spectroscopic data and a common synthetic route for tert-butyl aziridine-1-carboxylate.

Synthesis of tert-Butyl Aziridine-1-carboxylate

A prevalent method for the synthesis of tert-butyl aziridine-1-carboxylate involves a two-step process starting from ethanolamine. The initial step is the protection of the amino group with a di-tert-butyl dicarbonate, followed by an intramolecular cyclization to form the aziridine ring.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate

To a solution of ethanolamine (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (1 equivalent) is added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by chromatography, to yield tert-butyl (2-hydroxyethyl)carbamate.

Step 2: Synthesis of tert-Butyl aziridine-1-carboxylate

The intermediate, tert-butyl (2-hydroxyethyl)carbamate (1 equivalent), is dissolved in a suitable solvent like diethyl ether. A base, such as potassium hydroxide (multiple equivalents), and tosyl chloride (1 equivalent) are added to the solution. The reaction is stirred at room temperature for an extended period (e.g., 72 hours). After filtration and aqueous workup, the organic solvent is evaporated. The final product, tert-butyl aziridine-1-carboxylate, is then purified by silica chromatography and/or distillation.

Below is a diagram illustrating the synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Aziridination Ethanolamine Ethanolamine Intermediate tert-Butyl (2-hydroxyethyl)carbamate Ethanolamine->Intermediate THF Boc2O Di-tert-butyl dicarbonate Boc2O->Intermediate Start_Step2 tert-Butyl (2-hydroxyethyl)carbamate FinalProduct tert-Butyl aziridine-1-carboxylate Start_Step2->FinalProduct Diethyl Ether Reagents KOH, TsCl Reagents->FinalProduct

Synthetic workflow for tert-butyl aziridine-1-carboxylate.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) data for tert-butyl aziridine-1-carboxylate. At the time of this report, specific experimental infrared (IR) spectroscopy data for this compound was not available in the surveyed literature.

1H NMR Data

Table 1: 1H NMR Spectroscopic Data for tert-Butyl Aziridine-1-carboxylate.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.10Singlet4HAziridine ring protons (-CH2-CH2-)
1.42Singlet9Htert-Butyl protons (-C(CH3)3)

Solvent: CDCl3

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for tert-Butyl Aziridine-1-carboxylate.

Chemical Shift (δ) ppmAssignment
162.78Carbonyl carbon (C=O)
81.08Quaternary carbon of tert-butyl group (-C(CH3)3)
27.86Methyl carbons of tert-butyl group (-C(CH3)3)
25.69Aziridine ring carbons (-CH2-CH2-)

Solvent: CDCl3

Conclusion

This technical guide provides key synthetic and spectroscopic information for tert-butyl aziridine-1-carboxylate, a valuable building block in organic chemistry. The presented experimental protocol offers a reliable method for its preparation, and the tabulated NMR data serves as a crucial reference for the characterization of this compound and its derivatives. While specific data for the 2-carboxylate isomer remains elusive, the information provided herein for the 1-carboxylate isomer should prove beneficial for researchers engaged in the development of novel molecules incorporating the aziridine motif.

Stability and Proper Storage of Aziridine Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aziridine carboxylates are a pivotal class of strained heterocyclic compounds, widely employed as versatile building blocks in organic synthesis and medicinal chemistry. Their utility stems from the high ring strain of the three-membered ring, which facilitates a variety of regio- and stereoselective ring-opening reactions. However, this inherent reactivity also renders them susceptible to degradation, making their proper handling and storage paramount to ensure their chemical integrity and reactivity. This guide provides a comprehensive overview of the stability of aziridine carboxylates, factors influencing their degradation, recommended storage conditions, and protocols for stability assessment.

Factors Influencing the Stability of Aziridine Carboxylates

The stability of an aziridine carboxylate is not intrinsic to the aziridine ring alone but is significantly modulated by the nature of the substituents on both the nitrogen and carbon atoms of the ring.

1. N-Substitution: The substituent on the aziridine nitrogen plays a critical role in the molecule's stability.

  • N-Acyl and N-Sulfonyl Groups: These electron-withdrawing groups activate the aziridine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack and subsequent ring-opening. While this enhanced reactivity is often desirable for synthetic transformations, it leads to decreased stability during storage.

  • N-Alkyl and N-Aryl Groups: Generally, N-alkyl and N-aryl substituted aziridine carboxylates exhibit greater stability compared to their N-acyl or N-sulfonyl counterparts. However, the steric and electronic properties of the specific alkyl or aryl group can influence stability.

  • N-H (Unsubstituted) Aziridines: N-H aziridine-2-carboxylates are often described as being "generally bench stable," indicating a higher degree of stability compared to many N-substituted derivatives.[1][2]

2. C-Substitution: The nature and position of substituents on the carbon atoms of the aziridine ring also affect stability, primarily through steric and electronic effects that can influence the rate and regioselectivity of ring-opening reactions.

3. Presence of Stabilizers: Some commercial aziridine carboxylates, such as methyl aziridine-2-carboxylate, are supplied with stabilizers like hydroquinone (HQ).[3][4] This suggests a potential for radical-mediated decomposition or polymerization, which is inhibited by the presence of a radical scavenger.

Common Degradation Pathways

The primary degradation pathway for aziridine carboxylates is through the opening of the strained three-membered ring. Other potential degradation routes include reactions involving the carboxylate group.

1. Nucleophilic Ring-Opening: This is the most prevalent decomposition pathway. The high ring strain (approximately 27 kcal/mol) makes the ring susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and even trace impurities.[5][6] The reaction can be catalyzed by both acids and bases.

2. Thermal Decomposition: Aziridine esters can undergo thermal decarboxylation, leading to the loss of the carboxylate group and potential rearrangement or fragmentation of the aziridine ring.

3. Hydrolysis: The ester functionality of aziridine carboxylates can be susceptible to hydrolysis, yielding the corresponding carboxylic acid. This is more likely to occur under acidic or basic conditions. The aziridine ring itself can also undergo hydrolysis, particularly with acid catalysis.

Logical Relationship of Degradation Factors

A Aziridine Carboxylate Stability B N-Substituent A->B C Storage Conditions A->C D Degradation Pathways A->D E Electron-withdrawing (e.g., Acyl, Sulfonyl) B->E Decreases Stability F N-H or N-Alkyl B->F Increases Stability G Temperature C->G H Presence of Nucleophiles (e.g., Water, Impurities) C->H I Light C->I J pH C->J K Nucleophilic Ring-Opening D->K L Thermal Decomposition D->L M Hydrolysis D->M E->K G->L H->K J->M

Caption: Factors influencing the stability and degradation of aziridine carboxylates.

Recommended Storage and Handling Conditions

Given the inherent reactivity of aziridine carboxylates, stringent storage and handling procedures are necessary to maintain their quality. The following recommendations are based on information from chemical suppliers and the known chemical properties of these compounds.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigeration)Reduces the rate of thermal decomposition and other degradation reactions.[3]
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen, which can act as nucleophiles or promote oxidative degradation.
Light Protection from light (Amber vials)Minimizes the risk of photochemically induced degradation.
Moisture Anhydrous conditionsWater can act as a nucleophile, leading to ring-opening and hydrolysis.
pH NeutralAvoid contact with strong acids or bases, which can catalyze ring-opening and hydrolysis.
Cross-Contamination Store separately from strong nucleophiles, acids, and oxidizing agents.Prevents accidental reactions that could lead to rapid degradation.[7]

Experimental Protocols for Stability Assessment

A systematic evaluation of the stability of a given aziridine carboxylate is crucial, especially in the context of drug development and process chemistry. The following protocols are adapted from general guidelines for chemical stability testing, such as those from the International Council for Harmonisation (ICH) guideline Q1A(R2).

Forced Degradation Study

This study is designed to identify the likely degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare solutions of the aziridine carboxylate (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60 °C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60 °C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Stress (Solution): 60 °C in a neutral solution.

    • Thermal Stress (Solid State): Store the solid compound at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for solution studies; longer for solid-state studies).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection). The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Experimental Workflow for Forced Degradation

cluster_0 Stress Conditions cluster_1 Analysis A Acidic (HCl) G Stability-Indicating HPLC-UV A->G B Basic (NaOH) B->G C Oxidative (H2O2) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G H LC-MS for Identification G->H I Degradation Profile & Pathway Elucidation H->I F Aziridine Carboxylate Sample F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study of an aziridine carboxylate.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life and recommended storage conditions for the aziridine carboxylate.

Methodology:

  • Sample Packaging: Package the aziridine carboxylate in the proposed long-term storage container (e.g., amber glass vials with screw caps, sealed under nitrogen).

  • Storage Conditions:

    • Long-Term: 5 °C ± 3 °C (refrigerated).

    • Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH.

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 1, 2, 3, 6 months.

  • Analysis: At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

Conclusion

Aziridine carboxylates are highly valuable synthetic intermediates, but their utility is intrinsically linked to their stability. A thorough understanding of the factors that influence their degradation, particularly the nature of the N-substituent and the presence of nucleophiles, is essential for their successful application. By adhering to strict storage and handling protocols, including refrigeration, exclusion of light and moisture, and the use of an inert atmosphere, the shelf-life and chemical integrity of these reactive molecules can be significantly extended. Systematic stability testing, through forced degradation and long-term studies, is crucial for establishing appropriate storage conditions and ensuring the quality and reliability of these important chemical building blocks in research and development.

References

An In-depth Technical Guide to the Ring Strain and Electrophilicity of the Aziridine-2-carboxylate Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical principles governing the reactivity of the aziridine-2-carboxylate ring system. We delve into the inherent ring strain that defines its energetic landscape and explore how N-activation modulates the electrophilicity of the ring, making it a versatile synthetic intermediate. This document consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in chemical research and pharmaceutical development.

The Aziridine Ring: A confluence of Strain and Reactivity

Aziridines, the nitrogen-containing analogs of epoxides and cyclopropanes, are three-membered heterocycles of significant interest in organic synthesis. Their utility is largely dictated by the substantial ring strain inherent in their structure. This strain, a combination of angle and torsional strain, renders the ring susceptible to nucleophilic attack, a process that relieves the strain and drives the formation of more stable, acyclic products. The strain energy of the parent aziridine ring is comparable to that of cyclopropane and oxirane, making it a high-energy, reactive species.[1]

The introduction of a carboxylate group at the C2 position further influences the ring's properties. While this functional group is essential for the molecule's utility as a precursor to valuable α- and β-amino acids, it also introduces an additional electrophilic site and can electronically influence the ring carbons.[2]

Quantitative Analysis of Ring Strain

The high reactivity of aziridines is fundamentally driven by the release of this stored potential energy upon ring-opening.[3] Computational studies have quantified the activation barriers for nucleophilic ring-opening, highlighting the intrinsic reactivity of these heterocycles. A comparison with related three-membered rings provides a clear context for the energetic landscape of these molecules.

CompoundRing Strain Energy (kcal/mol)Activation Energy (ΔE≠) for Ring Opening with NH3 (kcal/mol)
Cyclopropane~27.5N/A
Oxirane (Epoxide)~27.316.6
Aziridine (unactivated) ~26-27 32.1

Data sourced from computational studies. The activation energy for aziridine is significantly higher than for epoxide, indicating that the parent aziridine is intrinsically less reactive towards nucleophiles and underscores the necessity of activation for synthetic utility.[2][4]

Electrophilicity and the Critical Role of N-Activation

An unactivated aziridine ring is relatively inert towards all but the strongest nucleophiles.[3] To harness the synthetic potential of the strained ring, the nitrogen atom must be functionalized with an electron-withdrawing group (EWG). This "activation" process serves two primary purposes:

  • Increases Electrophilicity: The EWG withdraws electron density from the ring, making the carbon atoms (C2 and C3) more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • Improves the Leaving Group: Upon nucleophilic attack, the nitrogen atom is displaced. The EWG stabilizes the resulting negative charge on the nitrogen, making it a better leaving group and lowering the activation energy of the reaction.[5]

Common activating groups include sulfonyl groups (e.g., p-toluenesulfonyl, Ts) and acyl groups (e.g., tert-butyloxycarbonyl, Boc; benzyloxycarbonyl, Cbz). Sulfonyl groups are generally considered more strongly activating than acyl groups, leading to a higher degree of reactivity.[4]

Mechanism of Activation and Nucleophilic Ring-Opening

The general mechanism involves the activation of the aziridine nitrogen followed by a nucleophilic attack on one of the ring carbons. This attack typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon. The regioselectivity of this attack is a critical aspect, governed by steric and electronic factors.

G cluster_activation Step 1: N-Activation cluster_ring_opening Step 2: Nucleophilic Ring-Opening Aziridine Aziridine-2-carboxylate (N-H) Activated_Aziridine N-Activated Aziridine (e.g., N-Ts, N-Boc) Aziridine->Activated_Aziridine Base EWG-X Activating Agent (e.g., TsCl, Boc₂O) EWG-X->Activated_Aziridine Transition_State Sₙ2 Transition State Activated_Aziridine->Transition_State Attack at C2 or C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product Ring-Opened Product Transition_State->Product

Caption: General workflow for the activation and ring-opening of aziridine-2-carboxylates.

Regioselectivity of Nucleophilic Attack

The site of nucleophilic attack (C2 vs. C3) on the aziridine-2-carboxylate ring is a subject of considerable nuance and depends on a combination of factors including the nature of the N-activating group, the nucleophile, and the solvent.

  • Attack at C3 (β-position): For many heteroatom nucleophiles, attack at the less sterically hindered C3 carbon is common. This pathway leads to the formation of α-amino acid derivatives.[2]

  • Attack at C2 (α-position): Under certain conditions, particularly with specific activating groups and nucleophiles, attack can occur at the more substituted C2 carbon. For example, the ring-opening of N-Boc and N-Cbz activated aziridine-2-carboxylates with [¹⁸F]fluoride has been shown to occur exclusively at the C2 position, yielding α-fluoro-β-alanine derivatives after deprotection.[5] This regioselectivity is crucial in the synthesis of specifically functionalized amino acids.

The interplay between sterics (favoring C3 attack) and electronics (the C2 carbon is adjacent to two electron-withdrawing groups, the ester and the activated nitrogen) creates a complex landscape that must be carefully navigated for selective synthesis.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common activated aziridine-2-carboxylate and a representative nucleophilic ring-opening reaction.

Synthesis of Ethyl N-Tosylaziridine-2-carboxylate from an Amino Alcohol

This one-pot procedure transforms a 2-amino alcohol into its corresponding N-tosyl aziridine, combining tosylation and in situ cyclization.

G Start 2-Amino Alcohol + K₂CO₃ in MeCN TsCl Add TsCl (portionwise) Start->TsCl Stir Stir at RT (e.g., 6 hours) TsCl->Stir Workup Filter solids, Evaporate solvent Stir->Workup Product N-Tosyl Aziridine Workup->Product

Caption: Workflow for the one-pot synthesis of N-tosyl aziridines.

Methodology:

  • Reagents: 2-Amino alcohol (1.0 mmol), Potassium Carbonate (K₂CO₃, 4.0 mmol), p-Toluenesulfonyl chloride (TsCl, 2.2 mmol), Acetonitrile (MeCN, 2.0 mL), Toluene.

  • Procedure:

    • To a stirred mixture of the 2-amino alcohol and potassium carbonate in acetonitrile, add tosyl chloride portionwise at room temperature.[6]

    • Continue stirring the reaction mixture for approximately 6 hours.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add toluene (5 mL) to the mixture.

    • Filter the solid inorganic byproducts.

    • Concentrate the filtrate under reduced pressure to yield the crude N-tosyl aziridine, which can be purified by column chromatography.[6]

Nucleophilic Ring-Opening with Sodium Azide

This protocol describes the regioselective azidolysis of an activated aziridine to form a β-azido amine, a valuable precursor for diamino acids.

Methodology:

  • Reagents: Activated Aziridine (1.0 mmol), Sodium Azide (NaN₃, 1.5 mmol), Oxone® (potassium peroxymonosulfate, 0.5 mmol), Acetonitrile/Water mixture.

  • Procedure:

    • Dissolve the activated aziridine in an aqueous acetonitrile solution.

    • Add sodium azide and Oxone® to the solution.[7]

    • Stir the mixture at room temperature. The reaction is typically efficient with short reaction times.[7]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting β-azido amine product by flash column chromatography.

Conclusion

The aziridine-2-carboxylate ring is a powerful synthon in modern organic chemistry, primarily due to the potent combination of high ring strain and tunable electrophilicity. The strategic selection of an N-activating group is paramount, as it governs the ring's reactivity and can influence the regiochemical outcome of nucleophilic ring-opening reactions. A thorough understanding of these principles allows chemists to leverage this strained heterocycle for the efficient and stereocontrolled synthesis of a diverse array of nitrogen-containing molecules, including non-natural amino acids and complex pharmaceutical intermediates. The provided data, diagrams, and protocols serve as a foundational guide for the rational design and execution of synthetic strategies involving this versatile chemical entity.

References

An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl aziridine-2-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical synonyms, CAS number, experimental protocols for its synthesis and reactions, and its role as an enzyme inhibitor.

Chemical Identity

Summarized below are the common synonyms and the CAS registry number for this compound.

Identifier Type Value
CAS Number 82912-42-3
IUPAC Name This compound
Synonym Aziridine-2-carboxylic acid, 1,1-dimethylethyl ester
Synonym 2-Aziridinecarboxylic acid, tert-butyl ester

Experimental Protocols

1. Synthesis of Tert-butyl Aziridine-1-carboxylate (BocAz)

A common method for the synthesis of N-Boc protected aziridines involves a two-step process starting from an amino alcohol.[1]

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate

  • To a solution of ethanolamine (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc anhydride, 1 equivalent) is added.

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.

  • The solvent is removed under reduced pressure, and the resulting residue is worked up by dissolving in a suitable organic solvent (e.g., dichloromethane), washing with aqueous acid and brine, and drying over an anhydrous salt (e.g., MgSO₄).

  • Evaporation of the solvent yields tert-butyl (2-hydroxyethyl)carbamate.

Step 2: Cyclization to tert-butyl aziridine-1-carboxylate

  • The tert-butyl (2-hydroxyethyl)carbamate (1 equivalent) is dissolved in a suitable solvent like diethyl ether.

  • A base, such as potassium hydroxide (KOH, multiple equivalents), is added to the solution.

  • A sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl, 1 equivalent), is then added portion-wise.

  • The reaction mixture is stirred vigorously at room temperature for several hours.

  • The solid byproducts are removed by filtration, and the filtrate is concentrated.

  • The crude product is then purified, often by distillation or chromatography, to yield pure tert-butyl aziridine-1-carboxylate.

2. Nucleophilic Ring-Opening of Aziridine-2-carboxylates

The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions by various nucleophiles. This reactivity is a cornerstone of their utility in synthesis. The regioselectivity of the attack (at C2 or C3) is influenced by the nature of the N-substituent, the nucleophile, and the reaction conditions. For aziridine-2-carboxylates, nucleophilic attack often occurs at the C3 position, leading to the formation of α-amino acid derivatives.

General Procedure for Nucleophilic Ring Opening:

  • The N-activated aziridine-2-carboxylate (1 equivalent) is dissolved in a suitable solvent (e.g., THF, DMF).

  • The nucleophile (e.g., organocuprates, amines, thiols, azides) is added to the solution, often in excess.

  • The reaction may require a catalyst, such as a Lewis acid (e.g., BF₃·OEt₂), depending on the reactivity of the aziridine and the nucleophile.

  • The reaction mixture is stirred for a period ranging from a few hours to several days, and the temperature is controlled as needed (from low temperatures to reflux).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, chromatography, and crystallization.

Application in Drug Development: Enzyme Inhibition

Aziridine-containing molecules have garnered significant interest in drug development due to their biological activities, which include antitumor and antibacterial properties.[2] A key mechanism of action for many biologically active aziridines is the irreversible inhibition of enzymes, particularly cysteine proteases.

Activated aziridines, such as derivatives of aziridine-2-carboxylic acid, are effective inhibitors of cysteine proteases like cathepsins.[3] The electrophilic aziridine ring is susceptible to nucleophilic attack by the thiol group of the cysteine residue in the enzyme's active site. This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to its inactivation. The specificity of these inhibitors can be tuned by modifying the substituents on the aziridine ring.

Below is a diagram illustrating the general mechanism of cysteine protease inhibition by an aziridine-2-carboxylate derivative.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Mechanism Enzyme Cysteine Protease (e.g., Cathepsin) InactivatedEnzyme Inactivated Enzyme Enzyme->InactivatedEnzyme is inactivated Cysteine Active Site Cysteine (Nucleophilic Thiol: -SH) Attack Nucleophilic Attack Cysteine->Attack attacks Inhibitor tert-Butyl Aziridine-2-carboxylate Inhibitor->Attack RingOpening Aziridine Ring Opening Attack->RingOpening CovalentBond Covalent Enzyme-Inhibitor Adduct Formation RingOpening->CovalentBond CovalentBond->InactivatedEnzyme

Cysteine Protease Inhibition by Aziridine-2-carboxylate.

References

Chiral Aziridine-2-Carboxylates: A Technical Guide to Synthesis, Optical Activity, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aziridine-2-carboxylates are a class of strained three-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of chiral amino acid derivatives and other valuable nitrogenous compounds.[1][2] The stereochemistry of these molecules plays a pivotal role in their biological activity, making the development of asymmetric syntheses and the characterization of their chiroptical properties a critical area of research. This technical guide provides an in-depth overview of the synthesis, optical activity, and biological implications of chiral substituted aziridine-2-carboxylates, with a focus on their relevance to drug discovery and development.

Asymmetric Synthesis of Aziridine-2-Carboxylates

The enantioselective synthesis of aziridine-2-carboxylates is crucial for accessing stereochemically pure compounds for biological evaluation. Several powerful strategies have been developed to this end.

Aza-Darzens Asymmetric Synthesis

The aza-Darzens reaction, involving the condensation of an α-halo ester enolate with an imine, is a widely used method for aziridine synthesis.[3][4] The use of chiral sulfinimines as the imine component allows for highly diastereoselective aziridination, affording N-sulfinylaziridine-2-carboxylate esters with excellent stereocontrol.[5]

Logical Workflow for Aza-Darzens Asymmetric Synthesis:

aza_darzens_workflow start Start Materials: - Chiral Sulfinimine - α-Bromo Ester base Base (e.g., LiHMDS) start->base reaction Aza-Darzens Reaction start->reaction enolate Formation of Lithium Enolate base->enolate enolate->reaction product N-Sulfinyl Aziridine-2-carboxylate reaction->product end Final Product product->end

Caption: Workflow for the Aza-Darzens asymmetric synthesis.

Reductive Kinetic Resolution of 2H-Azirines

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. The reductive kinetic resolution of racemic 2H-azirines using a chiral copper hydride catalyst provides access to both enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted enantioenriched 2H-azirines.[6][7][8] This method is particularly valuable as it can furnish both enantiomers of the aziridine precursor.[9][10][11]

Logical Workflow for Reductive Kinetic Resolution:

kinetic_resolution_workflow racemic Racemic 2H-Azirine -2-carboxylate resolution Kinetic Resolution racemic->resolution catalyst Chiral Copper Hydride Catalyst catalyst->resolution reductant Reductant (e.g., HBPin) reductant->resolution product1 Enantioenriched (S)-Aziridine-2-carboxylate resolution->product1 product2 Enantioenriched (R)-2H-Azirine-2-carboxylate resolution->product2 end1 Product 1 product1->end1 end2 Product 2 product2->end2 anticancer_mechanism cluster_cell Cancer Cell drug Aziridine-containing Drug dna Nuclear DNA drug->dna Alkylation adduct DNA Adduct Formation dna->adduct ner Nucleotide Excision Repair (NER) adduct->ner Recognition apoptosis Apoptosis adduct->apoptosis Persistent Damage (if NER is deficient) ner->adduct Repair (if functional) cell_death Cell Death apoptosis->cell_death

References

The Rising Therapeutic Potential of Functionalized Aziridine-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile aziridine ring, a three-membered nitrogen-containing heterocycle, when incorporated into the carboxylate scaffold, gives rise to a class of compounds with significant and diverse biological activities. Functionalized aziridine-2-carboxylate derivatives have emerged as promising candidates in drug discovery, demonstrating potent anticancer, antiparasitic, and antimicrobial properties. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity: Targeting Protein Homeostasis

A significant body of research has focused on the anticancer potential of aziridine-2-carboxylate derivatives, with a primary mechanism of action being the inhibition of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum (ER) responsible for the correct folding of proteins through the formation and isomerization of disulfide bonds.[1][2] In the highly proliferative and metabolically active environment of cancer cells, the demand for protein folding is substantial, making them particularly vulnerable to disruptions in ER homeostasis.

Inhibition of PDI by functionalized aziridine-2-carboxylates leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][3] The sustained ER stress ultimately activates apoptotic pathways, leading to cancer cell death.[4] Some studies also suggest the involvement of the p53 signaling pathway in response to PDI inhibition.[4]

Quantitative Data: Anticancer Activity
Compound ClassTargetCancer Cell Line(s)Activity (IC50)Reference(s)
Acyl derivatives of aziridine-2-carboxylic acidPDIA1Prostate (PC3), Cervix (HeLa)23.55 µM (PC3), 25.88 µM (HeLa)[5]
Acyl derivatives of aziridine-2-carboxylic acidPDIA1Various26.0 µM[5]
Trifluoromethyl-aziridine derivativesProteasome β5 subunitLeukemia (CCRF-CEM, CEM/ADR5000)13.6 µM (β5), 25.45 µM (CCRF-CEM), 24.08 µM (CEM/ADR5000)[5]
Aziridinyl galactopyranosideDNA (induces bulky adducts)Leukemia (HL-60, NB4)11.1 µM (HL-60), 21.4 µM (NB4)[6]
Aziridine phosphine oxidesNot specifiedCervical (HeLa), Endometrial (Ishikawa)6.4 µM (HeLa), 4.6 µM (Ishikawa) for compound 5; 7.1 µM (HeLa), 10.5 µM (Ishikawa) for compound 7[7]
1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-onesc-KIT kinaseBreast cancer panel, Colon cancer panel1.47 µM (Breast), 1.40 µM (Colon)[8]

Signaling Pathway: PDI Inhibition-Induced Apoptosis

PDI_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aziridine-2-carboxylate Aziridine-2-carboxylate PDI PDI Aziridine-2-carboxylate->PDI Inhibition Misfolded_Proteins Misfolded_Proteins UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Accumulation leads to ER_Stress ER Stress UPR->ER_Stress Activation of Apoptosis_Pathway Apoptotic Pathway ER_Stress->Apoptosis_Pathway Induces p53_pathway p53 Signaling ER_Stress->p53_pathway Can activate Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Leads to p53_pathway->Apoptosis_Pathway Contributes to

Caption: PDI inhibition by aziridine-2-carboxylates induces apoptosis.

Antiparasitic Activity: Disrupting Lysosomal Function in Leishmania

Certain functionalized aziridine-2-carboxylate derivatives, particularly aziridine-2,3-dicarboxylates, have demonstrated potent antileishmanial activity.[9][10] The primary molecular targets of these compounds within the Leishmania parasite are cysteine proteases, such as cathepsin B-like enzymes.[11] These proteases are vital for the parasite's survival, playing key roles in nutrient acquisition, host tissue degradation, and evasion of the host immune system.[12]

Inhibition of these critical cysteine proteases disrupts the normal function of the parasite's lysosome/endosome compartment. This leads to an accumulation of undigested material and ultimately triggers a cell death pathway in the parasite that is distinct from mammalian apoptosis.[9]

Quantitative Data: Antileishmanial Activity
CompoundTargetParasiteActivity (IC50)Reference(s)
Aziridine-2,3-dicarboxylate 13bCysteine ProteasesLeishmania major promastigotesMid-micromolar range[10]
Aziridine-2,3-dicarboxylate 13eCysteine ProteasesLeishmania major promastigotesMid-micromolar range[10]
Aziridine-2,3-dicarboxylate s9LmaCatB and LmCPB2.8Leishmania major promastigotes37.4 µM[11]
Aziridine-2,3-dicarboxylate s9LmaCatB and LmCPB2.8Leishmania major amastigotes2.3 µM[11]

Signaling Pathway: Leishmania Cell Death via Cysteine Protease Inhibition

Leishmania_Cell_Death cluster_extracellular Extracellular cluster_parasite Leishmania Parasite cluster_lysosome Lysosome/Endosome Aziridine-2,3-dicarboxylate Aziridine-2,3-dicarboxylate Cysteine_Protease Cysteine Protease (e.g., Cathepsin B-like) Aziridine-2,3-dicarboxylate->Cysteine_Protease Inhibition Undigested_Debris Undigested Debris Cell_Death Parasite Cell Death Undigested_Debris->Cell_Death Accumulation leads to

Caption: Inhibition of Leishmania cysteine proteases leads to cell death.

Antimicrobial Activity

Functionalized aziridine-2-carboxylates have also been investigated for their antimicrobial properties. While the exact mechanisms are still under investigation for many derivatives, the inherent reactivity of the strained aziridine ring likely plays a role in their ability to alkylate essential biomolecules in bacteria, leading to growth inhibition or cell death.

Quantitative Data: Antimicrobial Activity
Compound ClassBacterial Strain(s)Activity (MIC)Reference(s)
Aziridine-thiourea derivativesStaphylococcus aureus (MRSA)16-32 µg/mL
Aziridine-2-phosphonic acidsPseudomonas aeruginosa250 µg/mL
Aziridine-2-phosphonic acidsAcinetobacter baumannii250 µg/mL (for compound 4g)

Experimental Protocols

General Synthesis of Functionalized Aziridine-2-Carboxylates

Several synthetic routes to functionalized aziridine-2-carboxylates have been reported. A common approach involves the intramolecular cyclization of 1,2-amino alcohol or haloamine precursors.[13] Another strategy is the aziridination of α,β-unsaturated esters.[13]

Example: Synthesis of Alkyl 2-(bromomethyl)aziridine-2-carboxylates [14]

This synthesis involves a three-step process:

  • Amination: Reaction of an alkyl 2-(bromomethyl)acrylate with an amine.

  • Bromination: Further bromination of the resulting intermediate.

  • Base-induced Cyclization: Treatment with a base to induce intramolecular cyclization to the aziridine ring.

Workflow for the Synthesis of Alkyl 2-(bromomethyl)aziridine-2-carboxylates

Synthesis_Workflow Start Alkyl 2-(bromomethyl)acrylate Step1 Amination (with desired amine) Start->Step1 Intermediate1 Amino-bromo intermediate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 Di-bromo intermediate Step2->Intermediate2 Step3 Base-induced Cyclization Intermediate2->Step3 Product Alkyl 2-(bromomethyl)aziridine-2-carboxylate Step3->Product

Caption: Synthetic workflow for alkyl 2-(bromomethyl)aziridine-2-carboxylates.

Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Reduction Assay)

This assay measures the ability of a compound to inhibit the reductase activity of PDI using insulin as a substrate. PDI reduces the disulfide bonds in insulin, causing it to precipitate, which can be measured as an increase in turbidity.

Protocol Outline:

  • Prepare a reaction mixture containing insulin in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Add the PDI enzyme to the reaction mixture.

  • Add the test compound (functionalized aziridine-2-carboxylate derivative) at various concentrations.

  • Initiate the reaction by adding a reducing agent, such as dithiothreitol (DTT).

  • Monitor the increase in absorbance at 650 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the rate of insulin reduction and determine the IC50 value for the test compound.

Cysteine Protease Inhibition Assay

The inhibitory activity of aziridine-2-carboxylate derivatives against cysteine proteases can be determined using a fluorometric assay.

Protocol Outline:

  • Prepare an assay buffer appropriate for the specific cysteine protease being tested.

  • Add the cysteine protease to the wells of a microtiter plate.

  • Add the test compound at various concentrations to the wells and pre-incubate.

  • Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin L-like proteases).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage and determine the Ki or IC50 value for the test compound.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol Outline:

  • Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Conclusion

Functionalized aziridine-2-carboxylate derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their ability to target fundamental cellular processes, such as protein folding and essential enzyme function, makes them attractive candidates for the development of novel therapeutics for cancer, parasitic infections, and bacterial diseases. The synthetic accessibility and the potential for diverse functionalization of the aziridine-2-carboxylate scaffold offer a rich platform for further medicinal chemistry exploration and optimization of these potent bioactive molecules. Further research into their detailed mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

In-Depth Technical Guide on the Configurational Stability of Chiral tert-Butyl Aziridine-2-carboxylate Anions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aziridine-2-carboxylates are powerful building blocks in organic synthesis, providing access to a diverse array of enantiomerically pure amino acids, alkaloids, and other nitrogen-containing compounds of significant interest in drug development. The utility of these synthons is intrinsically linked to the stereochemical integrity of intermediates derived from them. A crucial aspect of their reactivity involves the formation of anions at the C2 position, either through deprotonation of the N-H bond followed by rearrangement or, more commonly, through deprotonation of an N-protected aziridine. The configurational stability of the resulting carbanion is paramount for stereoselective functionalization. This technical guide provides a comprehensive overview of the current understanding of the configurational stability of chiral tert-butyl aziridine-2-carboxylate anions, summarizing key experimental findings, outlining relevant protocols, and presenting theoretical considerations.

Core Concept: The Aziridinyl Anion

The generation of an anion at the C2 position of an aziridine-2-carboxylate creates a chiral carbanion. The configurational stability of this anion is determined by the energy barrier to its inversion. If the barrier is sufficiently high, the anion will retain its stereochemistry, allowing for stereoselective reactions with electrophiles. Conversely, a low inversion barrier will lead to racemization or epimerization, diminishing the stereochemical purity of the product. The inherent ring strain and the nature of the substituents on both the nitrogen and the carboxylate group significantly influence this stability.

Experimental Evidence for Configurational Stability

Direct experimental investigation into the configurational stability of chiral aziridinyl anions has provided compelling evidence for their stereochemical integrity, particularly at low temperatures. A landmark study by Wulff and coworkers demonstrated the remarkable stability of a closely related N-benzhydryl-protected aziridine-2-carboxylate enolate.

In this key experiment, attempts to induce epimerization of the lithium enolate of methyl (2R,3R)-1-benzhydryl-3-phenylaziridine-2-carboxylate were unsuccessful. The researchers deprotonated the aziridine at -78°C and subsequently warmed the resulting enolate solution to 0°C for two hours before quenching the reaction with water at -78°C. This protocol resulted in a 98% recovery of the starting aziridine with complete retention of its original stereochemistry[1]. This result strongly indicates that the aziridinyl anion is configurationally stable, even upon warming to 0°C for an extended period.

The high diastereoselectivity observed in the alkylation of various N-benzhydryl aziridine-2-carboxylate esters further supports the configurational stability of the intermediate enolates. In these reactions, a single C2 epimer is consistently formed, corresponding to the retention of configuration at the C2 position[1][2].

Factors Influencing Stability

The stability of the aziridinyl anion is a consequence of several factors:

  • Ring Strain: The three-membered ring of aziridine forces the orbitals to have more s-character, which increases the barrier to nitrogen inversion compared to acyclic amines[3]. This inherent structural rigidity likely contributes to the configurational stability of the C2 anion.

  • N-Substituent: Electron-withdrawing groups on the nitrogen atom are known to increase the barrier to nitrogen inversion[3]. In the case of the anions, the nature of the N-substituent (or the counterion in the case of an N-H aziridine anion) can influence the geometry and stability of the carbanion.

  • Temperature: As with most dynamic stereochemical processes, lower temperatures favor configurational stability by reducing the thermal energy available to overcome the inversion barrier.

Quantitative Data on Configurational Stability

While direct measurement of the inversion barrier for the this compound anion is not extensively reported in the literature, the experimental evidence from closely related systems provides a strong basis for its high configurational stability. The following table summarizes the key findings regarding the stereochemical outcome of reactions involving these anions.

Aziridine DerivativeBaseElectrophile/QuenchTemperature ConditionsStereochemical OutcomeReference
Methyl (2R,3R)-1-benzhydryl-3-phenylaziridine-2-carboxylateLDAH₂ODeprotonation at -78°C, warmed to 0°C for 2h, quenched at -78°CComplete retention of configuration[1]
Ethyl (2R,3R)-1-benzhydryl-3-phenylaziridine-2-carboxylateLDACH₃I-78°CSingle C2 epimer (retention)[1]
Ethyl (2R,3R)-1-benzhydryl-3-phenylaziridine-2-carboxylateLDACH₂=CHCH₂Br-78°CSingle C2 epimer (retention)[1]

Experimental Protocols

Protocol for Testing the Configurational Stability of a Chiral Aziridine-2-carboxylate Anion (Based on Wulff et al.)

This protocol is designed to determine if the anion of a chiral aziridine-2-carboxylate undergoes epimerization under specific conditions.

Materials:

  • Chiral aziridine-2-carboxylate ester

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous deuterium oxide (D₂O) or water (H₂O)

  • Standard glassware for anhydrous reactions (oven-dried, cooled under inert atmosphere)

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Aziridine Solution: Dissolve the chiral aziridine-2-carboxylate ester in anhydrous THF under an inert atmosphere in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA (1.1 equivalents) to the cooled aziridine solution while maintaining the temperature at -78°C. Stir the resulting solution at this temperature for 1 hour to ensure complete formation of the enolate.

  • Thermal Stress (Epimerization Test): Remove the cooling bath and allow the solution to warm to a specific temperature (e.g., 0°C) and stir for a defined period (e.g., 2 hours).

  • Quenching: Re-cool the solution to -78°C and quench the reaction by the rapid addition of anhydrous D₂O or H₂O.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the recovered aziridine by flash chromatography. Determine the stereochemical purity of the recovered material using chiral HPLC or by analysis of the diastereomeric ratio by ¹H NMR spectroscopy if applicable. A high recovery of the starting stereoisomer indicates high configurational stability of the anion under the tested conditions.

Visualization of Key Processes

Experimental Workflow for Testing Anion Configurational Stability

G Workflow for Configurational Stability Test cluster_prep Preparation cluster_reaction Anion Generation and Stress cluster_analysis Quenching and Analysis start Dissolve chiral aziridine in anhydrous THF cool Cool to -78°C start->cool deprotonate Add LDA at -78°C (Anion Formation) cool->deprotonate Inert Atmosphere warm Warm to 0°C for 2h (Thermal Stress) deprotonate->warm quench Re-cool to -78°C and quench with D₂O/H₂O warm->quench workup Aqueous Work-up and Extraction quench->workup analyze Purification and Stereochemical Analysis (Chiral HPLC) workup->analyze G Factors Affecting Aziridinyl Anion Stability stability Configurational Stability of Aziridinyl Anion ring_strain High Ring Strain (Increased s-character) stability->ring_strain Influences n_substituent N-Substituent (Electron-withdrawing groups) stability->n_substituent Influences temperature Low Temperature stability->temperature Influences solvent Solvent Effects stability->solvent Influences counterion Counterion (e.g., Li+, K+) stability->counterion Influences

References

The Pivotal Role of Tert-butyl Aziridine-2-carboxylate as a Versatile Synthetic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tert-butyl aziridine-2-carboxylate is a highly valuable and versatile synthetic intermediate in modern organic chemistry. Its significance stems from the inherent ring strain of the three-membered aziridine ring, which makes it susceptible to a variety of stereospecific ring-opening reactions. This reactivity, coupled with the presence of a sterically demanding tert-butyl ester group, allows for the controlled introduction of nitrogen-containing functionalities, making it a cornerstone in the synthesis of complex molecules, particularly in the realm of pharmaceutical and drug development. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Aziridines are recognized as attractive building blocks for creating a wide array of nitrogenous biologically active compounds.[1][2] The high strain energy of their ring structure facilitates high reactivity, enabling many nucleophiles to cleave the ring.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies, each offering distinct advantages in terms of starting materials and stereochemical control.

One common approach involves the use of 1,2-amino alcohols as precursors. The hydroxyl group is first converted into a good leaving group, which then undergoes intramolecular nucleophilic substitution by the amino group to form the aziridine ring.[3] Another prominent method is the Gabriel-Cromwell reaction, which involves the reaction of a 3,3-dibromopropanoate with a primary amine. For instance, the reaction with (R)- or (S)-1-phenylethylamine followed by chromatographic separation of diastereoisomers can yield enantiomerically pure N-(1-phenylethyl)aziridine-2-carboxylates, including the tert-butyl ester derivative.[4]

A scalable synthesis of N-Boc protected tert-butyl aziridine, often referred to as BocAz, starts from ethanolamine. The process involves the reaction of ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate, which is subsequently treated with tosyl chloride in the presence of a base like potassium hydroxide to yield the desired N-Boc-aziridine.[5]

Key Reactions and Synthetic Utility

The synthetic utility of this compound is primarily centered around its ring-opening reactions. The regioselectivity of these reactions is a crucial aspect, often dictated by the nature of the nucleophile and the presence of activating groups on the aziridine nitrogen.

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of aziridines is readily opened by a wide range of nucleophiles.[3][6] When the aziridine nitrogen is substituted with an electron-withdrawing group, such as a p-toluenesulfonyl (Ts) or benzyloxycarbonyl (Cbz) group, the ring becomes activated and reacts more readily with nucleophiles.[1][3]

Heteroatom nucleophiles, including alcohols, amines, carboxylates, thiols, and phosphates, typically attack the β-carbon (C3) of aziridine-2-carboxylates, leading to the formation of α-amino acid derivatives.[3] In contrast, the regioselectivity of carbon nucleophile attack can be more variable.[3] However, the use of organocuprate reagents has been shown to favor attack at the C3 position, especially when a methyl group is present at the C2 position, providing excellent regiocontrol.[3]

The presence of an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic ring-opening polymerization (AROP).[5][7] This allows for the synthesis of linear poly(BocAz) chains, which can be subsequently deprotected to yield linear polyethyleneimine, a polymer with significant potential in various applications.[5][7]

Alkylative Aziridine Ring Opening

A non-activated aziridine ring, bearing an electron-donating group on the nitrogen, is generally less reactive towards nucleophiles.[6] However, it can be activated by alkylation of the ring nitrogen to form a more reactive aziridinium ion.[6] This aziridinium ion then readily undergoes ring-opening with external nucleophiles like acetate or azide, providing a convenient route to N-alkylated amine-containing molecules.[6]

Applications in Synthesis

The unique reactivity of this compound has positioned it as a key building block in the synthesis of a diverse range of biologically active molecules and complex natural products.

Synthesis of Amino Acids and Derivatives

A primary application of this compound is in the synthesis of non-proteinogenic α- and β-amino acids.[3] The stereospecific ring-opening of chiral aziridine-2-carboxylates with various nucleophiles provides a powerful tool for introducing diverse side chains with precise stereochemical control.

Synthesis of Bioactive Molecules

The versatility of this intermediate is further highlighted by its use in the total synthesis of various natural products and pharmaceuticals. For example, N-(1-phenylethyl)aziridine-2-carboxylate esters have been instrumental in the synthesis of biologically relevant compounds such as (-)-cathinone and various amino alcohol derivatives.[4] The ability to control the stereochemistry at multiple centers during the ring-opening process is a key advantage in these complex syntheses.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic transformations involving this compound and related derivatives.

Table 1: Synthesis of Aziridine-2-carboxylates

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,2-Amino alcoholSO₂Cl₂, Et₃N, -50 °CN-Tr-aziridinecarboxylate90-94%[3]
Alkyl cinnamate-derived haloaminesK₂CO₃, MeCN, rtN-Ts-3-arylaziridinecarboxylates83-97%[3]
Piperonal(S,S)-guanidinium salttrans-N-Bn-3-(3,4-methylenedioxyphenyl)-aziridinecarboxylate82% (97% ee)[3]
Ethanolamine1. di-tert-butyl dicarbonate, THF; 2. Tosyl chloride, KOH, diethyl ethertert-butyl aziridine-1-carboxylate (BocAz)72%[5]

Table 2: Ring-Opening Reactions of Aziridine-2-carboxylates

Aziridine DerivativeNucleophile/ReagentsProduct TypeYield (%)Reference
N-Ts-3-unsubstituted aziridinecarboxylic acidR₂CuCNLi₂α-Amino acid derivativeNot specified[3]
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridineEthyl trifluoromethanesulfonate, NaOAcRing-opened acetate75%[6]
(2S)-2-(3-((tert-butyldimethylsilyl)oxy)heptyl)-1-((R)-1-phenylethyl)aziridineAcetic acid, CH₂Cl₂Ring-opened acetate90%[8]

Experimental Protocols

Synthesis of tert-butyl aziridine-1-carboxylate (BocAz)

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate [5]

To a solution of ethanolamine (1.52 mL, 25.1 mmol) in tetrahydrofuran (THF, 100 mL), di-tert-butyl dicarbonate (5.5 g, 25 mmol) is added. The reaction mixture is stirred at 28 °C for 72 hours. The THF is then removed under vacuum, and the residue is redissolved in dichloromethane (30 mL). The organic layer is washed with 1% HCl solution (30 mL), brine (2 x 30 mL), and deionized water (30 mL), then dried over anhydrous MgSO₄ and filtered. Removal of the solvent under vacuum yields tert-butyl (2-hydroxyethyl)carbamate as a yellow oil (2.5 g, 70.0%).[5]

Step 2: Synthesis of tert-butyl aziridine-1-carboxylate (BocAz) [5]

To a solution of tert-butyl (2-hydroxyethyl)carbamate (0.81 g, 5.0 mmol) in diethyl ether (40 mL), potassium hydroxide (KOH, 1.15 g, 20.5 mmol) and tosyl chloride (1.03 g, 5.40 mmol) are added. The reaction mixture is stirred at room temperature for 72 hours. The mixture is then filtered and washed with deionized water. The ether is evaporated to yield a greenish-yellow oil. Purification by silica chromatography followed by vacuum distillation over CaH₂ affords BocAz as a clear viscous liquid (0.31 g, 72%).[5]

Alkylative Ring-Opening of a N-(1-phenylethyl)aziridine with Acetate[6]

To a stirred solution of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (0.500 g, 1.717 mmol) in dry acetonitrile (CH₃CN, 5.72 mL) is added ethyl trifluoromethanesulfonate (0.244 mL, 1.889 mmol) under a nitrogen atmosphere at 0 °C. After 5-10 minutes, sodium acetate (NaOAc, 0.154 g, 1.889 mmol) is added to the solution at the same temperature. After another 10 minutes, the solution is allowed to warm to room temperature and is stirred for 12 hours. The reaction is then quenched by adding water (10 mL). The product is extracted with dichloromethane (3 x 20 mL).[6]

Visualizations

Synthesis of N-Boc-Aziridine (BocAz)

G Synthesis of N-Boc-Aziridine (BocAz) ethanolamine Ethanolamine intermediate tert-butyl (2-hydroxyethyl)carbamate ethanolamine->intermediate Boc₂O, THF boc_anhydride Di-tert-butyl dicarbonate boc_anhydride->intermediate bocaz tert-butyl aziridine-1-carboxylate (BocAz) intermediate->bocaz TsCl, KOH, Et₂O tosyl_chloride Tosyl Chloride tosyl_chloride->bocaz koh KOH koh->bocaz G Nucleophilic Ring-Opening of Activated Aziridine-2-carboxylate start Activated Aziridine-2-carboxylate (e.g., N-Ts, N-Boc) product_alpha α-Amino acid derivative (Attack at C3) start->product_alpha Regioselective attack product_beta β-Amino acid derivative (Attack at C2) start->product_beta Alternative regioselectivity nucleophile Nucleophile (Nu⁻) nucleophile->product_alpha nucleophile->product_beta G Anionic Ring-Opening Polymerization of BocAz initiator Initiator (e.g., BuN(K)Ts) polymer_chain Growing Polymer Chain initiator->polymer_chain Initiation monomer BocAz Monomer monomer->polymer_chain Propagation final_polymer Poly(BocAz) polymer_chain->final_polymer lpei Linear Polyethyleneimine (LPEI) final_polymer->lpei Post-polymerization modification deprotection Deprotection (TFA) deprotection->lpei

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure tert-Butyl Aziridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enantiopure aziridine-2-carboxylates are valuable chiral building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including α- and β-amino acids, and pharmaceutically active compounds. Their inherent ring strain makes them versatile intermediates for various ring-opening and transformation reactions.[1][2] This document provides detailed application notes and protocols for the asymmetric synthesis of enantiopure tert-butyl aziridine-2-carboxylates, targeting researchers, scientists, and professionals in drug development. The methodologies presented are based on established and recent advances in the field, with a focus on catalytic asymmetric strategies that offer high efficiency and stereocontrol.

Key Synthetic Strategies

Several effective methods have been developed for the asymmetric synthesis of tert-butyl aziridine-2-carboxylates. The primary approaches covered in these notes include:

  • Aza-Darzens Reaction of Sulfinimines: A diastereoselective approach involving the reaction of N-sulfinyl imines with the enolate of tert-butyl α-bromoacetate.[3]

  • Organocatalytic Aziridination: Utilizing chiral organic catalysts, such as tertiary amines or thiourea derivatives, to promote the enantioselective aziridination of imines or acrylates.[1][4]

  • Copper-Catalyzed Aziridination and Kinetic Resolution: Employing copper catalysts for the asymmetric aziridination of alkenes or the kinetic resolution of racemic 2H-azirines to yield enantiopure N-H aziridine-2-carboxylates.[5][6]

  • Synthesis from Amino Alcohols: A classical and straightforward method based on the intramolecular cyclization of chiral 1,2-amino alcohols.[2]

Data Presentation

The following tables summarize the quantitative data for selected asymmetric synthetic methods, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Aza-Darzens Reaction of N-Sulfinyl Imines with tert-Butyl α-Bromoacetate Enolate [3]

EntrySulfinimineProduct ConfigurationYield (%)Diastereomeric Excess (de, %)
1(S)-(+)-2a(2S,3S)-5a8068
2(R)-(-)-2a(2R,3R)-3a75>98

Conditions: Lithium enolate of tert-butyl α-bromoacetate, THF, -78 °C, 2.5 h.

Table 2: Organocatalytic Aziridination of N-Tosyl Imines [4]

EntryCatalystYield (%)Diastereoselectivity (trans:cis)Enantiomeric Excess (ee, %)
1Chiral Tertiary Amine78-94up to 97:3up to 92

Conditions: Phenacyl bromide derivatives, Na2CO3, MeCN, 80 °C.

Table 3: Copper-Catalyzed Kinetic Resolution of Racemic 2H-Azirines [5]

EntrySubstrate (rac-1)Product (cis-2)Yield (%)Enantiomeric Excess (ee, %)Selectivity Factor (s)
11b (tert-butyl)2b488956
21o (methyl)2o498435
31p (ethyl)2p518642
41q (benzyl)2q448850

Conditions: rac-1 (0.3 mmol), CuTC (5 mol%), L (chiral ligand, 6 mol%), HBPin (0.65 eq) in DCM (1.0 mL), -65 °C, Ar, 36-45 h.*

Experimental Protocols

Protocol 1: Asymmetric Aza-Darzens Reaction of an N-Sulfinyl Imine

This protocol describes the synthesis of enantiopure tert-butyl N-(p-toluenesulfinyl)aziridine-2-carboxylate.[3]

Materials:

  • (S)-(+)-N-(p-Toluenesulfinyl)imine

  • tert-Butyl α-bromoacetate

  • Lithium hexamethyldisilazide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of tert-butyl α-bromoacetate (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add LiHMDS (1.0 M in THF, 1.0 mmol) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the lithium enolate.

  • In a separate flask, dissolve the (S)-(+)-N-(p-toluenesulfinyl)imine (1.0 mmol) in anhydrous THF (5 mL) at -78 °C.

  • Slowly transfer the imine solution to the enolate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2.5 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiopure tert-butyl N-(p-toluenesulfinyl)aziridine-2-carboxylate.

Protocol 2: Organocatalytic Asymmetric Aziridination

This protocol details a general procedure for the organocatalytic asymmetric aziridination of an N-tosyl imine using a chiral tertiary amine catalyst.[4]

Materials:

  • N-Tosyl imine

  • Phenacyl bromide derivative

  • Chiral tertiary amine catalyst (e.g., a derivative of quinine or quinidine)

  • Sodium carbonate (Na2CO3)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a mixture of the N-tosyl imine (1.0 mmol), phenacyl bromide derivative (1.2 mmol), and Na2CO3 (2.0 mmol) in anhydrous MeCN (10 mL), add the chiral tertiary amine catalyst (0.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiopure tert-butyl aziridine-2-carboxylate.

Protocol 3: Copper-Catalyzed Kinetic Resolution of a 2H-Azirine

This protocol outlines the kinetic resolution of a racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate to produce the corresponding enantiopure N-H aziridine.[5]

Materials:

  • Racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Chiral ligand (e.g., a chiral phosphine ligand)

  • Pinacolborane (HBPin)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuTC (0.015 mmol, 5 mol%) and the chiral ligand (0.018 mmol, 6 mol%) in anhydrous DCM (0.5 mL). Stir the mixture at room temperature for 30 minutes.

  • In a separate flame-dried flask, dissolve the racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate (0.3 mmol) in anhydrous DCM (0.5 mL).

  • Cool both solutions to -65 °C.

  • Add the substrate solution to the catalyst solution via cannula.

  • Add HBPin (0.195 mmol, 0.65 eq) dropwise to the reaction mixture.

  • Stir the reaction at -65 °C for 36-45 hours.

  • Monitor the reaction for conversion and enantiomeric excess of the remaining starting material and the product.

  • Upon reaching approximately 50% conversion, quench the reaction by exposing it to air.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the enantioenriched N-H aziridine from the unreacted 2H-azirine.

Visualizations

Aza-Darzens Reaction Mechanism

Aza_Darzens cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product enolate tert-Butyl α-bromoacetate Enolate adduct Intermediate Adduct enolate->adduct Nucleophilic Addition sulfinimine N-Sulfinyl Imine sulfinimine->adduct cyclization Intramolecular Cyclization adduct->cyclization SN2 aziridine tert-Butyl Aziridine-2-carboxylate cyclization->aziridine

Caption: Mechanism of the Aza-Darzens reaction.

Organocatalytic Aziridination Workflow

Organocatalytic_Workflow start Start: Combine Reactants (Imine, Ylide Precursor, Base) catalyst_add Add Chiral Organocatalyst start->catalyst_add reaction Heat and Stir (e.g., 80 °C, 24-48h) catalyst_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Enantiopure tert-Butyl Aziridine-2-carboxylate purification->product

Caption: Experimental workflow for organocatalytic aziridination.

Copper-Catalyzed Kinetic Resolution Logical Relationship

Kinetic_Resolution racemate Racemic 2H-Azirine (R and S enantiomers) fast_reaction Fast Reaction of one enantiomer racemate->fast_reaction slow_reaction Slow Reaction of the other enantiomer racemate->slow_reaction catalyst Chiral Cu-H Catalyst catalyst->fast_reaction catalyst->slow_reaction product Enantioenriched N-H Aziridine fast_reaction->product unreacted Enantioenriched 2H-Azirine slow_reaction->unreacted

Caption: Logical diagram of kinetic resolution.

References

Protocols for Nucleophilic Ring-Opening of tert-Butyl Aziridine-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nucleophilic ring-opening of tert-butyl aziridine-2-carboxylate, a key transformation in the synthesis of diverse amino acid derivatives. The strategic opening of the strained aziridine ring offers a versatile platform for the introduction of a wide array of functionalities, leading to the formation of valuable building blocks for pharmaceutical and agrochemical research. This guide summarizes quantitative data, outlines detailed experimental procedures, and provides visual workflows to aid in the design and execution of these important reactions.

Introduction

The this compound scaffold is a valuable starting material in organic synthesis due to the inherent ring strain of the aziridine moiety and the activating effect of the N-tert-butoxycarbonyl (Boc) group. This activation facilitates nucleophilic attack at either the C2 or C3 position of the aziridine ring, leading to the regioselective formation of α- or β-substituted amino acid derivatives. The regiochemical outcome of the ring-opening reaction is influenced by several factors, including the nature of the nucleophile, the presence and type of catalyst, and the reaction conditions. This document details established protocols for the ring-opening of this versatile substrate with various nucleophiles.

Data Presentation: Summary of Ring-Opening Reactions

The following tables summarize the outcomes of nucleophilic ring-opening reactions of tert-butyl N-Boc-aziridine-2-carboxylate with various nucleophiles under different reaction conditions.

Table 1: Ring-Opening with Halogen Nucleophiles

NucleophileCatalyst/ConditionsProductRegioselectivity (C2:C3)Yield (%)Reference
[18F]FluorideK222, K2CO3, MeCN, 85 °Ctert-Butyl 2-(N-Boc-amino)-3-fluoropropanoateExclusive C3 attackGood radiochemical yield[1]

Table 2: Reductive Ring-Opening

ReagentConditionsProductRegioselectivity (C2:C3)Yield (%)Reference
Samarium Diiodide (SmI2)THF, DMPUtert-Butyl 3-(N-Boc-amino)propanoatePredominantly C2-N cleavageHigh[2][3][4]

Table 3: Ring-Opening with Carbon Nucleophiles

NucleophileCatalyst/ConditionsProductRegioselectivity (C2:C3)Yield (%)Reference
Organocuprates (R2CuLi)Lewis Acid (e.g., BF3·OEt2)tert-Butyl 2-(N-Boc-amino)-3-alkyl/arylpropanoateGenerally C3 attackModerate to Good[5]

Experimental Protocols

Protocol 1: Fluorinative Ring-Opening with [18F]Fluoride

This protocol describes the regioselective synthesis of tert-butyl 2-(N-Boc-amino)-3-fluoropropanoate.

Materials:

  • tert-Butyl N-Boc-aziridine-2-carboxylate

  • [18F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • A solution of [18F]fluoride, K222, and K2CO3 in aqueous acetonitrile is dried by azeotropic distillation.

  • To the dried residue, a solution of tert-butyl N-Boc-aziridine-2-carboxylate in anhydrous acetonitrile is added.

  • The reaction mixture is heated at 85 °C for 15 minutes.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by semi-preparative HPLC to afford the desired fluorinated amino acid derivative.[1]

Protocol 2: Reductive Ring-Opening with Samarium Diiodide

This protocol details the preparation of tert-butyl 3-(N-Boc-amino)propanoate through reductive cleavage of the aziridine ring.

Materials:

  • tert-Butyl N-Boc-aziridine-2-carboxylate

  • Samarium(II) iodide (SmI2) solution in THF (0.1 M)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of tert-butyl N-Boc-aziridine-2-carboxylate in anhydrous THF is added DMPU.

  • The solution is cooled to -78 °C under an inert atmosphere.

  • A solution of samarium(II) iodide in THF is added dropwise until a persistent blue color is observed.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the β-amino ester.[2][3][4]

Protocol 3: Ring-Opening with Organocuprates

This protocol describes the synthesis of β-substituted α-amino esters via the ring-opening with organocuprates.

Materials:

  • tert-Butyl N-Boc-aziridine-2-carboxylate

  • Organocopper reagent (e.g., Lithium diphenylcuprate, prepared from phenyllithium and copper(I) iodide)

  • Boron trifluoride etherate (BF3·OEt2)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the organocuprate reagent is prepared in anhydrous THF at the appropriate temperature (e.g., -78 °C for lithium diphenylcuprate).

  • To this solution, tert-butyl N-Boc-aziridine-2-carboxylate is added, followed by the dropwise addition of boron trifluoride etherate.

  • The reaction mixture is stirred at low temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to afford the desired β-substituted α-amino ester.[5]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

experimental_workflow cluster_start Starting Material cluster_nucleophiles Nucleophilic Attack cluster_reaction Ring-Opening Reaction cluster_workup Workup & Purification cluster_product Product start tert-Butyl N-Boc-aziridine-2-carboxylate nucleophile Select Nucleophile (e.g., F⁻, H⁻, R-Cu) start->nucleophile reaction Reaction Conditions (Solvent, Temp, Catalyst) nucleophile->reaction workup Quenching Extraction Chromatography reaction->workup product β-Substituted α-Amino Acid Derivative workup->product regioselectivity_factors title Factors Influencing Regioselectivity factors Key Factors nucleophile Nature of Nucleophile factors->nucleophile catalyst Catalyst factors->catalyst sterics Steric Hindrance factors->sterics outcome Regiochemical Outcome nucleophile->outcome catalyst->outcome sterics->outcome c2_attack Attack at C2 (β-Amino Acid Derivatives) outcome->c2_attack c3_attack Attack at C3 (α-Amino Acid Derivatives) outcome->c3_attack

References

Application Notes & Protocols: Synthesis of Unnatural β-Amino Acids using Tert-butyl aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Unnatural β-amino acids are crucial building blocks in modern drug discovery and medicinal chemistry. Peptides and other molecules incorporating these structures, often called β-peptides, exhibit enhanced proteolytic stability and can adopt unique, stable secondary structures.[1] This makes them valuable as peptidomimetics and therapeutic agents. A versatile and efficient method for their synthesis involves the regioselective ring-opening of activated aziridine-2-carboxylates. Tert-butyl aziridine-2-carboxylate, in particular, serves as a powerful chiral synthon for this purpose. The strained three-membered ring of the aziridine is susceptible to nucleophilic attack, providing a direct route to functionalized β-amino acid derivatives.[2][3][4]

Core Principle: Regioselective Ring-Opening of N-Activated Aziridines The key to synthesizing β-amino acids from aziridine-2-carboxylates is controlling the regioselectivity of the ring-opening reaction. Nucleophilic attack can occur at either the C2 (α-carbon) or C3 (β-carbon) position of the aziridine ring. For the synthesis of β-amino acids, attack at the C3 position is required. This regioselectivity is heavily influenced by the activating group on the aziridine nitrogen. Electron-withdrawing groups (EWGs) such as p-toluenesulfonyl (Ts), tert-butyloxycarbonyl (Boc), or benzyloxycarbonyl (Cbz) activate the ring for nucleophilic attack.[2][5] These groups enhance the electrophilicity of the ring carbons and act as good leaving groups, facilitating the desired SN2-type reaction at the C3 position.[6][7]

G cluster_0 Regioselective Ring-Opening Pathways start N-Activated tert-butyl aziridine-2-carboxylate C3_attack Attack at C3 (Desired Pathway) start->C3_attack Nucleophile (Nu⁻) SN2 Reaction C2_attack Attack at C2 (Side Reaction) start->C2_attack Nucleophile (Nu⁻) (Less Favorable) beta_product β-Substituted β-Amino Acid Derivative C3_attack->beta_product Leads to alpha_product α-Substituted Glycine Derivative C2_attack->alpha_product Leads to G cluster_workflow General Synthesis Workflow start_mats Aldehyde + Amine + Diazoacetate aziridination Asymmetric Aziridination start_mats->aziridination precursor N-Activated tert-butyl aziridine-2-carboxylate aziridination->precursor ring_opening Regioselective Ring-Opening precursor->ring_opening beta_ester Protected β-Amino Ester ring_opening->beta_ester deprotection Ester & N-Group Deprotection beta_ester->deprotection final_product Unnatural β-Amino Acid deprotection->final_product

References

Application Notes and Protocols: The Use of tert-Butyl Aziridine-2-carboxylate in Peptide and Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl aziridine-2-carboxylate is a valuable chiral building block in synthetic and medicinal chemistry. As a constrained analog of alanine or serine, its incorporation into peptides imparts unique conformational properties. The inherent ring strain of the aziridine moiety makes it an electrophilic warhead, susceptible to regioselective ring-opening by various nucleophiles.[1][2] This reactivity allows for the site-selective modification of peptides, making it a powerful tool for developing peptide-based probes, covalent inhibitors, and complex biomolecules.[3][4][5][6] These application notes provide detailed protocols for the synthesis of dipeptides containing this compound at both the N- and C-termini and its subsequent application in peptide modification.

Synthesis of N-Terminal Aziridine-Containing Dipeptides

The synthesis of dipeptides with an N-terminal aziridine residue is a straightforward process involving the coupling of an N-protected aziridine-2-carboxylic acid with a C-protected amino acid ester. The trityl (Tr) group is a common choice for protecting the aziridine nitrogen, and standard peptide coupling reagents can be employed.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Product A (R)-tert-Butyl Aziridine-2-carboxylate P1 Step 1: N-Protection N-Tritylation of Aziridine Et3N, CH2Cl2 A->P1 1.0 equiv B Trityl Chloride (TrCl) B->P1 1.0 equiv C Amino Acid Ester (e.g., H-Val-OMe) P3 Step 3: Peptide Coupling Amide Bond Formation EDAC, HOBt, CH2Cl2 C->P3 P2 Step 2: Ester Hydrolysis Conversion to Carboxylic Acid LiOH, THF/H2O P1->P2 N-Trityl tert-Butyl Ester P2->P3 N-Trityl Free Acid D Protected N-Terminal Aziridine Dipeptide (Tr-Azy-AA-OR) P3->D

Caption: Workflow for N-Terminal Aziridine Dipeptide Synthesis.
Data Presentation: Synthesis of Protected N-Terminal Dipeptides

The following table summarizes the yields for the synthesis of various protected N-terminal (2R)-aziridine containing dipeptides, starting from N-Trityl-(2R)-aziridine-2-carboxylic acid.

EntryAmino Acid EsterCoupling ReagentsProductYield (%)
1H-Gly-OMeEDAC, HOBtTr-Azy-Gly-OMe75
2H-Ala-OMeEDAC, HOBtTr-Azy-Ala-OMe81
3H-Val-OMeEDAC, HOBtTr-Azy-Val-OMe65
4H-Leu-OMeEDAC, HOBtTr-Azy-Leu-OMe71
5H-Phe-OMeEDAC, HOBtTr-Azy-Phe-OMe78

Data adapted from Kuzmič et al., Acta Chim. Slov. 2022, 69, 261–270.[3][4]

Experimental Protocol: General Procedure for N-Terminal Dipeptide Synthesis

Part A: Synthesis of N-Trityl-(2R)-aziridine-2-carboxylic acid tert-butyl ester

  • To a cooled (0 °C) solution of (2R)-aziridine-2-carboxylic acid tert-butyl ester (1.0 equiv) and triethylamine (Et3N, 2.1 equiv) in dichloromethane (CH2Cl2), add trityl chloride (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-trityl protected ester.

Part B: Hydrolysis to N-Trityl-(2R)-aziridine-2-carboxylic acid

  • Dissolve the N-trityl protected ester (1.0 equiv) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 equiv) and stir the mixture at room temperature for 3-5 hours.

  • After completion, acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the free acid.

Part C: Peptide Coupling

  • To a cooled (0 °C) solution of N-Trityl-(2R)-aziridine-2-carboxylic acid (1.0 equiv) and the desired amino acid methyl ester hydrochloride (1.1 equiv) in CH2Cl2, add HOBt (1.1 equiv), EDAC (1.1 equiv), and a base such as N-methylmorpholine (NMM, 2.2 equiv).[5]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Wash the reaction mixture sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to obtain the pure dipeptide.

Synthesis of C-Terminal Aziridine-Containing Dipeptides

For C-terminal aziridine dipeptides, a protected amino acid is coupled to the nitrogen of an aziridine-2-carboxylate ester. This approach is generally straightforward, and subsequent deprotection of the C-terminus can often be achieved more readily than the deprotection of N-terminal aziridine peptides.[3][4][5]

G cluster_start Starting Materials cluster_process Synthetic Step cluster_product Product A (R)-Benzyl Aziridine-2-carboxylate P1 Peptide Coupling Amide Bond Formation EDAC, HOBt, NMM, CH2Cl2 A->P1 B N-Protected Amino Acid (e.g., Boc-D-Ala-OH) B->P1 C Protected C-Terminal Aziridine Dipeptide (PG-AA-Azy-OBn) P1->C G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Aziridine-Containing Peptide P1 Nucleophilic Attack Regioselective Ring-Opening at C3 Mild Conditions A->P1 B Nucleophile (Nu-H) (e.g., R-SH, R-NH2) B->P1 C Modified Peptide (β-Substituted Diaminopropionic Acid Residue) P1->C Covalent Bond Formation

References

Application Notes and Protocols: Lewis Acid-Promoted Ring-Opening of Aziridine-2-Carboxylates with Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis acid-promoted ring-opening of aziridine-2-carboxylates with indoles represents a powerful and versatile strategy for the stereoselective synthesis of β-indolyl-α-amino acids, which are valuable precursors for a wide range of biologically active compounds and pharmaceuticals. This method offers a direct route to tryptophan derivatives and other complex heterocyclic structures. The activation of the aziridine ring by a Lewis acid facilitates nucleophilic attack by the electron-rich indole, typically at the C3 position, in a regio- and stereoselective manner. This document provides detailed application notes, experimental protocols, and a summary of reported data for this important transformation.

Reaction Principle

Reaction Scheme

The general transformation can be depicted as follows:

Reaction_Scheme cluster_products Products Aziridine Aziridine-2-carboxylate Tryptophan_Derivative β-Indolyl-α-amino acid ester (Tryptophan derivative) Aziridine->Tryptophan_Derivative Indole Indole Indole->Tryptophan_Derivative Catalyst Lewis Acid ring_opening Catalyst->ring_opening ring_opening->Tryptophan_Derivative

Caption: General scheme for the Lewis acid-catalyzed ring-opening of aziridine-2-carboxylates with indoles.

Quantitative Data Summary

The following tables summarize the results from various studies on the Lewis acid-promoted ring-opening of aziridine-2-carboxylates with indoles, highlighting the effects of different Lewis acids, substrates, and reaction conditions on the yield and stereoselectivity of the reaction.

Table 1: Effect of Various Lewis Acids on the Reaction of N-Tosyl-aziridine-2-carboxylate with Indole

EntryLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1Sc(OTf)₃ (10)CH₂Cl₂rt1285>99:198[3]
2Zn(OTf)₂ (10)CH₂Cl₂rt2478>99:195[3]
3InCl₃ (10)CH₂Cl₂rt1882>99:197[3]
4BF₃·OEt₂ (20)CH₂Cl₂069095:596[7]
5Ti(OiPr)₄ (15)Toluene5087590:1092[8]

Table 2: Substrate Scope - Reaction of Various Substituted Indoles and Aziridines

EntryAziridine Substituent (R¹)Indole Substituent (R²)Lewis Acid (mol%)SolventYield (%)dree (%)Reference
1HHSc(OTf)₃ (10)CH₂Cl₂85>99:198[3]
2PhHSc(OTf)₃ (10)CH₂Cl₂88>99:199[2]
3H5-MeOInCl₃ (10)CH₂Cl₂92>99:197[3]
4H5-BrZn(OTf)₂ (10)CH₂Cl₂75>99:194[3]
5Ph2-MeSc(ClO₄)₃ (10)MeCN7890:1095[1]

Experimental Protocols

General Protocol for the Lewis Acid-Promoted Ring-Opening of Aziridine-2-carboxylates with Indoles

This protocol provides a general procedure that can be adapted based on the specific substrates and Lewis acid used, as detailed in the quantitative data tables.

Materials:

  • N-protected aziridine-2-carboxylate (1.0 equiv)

  • Indole (1.2 equiv)

  • Anhydrous Lewis acid (e.g., Sc(OTf)₃, 10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-protected aziridine-2-carboxylate (1.0 equiv) and the indole (1.2 equiv).

  • Dissolve the starting materials in anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the stereoselectivity by chiral HPLC.

Experimental Workflow Diagram

Experimental_Workflow A 1. Add Aziridine and Indole to Flask B 2. Dissolve in Anhydrous Solvent A->B C 3. Equilibrate to Reaction Temperature B->C D 4. Add Lewis Acid Catalyst C->D E 5. Monitor Reaction by TLC D->E F 6. Quench Reaction E->F G 7. Aqueous Workup and Extraction F->G H 8. Dry and Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J Reaction_Mechanism cluster_step1 Step 1: Lewis Acid Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Opening cluster_step4 Step 4: Product Formation Aziridine Aziridine-2-carboxylate ActivatedComplex Activated Aziridine-LA Complex Aziridine->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex TransitionState SN2 Transition State ActivatedComplex->TransitionState Indole Indole Indole->TransitionState RingOpened Ring-Opened Intermediate TransitionState->RingOpened Product β-Indolyl-α-amino acid ester RingOpened->Product

References

Application Notes and Protocols for Anionic Ring-Opening Polymerization of tert-Butyl Aziridine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anionic ring-opening polymerization (AROP) of activated aziridines presents a robust method for the synthesis of linear polyethyleneimine (lPEI) and its derivatives. lPEI is a cationic polymer with significant potential in biomedical applications, particularly as a non-viral vector for gene delivery, owing to its high density of amine groups that can electrostatically interact with nucleic acids.[1][2] Traditionally, the AROP of N-sulfonylaziridines has been employed; however, the harsh conditions required for the removal of the sulfonyl activating groups limit the utility of this approach.[3][4]

A promising alternative is the use of tert-butyl aziridine-1-carboxylate (BocAz) as a monomer. The tert-butyloxycarbonyl (Boc) group serves as an effective activating group for the aziridine ring, facilitating AROP.[3][5] A key advantage of the Boc group is its susceptibility to removal under mild acidic conditions, providing a straightforward route to lPEI.[5][6] Furthermore, the Boc group's electron-withdrawing nature deactivates the lone pair of electrons on the nitrogen atoms of the growing polymer chain, which helps to prevent branching.[7]

These application notes provide detailed protocols for the synthesis of poly(tert-butyl aziridine-1-carboxylate) (p(BocAz)) via AROP and its subsequent deprotection to yield linear polyethyleneimine. Additionally, the applications of the resulting lPEI in drug and gene delivery are discussed, along with the underlying mechanisms.

Applications in Drug and Gene Delivery

Linear polyethyleneimine, the product obtained after the deprotection of p(BocAz), is a versatile cationic polymer extensively investigated for drug and gene delivery applications.[1][8] Its high cationic charge density allows for the efficient condensation of negatively charged molecules such as plasmid DNA, siRNA, and mRNA into nanoparticles known as polyplexes.[9]

Key Applications Include:

  • Non-Viral Gene Therapy: lPEI is one of the most studied non-viral vectors due to its ability to form stable complexes with nucleic acids, protecting them from degradation by nucleases.[1] The resulting polyplexes can be taken up by cells via endocytosis. The "proton sponge" effect of PEI, where the numerous amine groups buffer the endosomal pH, leads to osmotic swelling and rupture of the endosome, releasing the genetic material into the cytoplasm.[10]

  • Targeted Drug Delivery: The surface of PEI-based nanoparticles can be modified with targeting ligands such as folic acid or antibodies to enhance delivery to specific cells or tissues, for example, cancer cells.[1][11]

  • Co-delivery of Drugs and Genes: PEI nanocarriers can be engineered to co-deliver chemotherapeutic drugs and nucleic acids, offering a synergistic approach to cancer therapy by combining chemotherapy with gene therapy.[2]

Despite its promise, the cytotoxicity of PEI, which is related to its molecular weight and high positive charge density, is a significant challenge.[8][12] Research efforts are focused on modifying PEI, for instance by grafting with biocompatible polymers like polyethylene glycol (PEG), to reduce its toxicity while maintaining its transfection efficiency.[8] The synthesis of lPEI from p(BocAz) offers a route to potentially lower molecular weight and less toxic forms of the polymer.[5][12]

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of tert-Butyl Aziridine-1-Carboxylate (BocAz)

This protocol describes the synthesis of poly(tert-butyl aziridine-1-carboxylate) using an in-situ generated potassium N-benzyl-p-toluenesulfonamide (BnN(K)Ts) initiator in dimethylformamide (DMF).[3]

Materials:

  • tert-Butyl aziridine-1-carboxylate (BocAz)

  • N-Benzyl-p-toluenesulfonamide (BnNHTs)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-benzyl-p-toluenesulfonamide (1 equivalent) in anhydrous DMF. Add a solution of KHMDS (1 equivalent) in DMF to the flask. Stir the mixture at room temperature for 30 minutes to generate the BnN(K)Ts initiator.

  • Polymerization: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of BocAz monomer in anhydrous DMF. Add the freshly prepared initiator solution to the monomer solution with vigorous stirring. The monomer-to-initiator ratio can be varied to target different molecular weights (see Table 1).

  • Reaction: Heat the reaction mixture to 50 °C and stir for the desired reaction time (e.g., 24 hours). The polymer may precipitate out of solution during the polymerization.[3]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by adding the reaction mixture dropwise to a stirring solution of methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to yield poly(tert-butyl aziridine-1-carboxylate) as a white solid.

Protocol 2: Deprotection of Poly(tert-butyl aziridine-1-carboxylate) to Linear Polyethyleneimine

This protocol describes the removal of the Boc protecting group from p(BocAz) to yield linear polyethyleneimine.[3][6]

Procedure:

  • Dissolution: Dissolve poly(tert-butyl aziridine-1-carboxylate) (30 mg) in dichloromethane (4 mL) in a round-bottom flask.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (1 mL) dropwise to the stirring solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Isolation: Evaporate the dichloromethane and excess trifluoroacetic acid under reduced pressure to obtain the linear polyethyleneimine as its trifluoroacetate salt.

Data Presentation

The anionic ring-opening polymerization of BocAz allows for the synthesis of polymers with varying molecular weights by adjusting the monomer-to-initiator ratio.[3]

Entry[BocAz]:[BnN(K)Ts] RatioYield (%)Mn (1H NMR) ( g/mol )Mn (Theoretical) ( g/mol )
120:17521702860
240:17234505710
360:16843108570

Table 1: Results of the anionic ring-opening polymerization of BocAz at various monomer-to-initiator ratios. Data sourced from Giri et al., 2022.[3]

Visualizations

Logical Relationships and Workflows

AROP_Workflow Experimental Workflow for lPEI Synthesis cluster_synthesis Polymer Synthesis cluster_deprotection Deprotection cluster_application Application Initiator Initiator Preparation (BnN(K)Ts) Polymerization AROP of BocAz (50 °C, DMF) Initiator->Polymerization Isolation Precipitation in Methanol Polymerization->Isolation Characterization_P Polymer Characterization (NMR, GPC) Isolation->Characterization_P Deprotection Boc Deprotection (TFA, DCM) Characterization_P->Deprotection Isolation_LPEI Solvent Evaporation Deprotection->Isolation_LPEI Characterization_LPEI lPEI Characterization (NMR) Isolation_LPEI->Characterization_LPEI Polyplex Polyplex Formation (lPEI + Nucleic Acid) Characterization_LPEI->Polyplex Delivery Drug/Gene Delivery Polyplex->Delivery

Caption: Experimental workflow for the synthesis of linear polyethyleneimine.

AROP_Mechanism Proposed Mechanism for AROP of BocAz Initiation Initiation Initiator (Nu⁻) attacks BocAz Ring-opening to form aza-anion Propagation Propagation Aza-anion attacks another BocAz monomer Chain growth Initiation->Propagation Growing Polymer Chain Propagation->Propagation Termination Termination Quenching of the living polymer chain Propagation->Termination Controlled Termination

Caption: Proposed mechanism for the AROP of BocAz.

Gene_Delivery_Pathway Cellular Pathway of lPEI-mediated Gene Delivery cluster_extracellular Extracellular cluster_cellular Cellular Polyplex lPEI/DNA Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release DNA Release into Cytoplasm Escape->Release Nuclear Nuclear Translocation Release->Nuclear Transcription Gene Transcription Nuclear->Transcription

Caption: Cellular pathway of lPEI-mediated gene delivery.

References

Application Notes and Protocols: Aza-Corey-Chaykovsky Reaction for α-Quaternary Aziridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of α-quaternary aziridine-2-carboxylates represents a significant challenge in organic chemistry, yet these motifs are of high interest for medicinal chemistry and drug development due to their conformational constraints and biological relevance. The Aza-Corey-Chaykovsky reaction has emerged as a powerful and highly diastereoselective method for accessing these complex structures. This document provides a detailed overview of a scalable and efficient protocol for the aziridination of N-tert-butanesulfinyl ketimino esters using dimethylsulfoxonium methylide. The methodology affords straightforward access to enantioenriched α-quaternary aziridine-2-carboxylates, which are versatile intermediates for novel α-quaternary amino acids and peptide derivatives.[1][2][3][4]

Reaction Principle and Mechanism

The Aza-Corey-Chaykovsky reaction is a chemical process that synthesizes aziridines from imines using a sulfur ylide.[5][6] In this specific application, an N-tert-butanesulfinyl ketimino ester, which serves as the electrophile, reacts with dimethylsulfoxonium methylide (a sulfur ylide). The chiral tert-butanesulfinyl group on the imine nitrogen is crucial for directing the stereochemical outcome of the reaction, leading to high diastereoselectivity.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur ylide attacks the electrophilic carbon of the ketimine.

  • Betaine Intermediate Formation: This initial attack forms a transient betaine intermediate.

  • Intramolecular Ring Closure: The betaine intermediate undergoes a 3-exo-tet intramolecular nucleophilic substitution. The negatively charged nitrogen attacks the carbon bearing the sulfoxonium group, which is an excellent leaving group.

  • Product Formation: This ring-closing step results in the formation of the desired three-membered aziridine ring and dimethyl sulfoxide (DMSO) as a byproduct.

The high diastereoselectivity is rationalized by a transition state model where the sulfinyl group coordinates in a way that minimizes steric hindrance, directing the ylide to attack from a specific face.[2]

Caption: Aza-Corey-Chaykovsky reaction mechanism for aziridine synthesis.

Quantitative Data Summary

The diastereoselective aziridination of various N-tert-butanesulfinyl ketimino esters has been shown to produce excellent yields and stereoselectivity.[2] The reaction is robust and tolerates a wide variety of functional groups in the R¹ and R² positions of the starting ketoester.[2]

EntryYield (%)Diastereomeric Ratio (dr)
1PhenylMethyl92>97:3
24-FluorophenylMethyl88>97:3
34-ChlorophenylMethyl91>97:3
42-ThienylMethyl85>97:3
5CyclopropylMethyl83>97:3
6PhenylEthyl94>97:3
7Phenyln-Propyl85>97:3
8PhenylAllyl81>97:3
9PhenylBenzyl86>97:3
10TrifluoromethylEthyl65>95:5

Data sourced from Marsini, M. A., et al. Org. Lett. 2015, 17, 5614–5617.[2]

Detailed Experimental Protocols

The following protocols are based on the successful synthesis and aziridination reported in the literature.[1][2]

Protocol 1: Synthesis of N-tert-Butanesulfinyl Ketimino Ester
  • Reagents & Setup: To an oven-dried flask under a nitrogen atmosphere, add the desired α-ketoester (1.0 equiv.) and (S)-tert-butanesulfinamide (1.05 equiv.).

  • Solvent: Add anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Catalyst Addition: Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv.) dropwise to the solution at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of brine. Filter the resulting suspension through a pad of celite, washing thoroughly with ethyl acetate.

  • Extraction: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ketimino ester.

Protocol 2: Aza-Corey-Chaykovsky Aziridination
  • Reagents & Setup: To an oven-dried flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (2.0 equiv.).

  • Base & Ylide Formation: Add anhydrous dimethyl sulfoxide (DMSO, ~0.4 M) followed by sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) portion-wise at room temperature. Stir the suspension for 30-60 minutes until gas evolution ceases, indicating the formation of dimethylsulfoxonium methylide.

  • Substrate Addition: Dissolve the N-tert-butanesulfinyl ketimino ester (1.0 equiv.) in anhydrous THF (~1.0 M) and add it dropwise to the ylide suspension at room temperature.

  • Reaction: Stir the mixture vigorously for 1-3 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, quench the reaction by carefully adding water.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the α-quaternary aziridine-2-carboxylate.

Experimental Workflow Visualization

The overall process can be visualized as a two-stage workflow, from starting materials to the final, purified product.

Experimental_Workflow Synthesis Workflow for α-Quaternary Aziridines cluster_stage1 Stage 1: Ketimine Synthesis cluster_stage2 Stage 2: Aziridination S1_Start α-Ketoester + (S)-t-Butanesulfinamide S1_React Add Ti(OEt)₄ in THF Stir 12-24h at RT S1_Start->S1_React S1_Workup Quench with Brine Filter through Celite S1_React->S1_Workup S1_Extract Extract with EtOAc S1_Workup->S1_Extract S1_Purify Column Chromatography S1_Extract->S1_Purify S1_Product Pure N-sulfinyl ketimino ester S1_Purify->S1_Product S2_React Add Ketimine in THF Stir 1-3h at RT S1_Product->S2_React Connects Stages S2_Ylide Prepare Ylide: (CH₃)₃SOI + NaH in DMSO S2_Ylide->S2_React S2_Workup Quench with H₂O S2_React->S2_Workup S2_Extract Extract with EtOAc S2_Workup->S2_Extract S2_Purify Column Chromatography S2_Extract->S2_Purify S2_Product Final α-Quaternary Aziridine Product S2_Purify->S2_Product

Caption: Experimental workflow from starting materials to final product.

Applications and Future Outlook

The α-quaternary aziridine-2-carboxylates synthesized via this method are valuable building blocks. They can undergo selective ring-opening reactions to generate novel, sterically hindered α-quaternary amino acids.[2] These amino acids can then be incorporated into peptides, providing tools to modulate peptide conformation and stability, which is highly relevant for drug discovery and development.[2] The scalability and high stereoselectivity of the Aza-Corey-Chaykovsky reaction make it an attractive and practical choice for accessing these previously unobtainable and biologically significant molecules.[1][3]

References

Application Notes and Protocols: Reductive Ring-Opening of N-Protected Aziridine-2-carboxylates with Samarium Diiodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the reductive ring-opening of N-protected aziridine-2-carboxylates using samarium diiodide (SmI₂). This method offers a powerful and regioselective route to valuable β-amino esters, which are important building blocks in the synthesis of β-peptides and other pharmaceutically relevant molecules.[1]

Introduction

The synthesis of β-amino acids and their derivatives is of significant interest due to the unique properties of β-peptides, including their enhanced proteolytic stability compared to α-peptides.[1] Ring-opening of aziridines serves as a versatile strategy for the stereoselective synthesis of amino acids. Samarium diiodide, a potent single-electron transfer reagent, has emerged as a key tool for the reductive opening of N-protected aziridine-2-carboxylates. This reaction proceeds via a controlled C–N bond cleavage to yield β-amino esters.[1][2]

The success and selectivity of this transformation are highly dependent on the nature of the activating group on the aziridine nitrogen.[1][2][3] Strongly electron-withdrawing groups are essential to favor the desired C–N bond cleavage over the competing C–C bond cleavage, which leads to the formation of α-amino acid derivatives (glycine derivatives).[1][2][3]

Reaction Mechanism and Selectivity

The generally accepted mechanism for the SmI₂-mediated reductive ring-opening of aziridine-2-carboxylates is initiated by a single-electron transfer from samarium diiodide to the carbonyl group of the ester.[1][4] This forms a ketyl radical anion intermediate. In the absence of a proton source, this intermediate undergoes ring-opening to generate a nitrogen-based radical. A second reduction step by SmI₂ leads to a species containing both a samarium enolate and a samarium amide, which upon workup yields the β-amino ester.[1][4]

Several factors influence the regioselectivity (C–N vs. C–C cleavage) of the ring-opening:

  • N-Protecting Group: An activating, electron-withdrawing group on the aziridine nitrogen is crucial for selective C–N bond cleavage.[1][2] Groups like p-toluenesulfonyl (Ts) and 2-(trimethylsilyl)ethylsulfonyl (SES) have been shown to provide excellent selectivity for the formation of β-amino esters.[1][2] In contrast, non-activating groups such as hydrogen or benzhydryl lead predominantly to C–C cleavage products.[1]

  • Substituent at the 3-Position: The nature of the substituent at the C3 position of the aziridine ring also plays a role. Aryl groups at this position can lead to increased C–C bond cleavage, especially in cis-aziridines.[1][2][3]

  • Stereochemistry: The stereochemical relationship between the substituents at the C2 and C3 positions (cis or trans) can influence the product distribution.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from studies on the reductive ring-opening of various N-protected aziridine-2-carboxylates with samarium diiodide, highlighting the impact of the N-protecting group and the C3-substituent on product yields and selectivity.

Table 1: Effect of N-Protecting Group on the Reductive Ring-Opening of cis-3-Phenyl-aziridine-2-carboxylates

EntryN-Protecting GroupProductYield (%)Ratio (β-amino ester : α-amino ester)
1Ts (Tosyl)β-Amino Ester95>99:1
2SES (2-(Trimethylsilyl)ethylsulfonyl)β-Amino Ester92>99:1
3Fmoc (Fluorenylmethyloxycarbonyl)Mixture851:1.1

Data sourced from Wulff et al.[1][2]

Table 2: Reductive Ring-Opening of N-Tosyl and N-SES Aziridine-2-carboxylates with Varying C3-Substituents

EntryN-Protecting GroupC3-SubstituentStereochemistryProductYield (%)Ratio (β-amino ester : α-amino ester)
1TsPhenylcisβ-Amino Ester95>99:1
2TsPhenyltransβ-Amino Ester96>99:1
3TsCyclohexylcisβ-Amino Ester98>99:1
4SESPhenylcisβ-Amino Ester92>99:1
5SESPhenyltransβ-Amino Ester94>99:1
6SESCyclohexylcisβ-Amino Ester95>99:1

Data sourced from Wulff et al.[1][2]

Experimental Protocols

1. Preparation of Samarium Diiodide (SmI₂) Solution in THF

A representative procedure for the in situ preparation of samarium diiodide is as follows:

  • To a flame-dried round-bottomed flask under an argon atmosphere, add samarium metal (6.00 equiv.) and anhydrous, freshly distilled tetrahydrofuran (THF).

  • Purge the suspension with nitrogen gas for 5 minutes.

  • Add diiodomethane (CH₂I₂) (5.7 equiv.) to the flask and continue purging with nitrogen for another minute.

  • Stir the reaction mixture at room temperature for 2 hours. A dark-blue slurry indicates the formation of SmI₂.[1]

Note: The use of diiodomethane is recommended over iodine for generating SmI₂, as the latter has been observed to cause isomerization of trans-aziridines to a mixture of cis and trans isomers.[1][4]

2. General Protocol for the Reductive Ring-Opening of N-Protected Aziridine-2-carboxylates

The following is a general procedure for the SmI₂-mediated ring-opening:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the N-protected aziridine-2-carboxylate (1.0 equiv.) in anhydrous THF.

  • Cool the freshly prepared SmI₂ slurry to 0 °C in an ice bath.[1]

  • Slowly add the solution of the aziridine-2-carboxylate to the SmI₂ slurry via cannula.

  • Stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate or 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired β-amino ester.[1]

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aziridine N-Protected Aziridine-2-carboxylate Ketyl Ketyl Radical Anion Aziridine->Ketyl + 1e⁻ (from SmI₂) SmI2 SmI₂ (2 equiv.) SmI2->Ketyl N_Radical Nitrogen-Based Radical SmI2->N_Radical Ketyl->N_Radical Ring-Opening Samarium_Complex Samarium Enolate and Amide Complex N_Radical->Samarium_Complex + 1e⁻ (from SmI₂) Beta_Amino_Ester β-Amino Ester Samarium_Complex->Beta_Amino_Ester Aqueous Workup

Caption: Proposed mechanism for the reductive ring-opening of N-protected aziridine-2-carboxylates.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification SmI2_Prep Prepare SmI₂ solution in THF from Sm metal and CH₂I₂ Cooling Cool SmI₂ solution to 0 °C SmI2_Prep->Cooling Aziridine_Sol Prepare solution of N-protected aziridine-2-carboxylate in THF Addition Slowly add aziridine solution to SmI₂ solution Aziridine_Sol->Addition Cooling->Addition Stirring Stir at 0 °C and monitor by TLC Addition->Stirring Quench Quench reaction with saturated aq. Rochelle's salt Stirring->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by silica gel chromatography Extraction->Purification Product Isolated β-Amino Ester Purification->Product

Caption: General experimental workflow for the SmI₂-mediated reductive ring-opening.

References

Application Notes and Protocols for the Synthesis of Tryptophan Derivatives from Aziridine-2-Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tryptophan derivatives, valuable building blocks in medicinal chemistry and drug development, utilizing aziridine-2-carboxylate precursors. This method offers a versatile and stereocontrolled route to a variety of functionalized tryptophan analogues.

Introduction

Tryptophan and its derivatives are essential components in numerous biologically active compounds, including pharmaceuticals and natural products. The development of efficient and stereoselective synthetic routes to novel tryptophan analogues is of significant interest for the exploration of new therapeutic agents. One powerful strategy involves the nucleophilic ring-opening of chiral aziridine-2-carboxylates with indoles. This approach allows for the direct installation of the indole side chain at the β-position of an α-amino acid precursor, often with excellent control over stereochemistry.

The key transformation is a Lewis acid-catalyzed reaction where the indole nitrogen or carbon attacks the aziridinium ion intermediate, leading to the formation of the C-N or C-C bond, respectively, at the C3 position of the aziridine. The choice of N-protecting group on the aziridine and the Lewis acid catalyst are crucial for achieving high yields and selectivities.

General Synthetic Strategy

The overall synthetic strategy can be divided into two main stages:

  • Synthesis of Enantiopure Aziridine-2-Carboxylate Precursors: Typically synthesized from readily available chiral starting materials such as L- or D-serine and threonine. The amino and hydroxyl groups are appropriately protected, followed by cyclization to form the aziridine ring.

  • Lewis Acid-Catalyzed Ring-Opening with Indoles: The enantiopure aziridine-2-carboxylate is then reacted with a desired indole derivative in the presence of a Lewis acid to yield the corresponding tryptophan derivative.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Tryptophan Synthesis Amino_Acid Chiral Amino Acid (e.g., Serine, Threonine) Protected_AA N- and O-Protected Amino Acid Aziridine Enantiopure Aziridine- 2-carboxylate Indole Indole Derivative Ring_Opening Lewis Acid-Catalyzed Ring-Opening Tryptophan_Derivative Tryptophan Derivative

Caption: General workflow for tryptophan derivative synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-aziridine-2-carboxylate from L-Serine Methyl Ester

This protocol describes a common method for preparing the N-tosyl protected aziridine precursor from L-serine methyl ester.

Materials:

  • L-Serine methyl ester hydrochloride

  • Triethylamine (Et3N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium carbonate (K2CO3)

  • Dichloromethane (CH2Cl2)

  • Acetonitrile (CH3CN)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • N-Tosylation: To a solution of L-serine methyl ester hydrochloride (1.0 eq) in CH2Cl2 at 0 °C, add Et3N (2.2 eq) dropwise. Stir for 10 minutes, then add TsCl (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-tosyl-L-serine methyl ester.

  • O-Activation and Cyclization: Dissolve the crude N-tosyl-L-serine methyl ester in acetonitrile. Add K2CO3 (2.0 eq) and stir the mixture at room temperature for 24-48 hours.

  • Purification: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-tosyl-aziridine-2-carboxylate.

G Start L-Serine Methyl Ester HCl N_Tosylation N-Tosylation (TsCl, Et3N, CH2Cl2) Start->N_Tosylation Workup_1 Aqueous Work-up N_Tosylation->Workup_1 O_Activation_Cyclization O-Activation & Cyclization (K2CO3, CH3CN) Workup_1->O_Activation_Cyclization Purification Silica Gel Chromatography O_Activation_Cyclization->Purification Product N-Tosyl-aziridine-2-carboxylate Purification->Product

Caption: Workflow for aziridine precursor synthesis.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-aziridine-2-carboxylate with Indole

This protocol details the key step of reacting the aziridine precursor with indole to form the tryptophan derivative.

Materials:

  • N-Tosyl-aziridine-2-carboxylate

  • Indole (or substituted indole)

  • Scandium(III) triflate (Sc(OTf)3) or Zinc(II) triflate (Zn(OTf)2)

  • Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the N-tosyl-aziridine-2-carboxylate (1.0 eq) and the indole (1.2-1.5 eq). Dissolve the solids in anhydrous CH2Cl2.

  • Lewis Acid Addition: Add the Lewis acid (Sc(OTf)3 or Zn(OTf)2, typically 0.1-1.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrates and catalyst loading.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired tryptophan derivative.

G Reactants N-Tosyl-aziridine-2-carboxylate + Indole Reaction Reaction in Anhydrous Solvent Reactants->Reaction Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Lewis_Acid->Reaction Workup Aqueous Work-up Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Tryptophan Derivative Purification->Product

Data Presentation

The following tables summarize representative quantitative data for the synthesis of tryptophan derivatives from aziridine-2-carboxylate precursors.

Table 1: Synthesis of N-Protected Aziridine-2-Carboxylates

Starting Amino AcidN-Protecting GroupEster GroupCyclization ConditionsYield (%)Reference
L-SerineTosyl (Ts)MethylK2CO3, CH3CN, rt85-95[1]
D-SerineBocBenzylMitsunobu reaction70-80[1]
L-ThreonineTosyl (Ts)EthylNaH, THF, 0 °C to rt80-90[1]
L-SerineTrityl (Tr)BenzylSO2Cl2, Et3N, -50 °C90[1]

Table 2: Lewis Acid-Catalyzed Ring-Opening of Aziridine-2-Carboxylates with Indoles

Aziridine PrecursorIndole DerivativeLewis Acid (eq.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
N-Ts-aziridine-2-CO2MeIndoleSc(OTf)3 (0.2)CH2Cl2rt1288>95:5>99[2]
N-Ts-aziridine-2-CO2Me5-MethoxyindoleSc(OTf)3 (0.2)CH2Cl2rt1492>95:5>99[2]
N-Boc-aziridine-2-CO2BnIndoleZn(OTf)2 (1.0)Toluene50247590:1098[3]
N-Ts-aziridine-2-CO2Me7-AzaindoleSc(OTf)3 (0.3)1,2-DCErt1885>95:5>99[2]
N-Ts-3-Me-aziridine-2-CO2EtIndoleBF3·OEt2 (1.0)CH2Cl2088285:1597[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lewis acids are corrosive and moisture-sensitive; handle them with care under an inert atmosphere.

  • Aziridines are potentially toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low yield in aziridine synthesis: Ensure starting materials are pure and the reaction is carried out under anhydrous conditions. The choice of base and solvent can also be critical.

  • Low yield in ring-opening reaction: The Lewis acid may be deactivated by moisture. Ensure anhydrous conditions and use freshly opened or properly stored Lewis acids. The reactivity of the indole can also affect the yield; electron-rich indoles are generally more reactive.

  • Poor diastereoselectivity: The stereochemistry of the aziridine precursor is crucial. Ensure the enantiopurity of the starting material. The choice of Lewis acid and reaction temperature can also influence the diastereoselectivity.

  • Formation of byproducts: A common byproduct is the oxazolidinone from the ring-expansion of the aziridine. The choice of N-protecting group and Lewis acid can minimize this side reaction.

Conclusion

The synthesis of tryptophan derivatives from aziridine-2-carboxylate precursors is a robust and versatile methodology. By carefully selecting the protecting groups, Lewis acid catalyst, and reaction conditions, a wide range of functionalized tryptophan analogues can be accessed in high yield and with excellent stereocontrol. These compounds are valuable tools for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

References

Alkylative Ring-Opening of Non-Activated Aziridine-2-Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective and stereoselective ring-opening of aziridines is a powerful transformation in organic synthesis, providing efficient access to a wide array of chiral amines and their derivatives, which are pivotal building blocks in medicinal chemistry and natural product synthesis. Non-activated aziridine-2-carboxylates, in particular, represent a valuable class of substrates. Their inherent stability requires activation, typically through N-alkylation, to form a reactive aziridinium ion intermediate. Subsequent nucleophilic attack on this intermediate proceeds with high fidelity, allowing for the controlled introduction of diverse functionalities. This document provides detailed application notes and protocols for the alkylative ring-opening of these challenging yet rewarding substrates.

Core Concepts: The Aziridinium Ion Pathway

The alkylative ring-opening of a non-activated aziridine-2-carboxylate commences with the N-alkylation of the aziridine nitrogen. This step forms a highly strained and electrophilic aziridinium ion. The choice of the alkylating agent is crucial, as the counter-ion should be a poor nucleophile to prevent premature and non-selective ring-opening. Triflates (OTf) are commonly employed for this purpose. Once the aziridinium ion is formed, an external nucleophile can attack either the C2 or C3 position of the ring in a regio- and stereoselective manner, leading to the desired ring-opened product. The regioselectivity is influenced by steric and electronic factors of the aziridine substrate and the nature of the incoming nucleophile.[1][2]

Alkylative_Ring_Opening cluster_0 Reaction Pathway Aziridine Non-activated Aziridine-2-carboxylate Aziridinium_Ion Aziridinium Ion Intermediate Aziridine->Aziridinium_Ion N-Alkylation Alkylating_Agent Alkylating Agent (e.g., R-OTf) Alkylating_Agent->Aziridinium_Ion Product_C2 Ring-Opened Product (C2-attack) Aziridinium_Ion->Product_C2 Nucleophilic Attack at C2 Product_C3 Ring-Opened Product (C3-attack) Aziridinium_Ion->Product_C3 Nucleophilic Attack at C3 Nucleophile Nucleophile (Nu-) Nucleophile->Product_C2 Nucleophile->Product_C3 Protocol_1_Workflow Start Start Dissolve_Aziridine Dissolve aziridine-2-carboxylate in anhydrous CH3CN Start->Dissolve_Aziridine Add_MeOTf Add methyl triflate (MeOTf) dropwise at 0 °C Dissolve_Aziridine->Add_MeOTf Stir_1 Stir for 30 min at 0 °C Add_MeOTf->Stir_1 Add_NaOAc Add sodium acetate (NaOAc) Stir_1->Add_NaOAc Stir_2 Stir at room temperature (monitor by TLC) Add_NaOAc->Stir_2 Quench Quench with saturated aqueous NH4Cl Stir_2->Quench Extract Extract with ethyl acetate Quench->Extract Dry_and_Concentrate Dry organic layer (Na2SO4) and concentrate in vacuo Extract->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify End End Purify->End Protocol_2_Workflow Start Start Mix_Aziridine_Alcohol Mix N-tosylaziridine-2-carboxylate and alcohol in anhydrous solvent Start->Mix_Aziridine_Alcohol Add_Lewis_Acid Add Lewis acid (e.g., Cu(OTf)2) at specified temperature Mix_Aziridine_Alcohol->Add_Lewis_Acid Stir Stir at the same temperature (monitor by TLC) Add_Lewis_Acid->Stir Quench Quench with saturated aqueous NaHCO3 Stir->Quench Extract Extract with dichloromethane Quench->Extract Dry_and_Concentrate Dry organic layer (Na2SO4) and concentrate in vacuo Extract->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify End End Purify->End Protocol_3_Workflow Start Start Prepare_Cuprate Prepare higher-order cuprate from CuCN and RLi in THF Start->Prepare_Cuprate Add_Aziridine_Acid Add a solution of N-tosylaziridine- 2-carboxylic acid in THF at -78 °C Prepare_Cuprate->Add_Aziridine_Acid Warm_and_Stir Allow to warm to room temperature and stir overnight Add_Aziridine_Acid->Warm_and_Stir Quench Quench with aqueous NH4Cl/NH4OH Warm_and_Stir->Quench Extract Extract with diethyl ether Quench->Extract Acidify_and_Extract Acidify aqueous layer (HCl) and extract with ethyl acetate Extract->Acidify_and_Extract Dry_and_Concentrate Dry organic layer (MgSO4) and concentrate in vacuo Acidify_and_Extract->Dry_and_Concentrate Purify Purify by crystallization or chromatography Dry_and_Concentrate->Purify End End Purify->End

References

Synthesis of Linear Polyethyleneimine (LPEI) via Deprotection of Poly(tert-butyloxycarbonyl aziridine) [poly(BocAz)]

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linear polyethyleneimine (LPEI) is a cationic polymer with a high density of amine groups, making it a promising candidate for various biomedical applications, including as a carrier for drug and gene delivery. Its linear structure is often preferred over its branched counterpart due to reports of better biocompatibility and reduced cytotoxicity.[1] One effective method for synthesizing LPEI is through the deprotection of poly(tert-butyloxycarbonyl aziridine) [poly(BocAz)]. This method involves the anionic ring-opening polymerization (AROP) of Boc-protected aziridine (BocAz), followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group using a strong acid, such as trifluoroacetic acid (TFA). This process yields LPEI with a well-defined linear architecture.

This document provides detailed protocols for the synthesis of LPEI from poly(BocAz) deprotection, including the preparation of the initiator, the polymerization process, and the final deprotection step. It also presents a summary of the quantitative data and characterization of the resulting polymers.

Data Summary

The following table summarizes the quantitative data from the anionic ring-opening polymerization of BocAz at various monomer-to-initiator ratios.

[BocAz]:[Initiator] RatioM (NMR) (kDa)M (GPC) (kDa)Polydispersity Index (PDI)Isolated Yield (%)
20:12.41.162.6250
40:15.01.422.7876
80:17.23.843.0675

Data sourced from Giri et al., 2022.[1] M (NMR) was estimated by ¹H NMR spectroscopic end-group analysis. M (GPC) and PDI were estimated using GPC calibrated with PMMA standards.

Experimental Workflow and Signaling Pathway

The synthesis of linear polyethyleneimine from poly(BocAz) follows a two-step process: anionic ring-opening polymerization followed by acidic deprotection. The workflow, including the in-situ preparation of the initiator, is depicted below.

SynthesisWorkflow cluster_initiator Initiator Preparation (in-situ) cluster_polymerization Anionic Ring-Opening Polymerization (AROP) cluster_deprotection Deprotection BuNHTs BuN(H)Ts Initiator BuN(K)Ts Solution (0.135 M) BuNHTs->Initiator 1 hr stirring KHMDS KHMDS KHMDS->Initiator DMF_initiator Anhydrous DMF DMF_initiator->Initiator Polymerization Polymerization Reaction Initiator->Polymerization BocAz BocAz Monomer BocAz->Polymerization DMF_poly Anhydrous DMF DMF_poly->Polymerization PolyBocAz_gel Poly(BocAz) Gel Polymerization->PolyBocAz_gel 50 °C, overnight PolyBocAz_solid Poly(BocAz) Solid PolyBocAz_gel->PolyBocAz_solid Disperse & Precipitate MeOH Methanol (MeOH) MeOH->PolyBocAz_solid Deprotection_reaction Deprotection Reaction PolyBocAz_solid->Deprotection_reaction DCM Dichloromethane (DCM) DCM->Deprotection_reaction TFA Trifluoroacetic Acid (TFA) TFA->Deprotection_reaction 0 °C to RT, overnight LPEI_crude Crude LPEI Deprotection_reaction->LPEI_crude Workup Work-up LPEI_crude->Workup Evaporation, Washes (Et₂O, NaOH, H₂O) LPEI_final Linear Polyethyleneimine (LPEI) Workup->LPEI_final

Caption: Experimental workflow for the synthesis of LPEI.

Experimental Protocols

Materials and Methods

  • Materials:

    • N-(tert-butoxycarbonyl)aziridine (BocAz)

    • N-Butyl-p-toluenesulfonamide (BuN(H)Ts)

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Methanol (MeOH)

    • Diethyl ether (Et₂O)

    • 1 M Sodium hydroxide (NaOH) solution

    • Deionized water

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Gel Permeation Chromatography (GPC) system

Protocol 1: In-situ Preparation of Initiator (BuN(K)Ts) Solution (0.135 M in DMF) [1]

  • In a dry flask under an inert atmosphere, combine N-Butyl-p-toluenesulfonamide (BuN(H)Ts) (62 mg, 0.27 mmol) and potassium bis(trimethylsilyl)amide (KHMDS) (54 mg, 0.27 mmol).

  • Add 2 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the reaction mixture for 1 hour at room temperature. The resulting solution is assumed to be 0.135 M BuN(K)Ts and is used without further characterization.

Protocol 2: Anionic Ring-Opening Polymerization of BocAz to Poly(BocAz) [1]

  • In a separate dry flask under an inert atmosphere, dissolve BocAz (e.g., 30 mg, 0.21 mmol for a 20:1 ratio) in anhydrous DMF (0.5 mL).

  • To the BocAz solution, add the appropriate volume of the freshly prepared 0.135 M BuN(K)Ts initiator solution to achieve the desired monomer-to-initiator ratio (e.g., 77 µL for a 20:1 ratio).

  • Heat the reaction mixture at 50 °C overnight. A significant increase in viscosity, eventually forming a gel, should be observed.

  • Disperse the resulting gel-like mixture in methanol (10 mL) to precipitate the polymer.

  • Collect the white solid precipitate by centrifugation and dry under vacuum.

Protocol 3: Deprotection of Poly(BocAz) to Linear PEI [1]

  • Dissolve the dried poly(BocAz) (e.g., 30 mg) in dichloromethane (DCM) (4 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (1 mL) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the DCM by rotary evaporation.

  • Wash the residue with diethyl ether (Et₂O).

  • Subsequently, wash the residue with 1 M sodium hydroxide (NaOH) solution, followed by deionized water.

  • Dry the final product, linear polyethyleneimine (LPEI), under vacuum. A typical yield for this step is around 85%.

Protocol 4: Characterization of Poly(BocAz) and Linear PEI

  • ¹H NMR Spectroscopy of Poly(BocAz): [1]

    • Prepare a sample by dissolving the dried poly(BocAz) in deuterated chloroform (CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Characteristic signals for poly(BocAz) are observed at approximately 1.44 ppm (s, 9H, -C(CH₃)₃) and 3.30 ppm (br s, 4H, -NCH₂CH₂-).

  • ¹³C NMR Spectroscopy of Linear PEI: [1]

    • Prepare a sample of the final LPEI product.

    • Acquire the ¹³C NMR spectrum.

    • A successful deprotection to linear PEI is confirmed by a characteristic single signal at approximately 47 ppm.

  • Gel Permeation Chromatography (GPC) of Poly(BocAz):

    • Prepare a sample of poly(BocAz) in a suitable GPC eluent (e.g., THF).

    • Analyze the sample using a GPC system calibrated with appropriate standards (e.g., PMMA).

    • Determine the number average molecular weight (M) and polydispersity index (PDI).

Troubleshooting

  • Low Polymerization Yield: Ensure all reagents and solvents are anhydrous and the reaction is carried out under a strictly inert atmosphere. The initiator is highly sensitive to moisture.

  • Broad PDI in GPC: The poor solubility of higher molecular weight poly(BocAz) can lead to premature precipitation during polymerization, resulting in a broad molecular weight distribution. Consider adjusting the monomer concentration or exploring alternative solvent systems.

  • Incomplete Deprotection: Ensure a sufficient excess of TFA is used and the reaction is allowed to proceed for an adequate amount of time. Monitor the reaction by NMR to confirm the disappearance of the Boc group signal. The work-up with NaOH is crucial to neutralize the TFA salt of the amine.

Conclusion

The synthesis of linear polyethyleneimine through the deprotection of poly(BocAz) is a robust method for obtaining well-defined cationic polymers. The provided protocols offer a clear pathway for researchers to synthesize and characterize LPEI for a variety of applications in drug development and materials science. The ability to control the molecular weight to some extent by adjusting the monomer-to-initiator ratio allows for the tailoring of the polymer's properties for specific needs.

References

Application Notes and Protocols: Synthesis of L-DOPA Analogs Utilizing Tert-butyl Aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine) analogs using tert-butyl aziridine-2-carboxylate as a key chiral building block. The methodology centers on the regioselective, Lewis acid-catalyzed ring-opening of an N-protected aziridine with a protected catechol derivative. This approach offers a versatile pathway to a variety of substituted L-DOPA analogs for applications in drug discovery and development.

Introduction

L-DOPA is the gold standard for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. The synthesis of L-DOPA analogs is of significant interest for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Aziridines, particularly chiral aziridine-2-carboxylates, are valuable intermediates in the asymmetric synthesis of amino acids due to their inherent ring strain, which facilitates nucleophilic ring-opening reactions.[1] The use of N-activated aziridines, such as N-Boc protected derivatives, enhances their reactivity and allows for controlled, regioselective introduction of substituents.[1]

This document outlines a comprehensive, multi-step synthesis of a protected L-DOPA analog via the Friedel-Crafts alkylation of a protected catechol with enantiopure tert-butyl N-Boc-aziridine-2-carboxylate, followed by deprotection to yield the final L-DOPA analog.

Synthetic Strategy Overview

The overall synthetic strategy involves three main stages:

  • Preparation of Enantiopure Tert-butyl N-Boc-aziridine-2-carboxylate: Synthesis of the chiral aziridine starting material from a readily available amino acid precursor, L-serine.

  • Regioselective Ring-Opening with a Protected Catechol: The key C-C bond-forming step involving the Lewis acid-catalyzed reaction of the aziridine with a protected catechol derivative.

  • Deprotection: Removal of the protecting groups to yield the final L-DOPA analog.

G cluster_0 Stage 1: Aziridine Synthesis cluster_1 Stage 2: Ring-Opening cluster_2 Stage 3: Deprotection L_Serine L_Serine N_Boc_L_Serine N_Boc_L_Serine L_Serine->N_Boc_L_Serine Boc₂O N_Boc_L_Serine_tBu_ester N_Boc_L_Serine_tBu_ester N_Boc_L_Serine->N_Boc_L_Serine_tBu_ester t-BuOH, DCC N_Boc_L_Serine_tBu_ester_OMs N_Boc_L_Serine_tBu_ester_OMs N_Boc_L_Serine_tBu_ester->N_Boc_L_Serine_tBu_ester_OMs MsCl, Et₃N Aziridine tert-butyl N-Boc-aziridine-2-carboxylate N_Boc_L_Serine_tBu_ester_OMs->Aziridine Base (e.g., K₂CO₃) Aziridine_input tert-butyl N-Boc-aziridine-2-carboxylate Protected_L_DOPA Protected L-DOPA Analog Aziridine_input->Protected_L_DOPA BF₃·OEt₂ Protected_Catechol 3,4-Dibenzyloxyphenol Protected_Catechol->Protected_L_DOPA Protected_L_DOPA_input Protected L-DOPA Analog L_DOPA_Analog L-DOPA Analog Protected_L_DOPA_input->L_DOPA_Analog H₂, Pd/C TFA

Caption: Overall synthetic workflow for the preparation of L-DOPA analogs.

Experimental Protocols

Stage 1: Synthesis of Tert-butyl N-Boc-aziridine-2-carboxylate

This protocol is adapted from established methods for the synthesis of N-protected aziridine-2-carboxylates from amino acids.

1.1: N-Boc Protection of L-Serine

  • Materials: L-Serine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve L-serine (1 eq.) in a 1:1 mixture of dioxane and water containing NaHCO₃ (2.5 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq.) in dioxane dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-L-serine as a white solid.

1.2: Tert-butyl Esterification

  • Materials: N-Boc-L-serine, Tert-butanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-L-serine (1 eq.) in DCM.

    • Add tert-butanol (1.5 eq.) and DMAP (0.1 eq.).

    • Cool the solution to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl N-Boc-L-serinate.

1.3: Mesylation and Cyclization

  • Materials: Tert-butyl N-Boc-L-serinate, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve tert-butyl N-Boc-L-serinate (1 eq.) in DCM and cool to 0 °C.

    • Add Et₃N (1.2 eq.) followed by the dropwise addition of MsCl (1.1 eq.).

    • Stir at 0 °C for 2 hours.

    • Wash the reaction mixture with cold 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude mesylate.

    • Dissolve the crude mesylate in MeCN and add K₂CO₃ (3 eq.).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford enantiopure tert-butyl N-Boc-aziridine-2-carboxylate.

Step Product Typical Yield Purity (by NMR)
1.1N-Boc-L-serine90-95%>98%
1.2Tert-butyl N-Boc-L-serinate80-85%>98%
1.3Tert-butyl N-Boc-aziridine-2-carboxylate70-75%>99%

Table 1: Summary of yields for the synthesis of the aziridine starting material.

Stage 2: Regioselective Ring-Opening with 3,4-Dibenzyloxyphenol

This key step utilizes a Lewis acid to promote the Friedel-Crafts alkylation of the protected catechol with the activated aziridine.

  • Materials: Tert-butyl N-Boc-aziridine-2-carboxylate, 3,4-Dibenzyloxyphenol, Boron trifluoride diethyl etherate (BF₃·OEt₂), Anhydrous DCM.

  • Procedure:

    • To a solution of 3,4-dibenzyloxyphenol (1.2 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add BF₃·OEt₂ (1.5 eq.) at -78 °C.

    • Stir the mixture for 15 minutes.

    • Add a solution of tert-butyl N-Boc-aziridine-2-carboxylate (1 eq.) in anhydrous DCM dropwise over 30 minutes.

    • Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected L-DOPA analog.

Parameter Value
Temperature -78 °C to room temperature
Reaction Time 16 hours
Typical Yield 65-75%
Diastereomeric Ratio >95:5

Table 2: Reaction parameters and typical results for the regioselective ring-opening.

G cluster_0 Reaction Mechanism Aziridine N-Boc-Aziridine Aziridine_LA_Complex Aziridine-BF₃ Complex Aziridine->Aziridine_LA_Complex Coordination LewisAcid BF₃·OEt₂ LewisAcid->Aziridine_LA_Complex Intermediate Wheland Intermediate Aziridine_LA_Complex->Intermediate Nucleophilic Attack (C3 position) Catechol Protected Catechol Catechol->Intermediate Product Protected L-DOPA Analog Intermediate->Product Rearomatization

Caption: Proposed mechanism for the Lewis acid-catalyzed ring-opening.

Stage 3: Deprotection of the L-DOPA Analog

This final stage involves the removal of the N-Boc, tert-butyl ester, and benzyl protecting groups to yield the free L-DOPA analog.

  • Materials: Protected L-DOPA analog, Palladium on carbon (10% Pd/C), Methanol, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Debenzylation: Dissolve the protected L-DOPA analog (1 eq.) in methanol.

    • Add 10% Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to obtain the debenzylated intermediate.

    • N-Boc and Tert-butyl Ester Deprotection: Dissolve the debenzylated intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo.

    • Triturate the residue with diethyl ether to precipitate the L-DOPA analog as its trifluoroacetate salt.

    • Filter and dry the solid to obtain the final product.

Protecting Group Reagent Typical Yield
Benzyl (O-protection)H₂, 10% Pd/C90-95%
N-Boc and Tert-butyl esterTFA85-90%

Table 3: Deprotection conditions and yields.

Conclusion

The described synthetic route provides a robust and versatile method for the preparation of L-DOPA analogs from this compound. The key regioselective ring-opening step allows for the efficient introduction of the catechol moiety, and the overall strategy is amenable to the synthesis of a library of analogs for further biological evaluation. Researchers can adapt the protocols by using different substituted phenols in the ring-opening step to generate novel L-DOPA derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Ring-Opening of Aziridine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aziridine-2-carboxylate ring-opening reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the ring-opening of aziridine-2-carboxylates?

A1: The regioselectivity of nucleophilic attack on aziridine-2-carboxylates is a multifactorial issue. The key factors include:

  • N-Activating Group: The electronic nature of the substituent on the aziridine nitrogen significantly influences the reactivity and regioselectivity. Electron-withdrawing groups (EWGs) like tosyl (Ts), Boc (tert-butyloxycarbonyl), and Cbz (carboxybenzyl) activate the aziridine ring for nucleophilic attack.[1][2][3] The choice of the activating group can alter the electronic properties of the C2 and C3 carbons, thereby directing the nucleophile.

  • The Carboxylate Group: The presence of the carboxylate group at the C2 position has a strong electron-withdrawing effect. This effect can make the C2 carbon more electrophilic and favor a direct SN2 attack at this position.[1]

  • Nucleophile: The nature of the nucleophile is crucial. Hard nucleophiles, such as halides and azide, tend to attack the more hindered C2 position, especially when an acyl activating group is present.[1][2] In contrast, softer nucleophiles or those that can coordinate with a Lewis acid might show different regioselectivity.

  • Lewis Acids: Lewis acids can coordinate to the aziridine nitrogen or the carboxylate oxygen, further activating the ring and influencing the regiochemical outcome.[4][5] The choice of Lewis acid can be critical in controlling the formation of side products.[6]

  • Substituents on the Aziridine Ring: Other substituents on the aziridine ring can exert steric and electronic effects, directing the nucleophilic attack to the less hindered or more electronically deficient carbon.[7][8][9]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for attack at the C2 position?

A2: To favor nucleophilic attack at the C2 position (α-attack), consider the following strategies:

  • Choice of N-Activating Group: Employing N-activating groups like Boc and Cbz has been shown to promote highly regioselective attack at the C2 position with nucleophiles like [¹⁸F]fluoride.[1][2]

  • Utilize the Carboxylate's Directing Effect: The strong electron-withdrawing nature of the carboxylate group inherently favors attack at the C2 position.[1] Ensure your reaction conditions do not counteract this electronic preference.

  • Select an Appropriate Nucleophile: Hard nucleophiles such as halides (e.g., fluoride, chloride) and azide are known to preferentially attack the more substituted C2 carbon in acyl-activated aziridine-2-carboxylates.[1][2]

Q3: I am observing the formation of an oxazolidinone byproduct. What causes this and how can it be minimized?

A3: The formation of an oxazolidinone byproduct can occur, particularly in Lewis acid-promoted reactions with carbamate-protected aziridines.[6] This is often the result of a ring-expansion reaction. To minimize this side reaction:

  • Optimize the Lewis Acid: The choice of Lewis acid can significantly impact the ratio of the desired ring-opened product to the oxazolidinone byproduct. A judicious selection is crucial for optimizing the reaction outcome.[6]

  • Modify the N-Protecting Group: The nature of the N-protecting group can influence the propensity for rearrangement. For instance, a 4-nitrobenzyl carbamate (PNZ) group is more activating than Cbz and more resistant to cleavage under acidic conditions, which might suppress byproduct formation.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficient activation of the aziridine ring.2. Poor nucleophilicity of the attacking species.3. Inappropriate reaction temperature or time.1. Ensure an appropriate electron-withdrawing group is on the aziridine nitrogen (e.g., Ts, Boc, Cbz).[1][3]2. Use a stronger nucleophile or add a catalyst (e.g., Lewis acid) to enhance nucleophilicity.[4][5]3. Optimize reaction temperature and time. Microwave heating can sometimes improve yields and reduce reaction times.[1][2]
Formation of regioisomeric mixture 1. Competing electronic and steric effects.2. Nature of the nucleophile.3. Reaction conditions favoring a different pathway.1. Modify the N-activating group to enhance the electronic bias for the desired position.[1][2]2. For attack at C2, consider using hard nucleophiles like halides. For attack at C3, heteroatom nucleophiles are generally preferred.[1][3]3. Systematically screen solvents and temperatures to find optimal conditions for regioselectivity.
Undesired side products (e.g., oxazolidinones) 1. Lewis acid-mediated ring expansion.2. Rearrangement of the N-protecting group.1. Screen different Lewis acids to identify one that minimizes byproduct formation.[6]2. Change the N-protecting group to one less prone to rearrangement under the reaction conditions.[6]
Difficulty in product purification 1. Similar polarity of regioisomers.2. Presence of persistent impurities.1. Utilize high-performance liquid chromatography (HPLC) for separation of isomers.[1]2. Optimize the work-up procedure to remove impurities before chromatography.

Quantitative Data Summary

Table 1: Regioselectivity of [¹⁸F]Fluoride Ring-Opening with Different N-Activating Groups

N-Activating GroupNucleophilic Attack PositionProductRadiochemical YieldReference
BocC2 (exclusive)α-[¹⁸F]fluoro-β-alanineGood[1]
CbzC2 (exclusive)α-[¹⁸F]fluoro-β-alanineGood[1]
Tosyl-No identifiable radioactive products after deprotection-[1]

Experimental Protocols

Protocol 1: Regioselective Ring-Opening of N-Boc-Aziridine-2-Carboxylate with [¹⁸F]Fluoride

This protocol is adapted from Schjoeth-Eskesen et al.[1][2]

Materials:

  • N-Boc-methylaziridine-2-carboxylate

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃) or Tetraethylammonium bicarbonate (TEAHCO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • HPLC system for analysis and purification

Procedure:

  • Drying of [¹⁸F]Fluoride: Dry the azeotropically dried [¹⁸F]fluoride.

  • Reaction Setup: Dissolve the dried [¹⁸F]fluoride in DMF or DMSO containing K222/K₂CO₃ or TEAHCO₃.

  • Addition of Substrate: Add the N-Boc-methylaziridine-2-carboxylate to the reaction mixture.

  • Microwave Heating: Heat the reaction mixture in a microwave reactor. Optimal conditions may require temperatures around 100-130°C for 10 minutes.

  • Quenching and Analysis: After cooling, quench the reaction and analyze the crude mixture by HPLC to determine the radiochemical yield and regioselectivity. The attack occurs exclusively at the C2 position.

  • Deprotection: Follow with ester hydrolysis and removal of the Boc group to obtain α-[¹⁸F]fluoro-β-alanine.

Visualizations

regioselectivity_factors cluster_substrate Aziridine-2-Carboxylate cluster_reagents Reaction Components cluster_outcome Reaction Outcome Aziridine Aziridine Ring N_Group N-Activating Group (e.g., Boc, Cbz, Ts) Aziridine->N_Group Influences Reactivity C2_Carboxylate C2-Carboxylate (Electron-withdrawing) Aziridine->C2_Carboxylate Directs Attack to C2 Other_Substituents Other Ring Substituents Aziridine->Other_Substituents Steric/Electronic Effects C2_Attack Attack at C2 (α-attack) N_Group->C2_Attack Boc, Cbz Favor C2_Carboxylate->C2_Attack Strongly Favors Nucleophile Nucleophile (e.g., Halides, Alcohols) Nucleophile->C2_Attack Hard Nu- Favor C3_Attack Attack at C3 (β-attack) Nucleophile->C3_Attack Soft Nu- May Favor Lewis_Acid Lewis Acid (Optional Catalyst) Lewis_Acid->C2_Attack Can Promote Lewis_Acid->C3_Attack Can Promote

Caption: Factors influencing regioselectivity.

Caption: Troubleshooting workflow for ring-opening reactions.

References

Technical Support Center: Purification of tert-butyl aziridine-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tert-butyl aziridine-2-carboxylate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating stereoisomers of this compound?

The most commonly successful method for separating isomers of aziridine-2-carboxylates is flash column chromatography using silica gel.[1][2] This technique is effective for separating both diastereomers (e.g., cis/trans) and, in more complex systems, enantiomers after derivatization or with a chiral stationary phase. In some cases, preparative chromatography may be employed for higher purity separation.[1] For certain derivatives, recrystallization can be a viable alternative to chromatography, yielding pure products without the need for a column.[1]

Q2: My aziridine compound appears to be decomposing during purification on a standard silica gel column. What is happening and how can I prevent it?

Aziridines, particularly those "activated" by an electron-withdrawing group like a tert-butyl carboxylate on the nitrogen, can be susceptible to ring-opening, especially under acidic conditions.[3][4] Standard silica gel is slightly acidic and can catalyze this decomposition. To mitigate this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel by creating a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using deactivated or neutral stationary phases like neutral alumina.

  • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation efficiency.

Q3: My cis and trans isomers are co-eluting or showing very poor separation during flash chromatography. How can I improve the resolution?

Poor resolution is typically due to an suboptimal mobile phase. The key is to find a solvent system where the two isomers have a sufficient difference in retention factor (Rf).

  • Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the concentration of a more polar solvent like ethyl acetate or dichloromethane.

  • Employ Different Solvents: If hexane/ethyl acetate systems fail, try other combinations such as dichloromethane/methanol or toluene/ethyl acetate. The goal is to exploit different intermolecular interactions between the isomers and the stationary phase.

  • Run a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the column run. This can help to first elute the less polar isomer cleanly before the more polar isomer begins to move down the column. A typical gradient might be from 10% to 50% ethyl acetate in hexane.[5]

Q4: Is recrystallization a feasible purification method for these isomers?

Recrystallization can be an effective method, particularly if one isomer is significantly less soluble than the other in a given solvent system or if one isomer is the major product and the impurities are minor.[1] The success of this technique is highly dependent on the specific properties of the isomeric mixture. It is often used when a product can be obtained as a crystalline solid. Simple filtration may be sufficient in cases where one isomer precipitates selectively from the reaction mixture.[1]

Q5: How can I confirm the identity and purity of my separated isomers?

The identity and stereochemistry of the purified isomers are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the protons on the aziridine ring can help distinguish between cis and trans isomers.[2] Purity can be assessed by:

  • ¹H NMR Spectroscopy: The absence of signals from the other isomer or impurities.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method to resolve and quantify the isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the purified compound and assess purity.[2]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Recovery 1. Decomposition on Silica: The acidic nature of silica gel can cause ring-opening of the N-activated aziridine.[3] 2. Product Volatility: The compound may be volatile and lost during solvent evaporation under high vacuum. 3. Irreversible Adsorption: The compound may be binding too strongly to the stationary phase.1. Use silica gel deactivated with a base (e.g., 1% triethylamine in the mobile phase) or switch to a neutral stationary phase like alumina. 2. Use a rotary evaporator at low temperature and pressure. Avoid using a high-vacuum pump for extended periods. 3. Increase the polarity of the mobile phase significantly at the end of the run to flush the column.
Poor Separation of Isomers 1. Inappropriate Mobile Phase: The chosen solvent system does not provide sufficient difference in polarity between the isomers. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Poor Column Packing: The column was not packed uniformly, leading to band broadening and channeling.1. Perform a thorough TLC analysis to find an optimal solvent system that gives a clear separation of spots. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. 3. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Presence of Unexpected Byproducts 1. Ring-Opening: Nucleophilic attack (e.g., from solvent impurities like water or methanol) or acid-catalyzed hydrolysis has occurred.[4] 2. Isomerization: The purification conditions may be causing the isomerization of one stereoisomer into the other. 3. Incomplete Reaction: The byproducts may be unreacted starting materials or intermediates from the synthesis.1. Use anhydrous solvents for chromatography and workup.[6][7] If deactivating silica with a base, ensure it is non-nucleophilic. 2. Perform purification at lower temperatures if isomerization is suspected. Analyze fractions immediately to prevent post-column changes. 3. Review the synthesis protocol and consider an additional purification step before chromatography.

Data Presentation

Table 1: Representative Flash Chromatography Parameters
ParameterSystem 1System 2
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh), deactivated with 1% Et₃N
Mobile Phase Hexane / Ethyl Acetate (EtOAc)Petroleum Ether / Ethyl Acetate (EtOAc)
Elution Mode Gradient: 10% to 50% EtOAc[5]Isocratic: 4:1 (Petroleum Ether:EtOAc)[2]
Typical Elution Order The trans isomer, being less polar, typically elutes before the cis isomer.The trans isomer typically elutes before the cis isomer.
Monitoring TLC with UV visualization (if applicable) and/or potassium permanganate stain.TLC with UV visualization (if applicable) and/or potassium permanganate stain.

Experimental Protocols

Detailed Protocol for Flash Chromatography Separation

This protocol provides a general guideline for the purification of this compound isomers.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat and stable surface. Add a thin layer of sand on top to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude isomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring the silica bed is never allowed to run dry.

    • Begin elution with the starting solvent mixture. If running a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions in test tubes or vials. Monitor the elution process using TLC to identify which fractions contain the desired products.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure, separated isomers.

    • Combine the fractions containing each pure isomer.

    • Remove the solvent using a rotary evaporator at reduced pressure and moderate temperature (e.g., < 40°C) to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Isomer Mixture dissolve Dissolve in Min. Solvent or Adsorb onto Silica crude->dissolve load Load Sample onto Packed Silica Column dissolve->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_iso1 Pure Isomer 1 evaporate->pure_iso1 pure_iso2 Pure Isomer 2 evaporate->pure_iso2

Caption: General workflow for the purification of aziridine isomers via flash chromatography.

troubleshooting_flowchart start Start: Poor Separation or Low Recovery check_tlc Is separation visible on TLC? start->check_tlc optimize_solvent Optimize Mobile Phase: Test different solvent ratios and polarities check_tlc->optimize_solvent No check_decomp Is there streaking or new spots on TLC? check_tlc->check_decomp Yes optimize_solvent->check_tlc neutralize_silica Use Deactivated Silica (e.g., with 1% Et3N) or Neutral Alumina check_decomp->neutralize_silica Yes check_loading Was the column overloaded? check_decomp->check_loading No success Problem Resolved neutralize_silica->success reduce_load Reduce Sample Load or Use a Larger Column check_loading->reduce_load Yes check_loading->success No reduce_load->success

Caption: Troubleshooting logic for poor outcomes in chromatographic purification.

References

Optimizing reaction conditions for catalytic asymmetric aziridination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their catalytic asymmetric aziridination reactions.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic asymmetric aziridination experiments.

Question: Why is the yield of my aziridination reaction low?

A low yield in catalytic asymmetric aziridination can be attributed to several factors. A systematic approach to troubleshooting this issue involves examining the catalyst, reagents, and reaction conditions.

Possible Causes and Solutions:

  • Catalyst Activity: The catalyst may be deactivated or not properly activated.

    • Solution: Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive. For catalysts that require pre-activation, follow the specific activation protocol meticulously. For instance, some protocols require pre-cooling the catalyst solution before adding it to the reaction mixture.[1] Catalyst loading can also be critical; systematically screen catalyst loading to find the optimal concentration.[2]

  • Reagent Quality: The purity of the alkene, the nitrene precursor, and the solvent can significantly impact the reaction outcome.

    • Solution: Use freshly purified reagents and anhydrous solvents. Impurities in the alkene or solvent can poison the catalyst.

  • Reaction Temperature: The reaction temperature may be too high, leading to catalyst decomposition or side reactions, or too low, resulting in slow reaction rates.

    • Solution: Optimize the reaction temperature. A decrease in temperature can sometimes improve yield and enantioselectivity, but too low a temperature may halt the reaction.[3]

  • Substrate Reactivity: Unactivated or sterically hindered alkenes can be challenging substrates, often leading to lower yields.[2][4]

    • Solution: For less reactive substrates, consider using a more active catalyst system or modifying the reaction conditions, such as increasing the catalyst loading or reaction time.[2] The choice of the nitrogen source can also influence reactivity.[4]

Low_Yield_Troubleshooting start Low Reaction Yield catalyst catalyst start->catalyst reagents reagents start->reagents temp temp start->temp substrate substrate start->substrate end Improved Yield check_catalyst check_catalyst catalyst->check_catalyst purify_reagents purify_reagents reagents->purify_reagents optimize_temp optimize_temp temp->optimize_temp modify_conditions modify_conditions substrate->modify_conditions check_catalyst->end purify_reagents->end optimize_temp->end modify_conditions->end

Question: What is causing the low enantioselectivity (ee) in my reaction?

Achieving high enantioselectivity is a primary goal of asymmetric catalysis. Low ee values can stem from issues with the chiral catalyst, the reaction conditions, or the nature of the substrate.

Possible Causes and Solutions:

  • Chiral Ligand: The choice of chiral ligand is paramount for achieving high enantioselectivity.

    • Solution: Screen a variety of chiral ligands. The electronic and steric properties of the ligand can have a profound effect on the stereochemical outcome.[4] For example, in some systems, π-stacking interactions between the ligand and the substrate can control enantioselectivity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.

    • Solution: Conduct a solvent screen. Polar and non-polar solvents can have markedly different effects on the ee.[5]

  • Temperature: Enantioselectivity is often temperature-dependent.

    • Solution: Lowering the reaction temperature generally leads to an increase in enantioselectivity, although it may also decrease the reaction rate.[3][6] It is crucial to find a balance between selectivity and reaction time.

  • Achiral Background Reaction: A non-catalyzed or achirally catalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall ee.

    • Solution: Ensure that the reaction is indeed catalyzed by the chiral complex. Running a control reaction without the chiral ligand can help determine the extent of the background reaction. Adjusting the catalyst loading and temperature can help minimize this effect.

Low_ee_Troubleshooting start Low Enantioselectivity (ee) ligand ligand start->ligand solvent solvent start->solvent temp temp start->temp background background start->background end Improved Enantioselectivity screen_ligands screen_ligands ligand->screen_ligands screen_solvents screen_solvents solvent->screen_solvents optimize_temp optimize_temp temp->optimize_temp run_control run_control background->run_control screen_ligands->end screen_solvents->end optimize_temp->end run_control->end

Frequently Asked Questions (FAQs)

Q1: How does catalyst loading affect the outcome of the reaction?

Catalyst loading is a critical parameter that can influence both the yield and the enantioselectivity of the reaction. Generally, a higher catalyst loading can lead to a faster reaction and higher conversion. However, excessively high loadings can sometimes lead to lower enantioselectivity due to the formation of less selective catalytic species. Conversely, a very low catalyst loading may result in an incomplete reaction or a significant background reaction. It is therefore essential to screen a range of catalyst loadings to identify the optimal concentration for a specific substrate and reaction system.[1][2]

Q2: What is the role of the solvent in catalytic asymmetric aziridination?

The solvent can play multiple roles in the reaction. It can affect the solubility of the catalyst and reagents, influence the stability and reactivity of the catalytic species, and impact the stereochemical course of the reaction by coordinating to the metal center or influencing the conformation of the catalyst-substrate complex.[5] A solvent screen is a crucial step in optimizing a new asymmetric aziridination reaction.

Q3: Can the reaction temperature be used to control diastereoselectivity?

While temperature is a more common tool for controlling enantioselectivity, it can also influence diastereoselectivity in some cases. The formation of different diastereomers may proceed through transition states with different energy barriers, and the relative rates of these pathways can be temperature-dependent. However, the effect of temperature on diastereoselectivity is often less predictable than its effect on enantioselectivity.

Q4: Are there any general guidelines for choosing a suitable nitrene precursor?

The choice of nitrene precursor depends on the catalytic system and the substrate. Common nitrene precursors include sulfonyliminoiodinanes (e.g., PhI=NTs), chloramine-T, and organic azides. The reactivity and the electronic and steric properties of the nitrene precursor can significantly affect the reaction's efficiency and selectivity. For some catalytic systems, certain nitrene sources are more effective than others.[4]

Data on Reaction Parameter Optimization

The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of catalytic asymmetric aziridination, based on published data.

Table 1: Effect of Catalyst Loading on Aziridination of 1-Nonene [2]

EntryCatalyst Loading (mol %)AgSbF6 Loading (mol %)Yield (%)Enantiomeric Ratio (e.r.)
12.5104595:5
22.5205595:5
32.530 61 95:5
42.5405295:5

Reaction conditions: (S,S)-catalyst, 1-nonene, nitrogen source, AgSbF6, solvent, room temperature.

Table 2: Effect of Solvent on a VAPOL-Borate Catalyzed Aziridination [3]

EntrySolventYield (%)ee (%)
1Toluene9594
2CH2Cl29392
3THF9188
4Acetonitrile <5 -

Reaction conditions: N-benzhydryl imine of benzaldehyde, ethyl diazoacetate, (S)-VAPOL-borate catalyst (10 mol %), room temperature, 24 h.

Table 3: Effect of Temperature on a VAPOL-Borate Catalyzed Aziridination of an Electron-Poor Imine [3]

EntryTemperature (°C)Yield (%)ee (%)
1259279
20 94 95

Reaction conditions: N-benzhydryl imine of p-nitrobenzaldehyde, ethyl diazoacetate, (S)-VAPOL-borate catalyst (10 mol %), toluene, 24 h.

Experimental Protocols

General Protocol for Rhodium-Catalyzed Asymmetric Aziridination of Unactivated Alkenes [2]

  • Catalyst Preparation: In a glovebox, to a vial is added the Rh(III) indenyl catalyst (0.005 mmol, 2.5 mol %).

  • Reagent Addition: To the vial is added AgSbF6 (0.006 mmol, 3 mol %) and the appropriate solvent (0.5 mL). The mixture is stirred for 5 minutes at room temperature.

  • Substrate Addition: The alkene (0.2 mmol, 1.0 equiv) and the nitrogen source (e.g., MsNHOPiv, 0.3 mmol, 1.5 equiv) are added sequentially.

  • Reaction: The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aziridine product.

  • Analysis: The yield is determined after purification, and the enantiomeric excess is determined by chiral HPLC analysis.

Experimental_Workflow A 1. Catalyst Preparation (Rh(III) Indenyl Catalyst) B 2. Reagent Addition (AgSbF6, Solvent) A->B Stir 5 min C 3. Substrate Addition (Alkene, Nitrogen Source) B->C D 4. Reaction (Stir at specified Temp. and Time) C->D E 5. Workup & Purification (Solvent Removal, Chromatography) D->E F 6. Analysis (Yield Determination, Chiral HPLC) E->F

References

Preventing oxazolidinone byproduct formation in Lewis acid-promoted reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the formation of oxazolidinone byproducts in Lewis acid-promoted reactions.

Frequently Asked Questions (FAQs)

Q1: What are oxazolidinone byproducts and why do they form in Lewis acid-promoted reactions?

A1: Oxazolidinones are five-membered heterocyclic organic compounds containing both nitrogen and oxygen. In the context of Lewis acid-promoted reactions, they often arise as undesired byproducts, particularly in reactions involving aziridines or amino alcohols. The formation typically occurs when a Lewis acid activates a substrate (e.g., an aziridine), making it susceptible to intramolecular cyclization or reaction with a carbon source (like CO₂, isocyanates, or carbamates).[1][2] The Lewis acid coordinates to a Lewis basic site (e.g., the nitrogen or an oxygen atom), which can facilitate ring-opening of an aziridine, followed by an undesired intramolecular attack or cycloaddition.[3][4]

Q2: What common reaction types are prone to this byproduct formation?

A2: Several reaction types are susceptible, most notably:

  • Lewis Acid-Catalyzed Ring-Opening of Aziridines: When opening N-functionalized aziridines (e.g., N-carbamoyl aziridines) with a nucleophile, the Lewis acid can promote an undesired intramolecular cyclization onto the carbamate carbonyl, forming an oxazolidinone.

  • Reactions Involving Amino Alcohols: In the presence of a carbonyl source (e.g., phosgene derivatives, carbonates, or CO₂) and a Lewis acid, amino alcohols can cyclize to form oxazolidinones.

  • Cycloaddition Reactions: Lewis acids can catalyze the cycloaddition of aziridines with carbon dioxide or isocyanates to directly yield oxazolidinone derivatives.[1]

Q3: How can I detect and quantify oxazolidinone byproducts in my reaction mixture?

A3: The presence and quantity of oxazolidinone byproducts can be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is highly effective for separating the byproduct from the desired product and starting materials.[5] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For quantitative analysis, a calibration curve can be generated using an isolated and purified sample of the oxazolidinone byproduct as a reference standard.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Problem: My reaction is producing a significant amount of an oxazolidinone byproduct.

The formation of this byproduct is often a kinetic or thermodynamic competition with your desired reaction pathway. The following troubleshooting steps are designed to shift the reaction equilibrium or rate in favor of your desired product.

G start High Oxazolidinone Byproduct Detected? temp Step 1: Lower Reaction Temperature start->temp Yes lewis_acid Step 2: Screen Alternative Lewis Acids temp->lewis_acid Problem Persists end_ok Problem Resolved temp->end_ok Successful solvent Step 3: Screen Different Solvents lewis_acid->solvent Problem Persists lewis_acid->end_ok Successful concentration Step 4: Adjust Substrate/ Reagent Concentration solvent->concentration Problem Persists solvent->end_ok Successful concentration->end_ok Successful end_not_ok Consider Alternative Synthetic Route concentration->end_not_ok Problem Persists

Caption: A troubleshooting workflow for mitigating oxazolidinone byproduct formation.

Q4: I've confirmed oxazolidinone byproduct formation. What is the first parameter I should adjust?

A4: Lower the reaction temperature.

The formation of a thermodynamically stable, cyclic byproduct like an oxazolidinone can often be disfavored at lower temperatures. The activation energy for the byproduct pathway may be higher than that of the desired reaction.

  • Action: Run the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C, or from 0 °C to -20 °C or -78 °C).

  • Rationale: Reducing thermal energy can increase the selectivity of the reaction, favoring the kinetically preferred product, which is hopefully your desired molecule. Monitor the reaction for a longer period, as the overall reaction rate will decrease.

Q5: Lowering the temperature helped, but the byproduct is still forming at unacceptable levels. What's the next step?

A5: Screen a panel of different Lewis acids.

The choice of Lewis acid is critical. Its size (steric hindrance), hardness/softness (HSAB theory), and the lability of its ligands can dramatically influence the reaction pathway.[4][8] A catalyst that coordinates too strongly or in an unfavorable geometry with your substrate might promote the intramolecular cyclization.

  • Action: Test a range of Lewis acids with varying properties. See the table below for examples and consult Appendix A for a screening protocol.

  • Rationale: A bulkier Lewis acid might sterically hinder the conformation required for cyclization. A softer Lewis acid might preferentially activate a different site on your substrate. Catalysts like Sc(OTf)₃ are often effective, but screening alternatives like Yb(OTf)₃, In(OTf)₃, or Zn(OTf)₂ can reveal a more selective catalyst for your specific transformation.[9]

Table 1: Effect of Different Lewis Acids on Product vs. Byproduct Ratio (Illustrative Example) Reaction: Ring-opening of an N-Boc aziridine with a nucleophile.

Lewis Acid (10 mol%)SolventTemperature (°C)Desired Product Yield (%)Oxazolidinone Byproduct (%)
Sc(OTf)₃CH₂Cl₂07520
Yb(OTf)₃CH₂Cl₂08510
Zn(OTf)₂CH₂Cl₂06035
InCl₃CH₂Cl₂08212
BF₃·OEt₂CH₂Cl₂04550

Q6: I've screened several Lewis acids and found a better one, but I want to optimize further. What role does the solvent play?

A6: The solvent can significantly impact the reaction by solvating the catalyst and intermediates.

The solvent's polarity and coordinating ability can alter the effective Lewis acidity of the catalyst and stabilize or destabilize key transition states.

  • Action: Screen a range of solvents with your best-performing Lewis acid. Include both non-coordinating (e.g., DCM, toluene) and coordinating (e.g., THF, MeCN, DME) solvents.

  • Rationale:

    • Non-coordinating solvents leave the Lewis acid highly active, which may be too reactive and unselective.

    • Coordinating solvents can compete with your substrate for binding to the Lewis acid, effectively tempering its reactivity. This can sometimes suppress the side reaction leading to the oxazolidinone.

Reaction Mechanism Visualization

The diagram below illustrates the competing pathways in a Lewis acid-promoted ring-opening of an N-carbamoyl aziridine. The Lewis acid (LA) activates the aziridine, leading to either the desired intermolecular attack by a nucleophile (Nu⁻) or the undesired intramolecular cyclization that forms the oxazolidinone byproduct.

G sub N-Carbamoyl Aziridine + Lewis Acid (LA) activated Activated Complex [Aziridine-LA] sub->activated Activation mid activated->mid desired Desired Product (Intermolecular Attack) mid->desired + Nucleophile byproduct Oxazolidinone Byproduct (Intramolecular Cyclization) mid->byproduct Intramolecular Attack

Caption: Competing pathways for desired product versus oxazolidinone byproduct formation.

Appendix A: Experimental Protocols

Protocol: Parallel Screening of Lewis Acid Catalysts

This protocol describes a general method for efficiently screening multiple Lewis acids to identify the optimal catalyst for minimizing oxazolidinone byproduct formation.

G prep prep step step analysis analysis A 1. Prepare stock solution of substrate and nucleophile in chosen solvent. B 2. Dispense an equal volume of the stock solution into an array of reaction vials. A->B C 3. Add a different Lewis acid (e.g., 10 mol%) to each vial. Include a no-catalyst control. B->C D 4. Seal vials, place in a temperature- controlled block, and stir for a predetermined time (e.g., 8h). C->D E 5. Quench all reactions simultaneously with an appropriate quenching agent. D->E F 6. Prepare samples for analysis (e.g., dilute an aliquot, add internal standard). E->F G 7. Analyze each sample by HPLC or GC-MS to determine product-to- byproduct ratio and conversion. F->G

Caption: An experimental workflow for parallel Lewis acid catalyst screening.

Methodology:

  • Preparation: In a fume hood, prepare a stock solution of your substrate and nucleophile in the desired reaction solvent. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture.

  • Dispensing: Using a calibrated pipette, dispense an equal volume of the stock solution into a series of labeled reaction vials (e.g., 2 mL HPLC vials with stir bars).

  • Catalyst Addition: To each vial, add a pre-weighed amount of a different Lewis acid (typically 5-20 mol%). Include one vial with no catalyst as a background control.

  • Reaction: Seal the vials and place them in a parallel synthesis block or a temperature-controlled bath set to the desired temperature. Stir the reactions for a set amount of time.

  • Quenching: At the end of the reaction time, cool the reaction block to 0 °C and quench each reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃, water, or a buffer solution).

  • Workup & Analysis: Perform an appropriate workup (e.g., liquid-liquid extraction). Analyze the organic phase of each sample by HPLC or ¹H NMR (with an internal standard) to accurately determine the ratio of the desired product to the oxazolidinone byproduct and the overall conversion of the starting material.

References

Improving yield and diastereoselectivity in aza-Corey-Chaykovsky aziridination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the aza-Corey-Chaykovsky aziridination reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and diastereoselectivity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the aza-Corey-Chaykovsky aziridination reaction. Each problem is presented with probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
Low or No Yield 1. Inactive Sulfur Ylide: The sulfur ylide may have decomposed due to moisture, improper storage, or prolonged reaction time at elevated temperatures.1. Ensure anhydrous reaction conditions. Use freshly prepared or properly stored sulfonium salt and base. Generate the ylide in situ at low temperatures if it is unstable.[1]
2. Poor Quality Reagents: Impurities in the imine, sulfonium salt, or solvent can interfere with the reaction.2. Purify the imine substrate before use. Use high-purity, dry solvents.
3. Incorrect Stoichiometry: An inappropriate ratio of ylide to imine can lead to incomplete conversion.3. Typically, a slight excess of the sulfur ylide (1.1-1.5 equivalents) is used. Optimize the stoichiometry for your specific substrate.
4. Unsuitable Base: The base may not be strong enough to efficiently deprotonate the sulfonium salt, or it may be sterically hindered.4. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] The choice of base can be critical for product selectivity.[3]
Low Diastereoselectivity 1. Substrate Effects: The steric and electronic properties of the imine substrate significantly influence diastereoselectivity. Electron-releasing groups on aryl-substituted imines can lead to a drop in the diastereomeric ratio.1. For substrates prone to low selectivity, consider using a chiral auxiliary on the imine nitrogen, such as the N-tert-butanesulfinyl group, which has been shown to provide high diastereoselectivity.[4][5][6]
2. Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the preferential transition state.2. Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to enhance diastereoselectivity.
3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.3. Screen different solvents. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
4. Nature of the Sulfur Ylide: The stability and steric bulk of the sulfur ylide affect the approach to the imine. Stabilized ylides can sometimes lead to lower selectivity.[7]4. Experiment with different sulfur ylides. Dimethylsulfoxonium methylide is a common choice that often provides good results.[5]
Formation of Side Products 1. Rearrangement Products: Vinylaziridines formed from α,β-unsaturated imines can sometimes rearrange to form pyrroline derivatives.[8]1. The choice of base can influence the formation of rearrangement products.[3] Careful monitoring of the reaction and optimization of reaction time and temperature can minimize this side reaction.
2. Epoxidation: If the starting material contains a carbonyl group, the sulfur ylide can react to form an epoxide.2. Protect any carbonyl groups in the starting material before performing the aziridination.
Difficult Purification 1. Co-elution of Product and Byproducts: The desired aziridine may have a similar polarity to the sulfide byproduct (e.g., dimethyl sulfoxide or dimethyl sulfide) or unreacted starting materials.1. Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary. For volatile byproducts like dimethyl sulfide, removal under reduced pressure may be effective.
2. Product Instability: Aziridines can be sensitive to acidic conditions and may ring-open during purification on silica gel.2. Use a neutral stationary phase like alumina for chromatography, or deactivate silica gel with a small amount of a neutral amine like triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the aza-Corey-Chaykovsky aziridination?

A1: The reaction proceeds through the nucleophilic addition of a sulfur ylide to an imine. This initial attack forms a betaine intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen anion displaces the sulfide leaving group, forming the three-membered aziridine ring.[9][10]

Q2: How can I improve the diastereoselectivity of the reaction?

A2: The most effective strategy is often the use of a chiral auxiliary on the imine nitrogen. The N-tert-butanesulfinyl group is a widely used and highly effective chiral auxiliary that directs the nucleophilic attack of the sulfur ylide, leading to high diastereoselectivity.[4][5][6] Additionally, optimizing reaction conditions such as lowering the temperature and screening different solvents and bases can further enhance selectivity.

Q3: What is the difference between stabilized and non-stabilized sulfur ylides in this reaction?

A3: Stabilized sulfur ylides (e.g., those with an adjacent carbonyl or other electron-withdrawing group) are generally less reactive than non-stabilized ylides (e.g., dimethylsulfonium methylide). In some cases, the use of stabilized ylides can lead to different selectivity profiles, and the reversibility of the initial betaine formation can be affected.[7] For many aza-Corey-Chaykovsky reactions, non-stabilized ylides like dimethylsulfoxonium methylide are preferred for their higher reactivity and often good selectivity.[5]

Q4: Can this reaction be performed enantioselectively?

A4: Yes, enantioselective aza-Corey-Chaykovsky aziridination can be achieved by using a chiral sulfide to generate a chiral sulfur ylide. This approach has been shown to produce aziridines with high enantiomeric excess.[11]

Q5: What are some common applications of the aziridines synthesized by this method?

A5: The resulting chiral aziridines are valuable synthetic intermediates. They can undergo regioselective ring-opening reactions with various nucleophiles to afford a wide range of functionalized chiral amines, which are important building blocks in the synthesis of pharmaceuticals and natural products.[5][12]

Data Presentation

The following tables summarize quantitative data for the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl imines with dimethylsulfoxonium methylide, highlighting the effect of substrate structure on yield and diastereoselectivity.

Table 1: Aziridination of Aryl N-tert-Butanesulfinyl Ketimines

EntryYield (%)Diastereomeric Ratio (dr)
1PhMe85>95:5
24-MeO-C₆H₄Me82>95:5
34-Cl-C₆H₄Me88>95:5
42-NaphthylMe79>95:5
5PhEt90>95:5

Reaction conditions: Imine (1.0 equiv), trimethylsulfoxonium iodide (1.5 equiv), NaH (1.5 equiv), THF, 0 °C to rt.

Table 2: Aziridination of Aliphatic N-tert-Butanesulfinyl Ketimines

EntryYield (%)Diastereomeric Ratio (dr)
1c-PrMe75>95:5
2i-PrMe70>95:5
3t-BuMe65>95:5
4MeEt81>95:5

Reaction conditions: Imine (1.0 equiv), trimethylsulfoxonium iodide (1.5 equiv), NaH (1.5 equiv), THF, 0 °C to rt.

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimines

  • Preparation of the Sulfur Ylide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.5 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of a white precipitate indicates the generation of dimethylsulfoxonium methylide.

  • Aziridination Reaction: Cool the freshly prepared ylide solution back to 0 °C. In a separate flask, dissolve the N-tert-butanesulfinyl ketimine (1.0 equivalent) in anhydrous THF. Add the imine solution dropwise to the ylide suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.[1][5]

Protocol 2: Synthesis of N-tert-Butanesulfinyl Imines

  • To a solution of the corresponding ketone or aldehyde (1.0 equivalent) and (R)- or (S)-tert-butanesulfinamide (1.05 equivalents) in an appropriate solvent (e.g., THF or DCM), add a Lewis acid catalyst such as titanium(IV) ethoxide (Ti(OEt)₄, 1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the formation of the imine is complete, as monitored by TLC or NMR.

  • Upon completion, quench the reaction with brine and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is often used in the subsequent aziridination step without further purification.[5]

Visualizations

The following diagrams illustrate the key pathways and relationships in the aza-Corey-Chaykovsky aziridination.

aza_Corey_Chaykovsky_Workflow Imine Imine Substrate Betaine Betaine Intermediate Imine->Betaine Sulfonium_Salt Sulfonium Salt Ylide Sulfur Ylide Sulfonium_Salt->Ylide Deprotonation Base Base Base->Ylide Ylide->Betaine Nucleophilic Attack Aziridine Aziridine Product Betaine->Aziridine diastereoselectivity_factors cluster_factors Influencing Factors center_node Diastereoselectivity Chiral_Auxiliary Chiral Auxiliary (e.g., N-tert-butanesulfinyl) Chiral_Auxiliary->center_node Temperature Reaction Temperature Temperature->center_node Solvent Solvent Solvent->center_node Ylide_Structure Sulfur Ylide Structure Ylide_Structure->center_node Substrate_Sterics Substrate Sterics & Electronics Substrate_Sterics->center_node

References

Troubleshooting low conversion in the kinetic resolution of 2H-azirines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic resolution of 2H-azirines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My kinetic resolution is showing very low conversion. What are the potential causes and how can I improve it?

A1: Low conversion in the kinetic resolution of 2H-azirines is a common issue that can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting this problem:

  • Catalyst and Ligand Inactivity: The choice of catalyst and ligand is paramount for achieving high conversion. An inappropriate ligand can lead to a less active or unstable catalytic species.

    • Recommendation: Screen a variety of ligands with different steric and electronic properties. For instance, in copper-hydride catalyzed reductions, bidentate phosphine ligands are often crucial. It has been observed that moving from less effective ligands to an optimized one can dramatically increase yield.[1]

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. An unsuitable temperature can lead to a sluggish reaction or catalyst decomposition.

    • Recommendation: The optimal temperature is highly dependent on the specific catalytic system. For some copper-hydride systems, cryogenic temperatures (e.g., -65 °C) are ideal to balance reactivity and selectivity, while also suppressing side reactions.[1] For other systems, ambient temperature may be sufficient. A temperature screen is recommended to find the optimal conditions for your specific substrate and catalyst.

  • Incorrect Solvent: The solvent can influence catalyst solubility, stability, and reactivity.

    • Recommendation: Test a range of solvents with varying polarities. For example, in the Bi(OAc)3/chiral phosphoric acid catalyzed allylation, a mixture of toluene and 1,4-dioxane was found to be effective. In copper-hydride reductions, dichloromethane (DCM) has proven to be a suitable solvent.[1]

  • Reagent Stoichiometry and Quality: The stoichiometry of the reagents, particularly the resolving agent, is critical. An insufficient amount will naturally lead to low conversion. The purity of all reagents is also essential to avoid catalyst inhibition.

    • Recommendation: Ensure all reagents and solvents are pure and dry, as trace impurities can poison sensitive catalysts. The stoichiometry of the resolving agent should be carefully optimized. For example, in reductive resolutions, the amount of hydride source (e.g., HBPin) directly impacts conversion.[1]

  • Atmospheric Conditions: Some catalytic systems, particularly those involving organometallic species like copper-hydride, are sensitive to oxygen.

    • Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed to prevent catalyst deactivation through oxidation.[1]

Q2: I am observing poor enantioselectivity in my kinetic resolution. What steps can I take to improve it?

A2: Poor enantioselectivity indicates that the catalyst is not effectively discriminating between the two enantiomers of the 2H-azirine. This can often be addressed by:

  • Ligand Modification: The chiral ligand is the primary source of enantioselectivity.

    • Recommendation: Screen a library of chiral ligands. Subtle changes in the ligand's structure, such as the steric bulk or electronic nature of its substituents, can have a profound impact on enantioselectivity.

  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

    • Recommendation: If your reaction is proceeding at a reasonable rate, try lowering the temperature in increments (e.g., 10-20 °C) and analyze the effect on enantioselectivity. For the copper-hydride catalyzed reductive kinetic resolution, a temperature of -65 °C was found to be optimal for achieving high enantioselectivity.[1]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity.

    • Recommendation: Evaluate a range of solvents. Less coordinating solvents can sometimes lead to a more ordered transition state and higher enantioselectivity.

  • Catalyst System: The choice of metal precursor and counter-ion can also play a role.

    • Recommendation: If ligand and condition optimization are unsuccessful, consider exploring a different catalytic system. For example, if a copper-based system is failing, a scandium or bismuth-based system might offer better results for your specific substrate.

Q3: My reaction is not reproducible. What are the likely sources of this variability?

A3: Lack of reproducibility is often due to subtle variations in experimental parameters that are not being adequately controlled. Key areas to investigate include:

  • Reagent Purity: The purity of the 2H-azirine substrate, reagents, and solvents can vary between batches. Trace impurities can act as catalyst poisons.

    • Recommendation: Use reagents from a reliable source and consider re-purifying them if necessary. Ensure solvents are freshly distilled and thoroughly dried.

  • Catalyst Preparation and Handling: The active catalyst can be sensitive to air and moisture. Inconsistent preparation or handling can lead to variations in its activity.

    • Recommendation: Prepare the catalyst in a glovebox or under strict Schlenk conditions. Ensure consistent timing and technique in catalyst preparation for each reaction.

  • Water Content: Trace amounts of water can significantly impact many catalytic reactions.

    • Recommendation: Use oven-dried glassware and rigorously dried solvents. The use of molecular sieves can also be beneficial.

  • Reaction Setup and Stirring: Inconsistent stirring rates can affect mass transfer in heterogeneous reactions or reactions with poor solubility, leading to variable results.

    • Recommendation: Use a consistent stirring speed for all experiments. Ensure the reaction setup is identical for each run.

Quantitative Data Summary

The following tables summarize key quantitative data from optimization studies on various kinetic resolution systems for 2H-azirines.

Table 1: Optimization of Reductive Kinetic Resolution of a Model 2H-Azirine-2-carboxylate

EntryLigandReductant (equiv.)Temperature (°C)SolventConversion (%)ee (product) (%)ee (substrate) (%)Selectivity (s)
1L1PhSiH3 (0.5)-40DCM40685310
2L1PhSiH3 (0.5)-60DCM36806518
3L1HBPin (0.5)-60DCM45857830
4L1HBPin (0.65)-60DCM50888341
5L1 HBPin (0.65) -65 DCM 51 88 83 41

Data adapted from a study on copper-hydride catalyzed reductive kinetic resolution.[1] L1 represents a specific chiral bisphosphine ligand. Optimal conditions are highlighted in bold.

Table 2: Effect of Catalyst System on the Kinetic Resolution of a Model 2H-Azirine

EntryCatalytic SystemReaction TypeConversion (%)ee (product) (%)ee (substrate) (%)Selectivity (s)
1CuTC/(S,S)-Ph-BPEReductive Resolution~50888341
2Bi(OAc)3/(S)-CPAAllylation~5092>99up to 127
3Cu(MeCN)4BF4/(S,Sp)-Ph-Phosferrox[3+2] Cycloaddition~5097>99up to 845
4Sc(OTf)3/N,N'-dioxideImine Amidation~5096>99>200

This table provides a comparative overview of different catalytic systems. The exact values can vary based on the specific substrate and reaction conditions.

Experimental Protocols

General Procedure for Copper-Hydride Catalyzed Reductive Kinetic Resolution of 2H-Azirine-2-carboxylates [1]

To an oven-dried vial under an argon atmosphere, the copper(I) source (e.g., CuTC, 0.002 mmol, 1 mol%) and the chiral bisphosphine ligand (0.0024 mmol, 1.2 mol%) are added. Anhydrous solvent (e.g., DCM, 1.0 mL) is then introduced, and the mixture is stirred at room temperature for 30 minutes. The solution is then cooled to the desired temperature (e.g., -65 °C). The 2H-azirine substrate (0.2 mmol, 1.0 equiv) is added, followed by the dropwise addition of the hydride source (e.g., HBPin, 0.13 mmol, 0.65 equiv). The reaction is stirred at this temperature for the specified time (e.g., 24 hours). The reaction is then quenched, and the products are isolated and purified by column chromatography. The enantiomeric excess of the product and unreacted substrate is determined by chiral HPLC analysis.

Visual Troubleshooting Guides

Below are diagrams illustrating the logical workflow for troubleshooting common issues in the kinetic resolution of 2H-azirines.

Troubleshooting_Low_Conversion start Low Conversion Observed catalyst_check Is the Catalyst/Ligand System Optimized? start->catalyst_check temp_check Is the Reaction Temperature Optimal? catalyst_check->temp_check No screen_ligands Screen a Variety of Ligands catalyst_check->screen_ligands Yes solvent_check Is the Solvent Appropriate? temp_check->solvent_check No optimize_temp Perform a Temperature Screen temp_check->optimize_temp Yes reagent_check Are Reagent Stoichiometry and Purity Correct? solvent_check->reagent_check No screen_solvents Test Solvents of Varying Polarity solvent_check->screen_solvents Yes atmosphere_check Is the Reaction Atmosphere Inert? reagent_check->atmosphere_check No optimize_reagents Verify Stoichiometry and Purify Reagents reagent_check->optimize_reagents Yes inert_atmosphere Use Degassed Solvents and Inert Gas atmosphere_check->inert_atmosphere Yes solution Conversion Improved screen_ligands->solution optimize_temp->solution screen_solvents->solution optimize_reagents->solution inert_atmosphere->solution

Caption: Troubleshooting workflow for low conversion.

Troubleshooting_Poor_Enantioselectivity start Poor Enantioselectivity Observed ligand_check Is the Chiral Ligand Optimal? start->ligand_check temp_check Has a Lower Temperature Been Trialed? ligand_check->temp_check No screen_ligands Screen a Library of Chiral Ligands ligand_check->screen_ligands Yes solvent_check Has the Solvent Been Varied? temp_check->solvent_check No lower_temp Lower Reaction Temperature Incrementally temp_check->lower_temp Yes catalyst_system_check Is an Alternative Catalyst System Available? solvent_check->catalyst_system_check No screen_solvents Evaluate Solvents with Different Properties solvent_check->screen_solvents Yes change_catalyst Explore a Different Catalytic System (e.g., different metal or reaction type) catalyst_system_check->change_catalyst Yes solution Enantioselectivity Improved screen_ligands->solution lower_temp->solution screen_solvents->solution change_catalyst->solution

Caption: Troubleshooting workflow for poor enantioselectivity.

References

Technical Support Center: Managing the tert-Butyl Ester Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the premature cleavage of the tert-butyl (t-Bu) ester protecting group.

Troubleshooting Guide

Issue: Unexpected Cleavage of tert-Butyl Ester During Synthesis

Q1: I am observing the formation of the free carboxylic acid in my reaction mixture, indicating my tert-butyl ester is being prematurely cleaved. What are the common causes?

A1: Premature cleavage of a tert-butyl ester is almost always caused by exposure to acidic conditions. The tert-butyl group is designed to be labile under strong acid, but unintended cleavage can occur under various circumstances:

  • Strongly Acidic Reagents: Direct use of strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) for other deprotection steps will cleave the t-butyl ester.[1][2]

  • Lewis Acids: Some Lewis acids, such as zinc bromide (ZnBr₂), can also promote the cleavage of tert-butyl esters.[3][4]

  • Acidic Media: Even mildly acidic conditions can lead to slow cleavage over time. This can arise from:

    • Acidic starting materials or reagents.

    • In situ generation of acidic byproducts.

    • Use of acidic solvents or additives. For example, silica gel used in chromatography can be sufficiently acidic to cause cleavage, especially at elevated temperatures.[5]

  • Elevated Temperatures: High reaction temperatures can accelerate acid-catalyzed hydrolysis or even lead to thermolytic cleavage, particularly in the presence of protic solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[6]

Logical Workflow for Troubleshooting Premature Cleavage

The following workflow can help diagnose the root cause of unintended t-butyl ester deprotection.

G cluster_reagents Reagent Analysis cluster_temp Temperature Analysis cluster_workup Workup/Purification Analysis start Premature Cleavage Observed (e.g., via HPLC, LC-MS) check_reagents Review all reagents and solvents for acidic components. start->check_reagents check_temp Analyze reaction temperature. Was it elevated? start->check_temp check_workup Examine workup and purification steps. (e.g., acidic quench, silica gel) start->check_workup reagent_acid Is an acidic reagent present? (e.g., TFA, HCl, Lewis Acid) check_reagents->reagent_acid temp_high Was temperature > 80°C, especially with protic solvents? check_temp->temp_high workup_acidic Was an acidic quench used? Was silica gel chromatography performed? check_workup->workup_acidic reagent_solution Solution: Use orthogonal protecting group or milder deprotection conditions. reagent_acid->reagent_solution temp_solution Solution: Lower reaction temperature. Consider alternative heating methods. temp_high->temp_solution workup_solution Solution: Use neutral quench (e.g., NaHCO₃). Use neutralized silica or alternative purification. workup_acidic->workup_solution

Caption: Troubleshooting workflow for premature t-butyl ester cleavage.

Frequently Asked Questions (FAQs)

Q2: How can I remove another acid-labile protecting group, like a Boc group, without cleaving my tert-butyl ester?

A2: Selective deprotection requires carefully controlled conditions. While both Boc (tert-butyloxycarbonyl) and t-butyl esters are acid-labile, the Boc group is generally more sensitive to acid. You may achieve selectivity by using milder acidic conditions. For example, using nitric acid in specific conditions has been reported to selectively remove N-Boc groups in the presence of tert-butyl esters. Alternatively, employing a protecting group strategy with orthogonal stability is a more robust approach.

Q3: I am working in peptide synthesis and observe side reactions related to the tert-butyl group during the final TFA cleavage step. What are these and how can I prevent them?

A3: During TFA-mediated cleavage, the t-butyl cation is formed as a byproduct.[7] This reactive carbocation can be "scavenged" by nucleophilic residues in your peptide, leading to unwanted side products.[8]

  • S-t-butylation of Cysteine: The thiol side chain of cysteine can be alkylated by the t-butyl cation.

  • Alkylation of Tryptophan: The indole ring of tryptophan can also be a target for alkylation.

To prevent these side reactions, a "scavenger" cocktail is added to the TFA. These scavengers are nucleophiles that trap the t-butyl cation before it can react with your peptide. A common scavenger combination is triisopropylsilane (TIS) and water.[9]

Q4: My peptide contains an Asp(OtBu) residue and I am seeing a significant aspartimide-related impurity. Is this related to the protecting group?

A4: Yes, this is a well-known side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). The piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate from the Asp(OtBu) residue. This can lead to racemization and other side products. While the t-butyl ester itself is not the direct cause, its steric bulk influences the rate of this side reaction. To mitigate this, you can:

  • Use bulkier protecting groups on the aspartate side chain, such as 3-ethyl-3-pentyl (Epe) or 5-n-butyl-5-nonyl (Bno), which are designed to hinder the cyclization.[10]

  • Employ faster and milder Fmoc deprotection conditions.

Q5: What are some suitable alternatives to a tert-butyl ester if I need to avoid acidic conditions entirely?

A5: If your synthesis requires conditions that are incompatible with t-butyl esters, consider using a protecting group with orthogonal stability.[11]

  • Benzyl (Bn) ester: Removed by hydrogenolysis (e.g., H₂, Pd/C), which is compatible with most acid- and base-sensitive groups.[2]

  • Allyl (All) ester: Removed under mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄).[11]

  • 1,1-dimethylallyl (DMA) ester: A sterically hindered alternative to the allyl ester that resists nucleophilic attack similarly to a t-butyl ester but is removed under mild palladium-catalyzed conditions.[11]

Data Presentation

Table 1: Stability and Cleavage Conditions of Carboxylic Acid Protecting Groups
Protecting GroupAbbreviationStable ToLabile To (Cleavage Reagents)Orthogonality Notes
tert-Butyl Ester tBu, OtBuWeak bases, nucleophiles, hydrogenolysis, reducing agents.[1][2]Strong acids (TFA, HCl), some Lewis acids (ZnBr₂), strong heating.[4][12]Not orthogonal to other acid-labile groups like Boc, Trt.
Benzyl Ester Bn, OBnMild acids and bases.Hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH).[2]Orthogonal to acid-labile (tBu) and base-labile (Fmoc) groups.
Allyl Ester All, OAllMost acidic and basic conditions.Pd(0) catalysts (e.g., Pd(PPh₃)₄) with a scavenger.[11]Orthogonal to most common protecting groups.
Methyl/Ethyl Ester Me/EtMild acids, hydrogenolysis.Saponification (e.g., NaOH, LiOH), strong acids.[2]Cleavage conditions are harsh and can affect other functional groups.

Experimental Protocols

Protocol 1: Small-Scale Analytical Test for Premature Cleavage

This protocol is designed to quickly assess the stability of a t-butyl ester under specific reaction conditions.

Objective: To determine if a specific reagent or condition is causing premature cleavage of the t-butyl ester.

Materials:

  • Substrate with t-butyl ester

  • The solvent and reagent(s) to be tested

  • Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Extraction solvent (e.g., ethyl acetate)

  • HPLC or LC-MS system

Procedure:

  • Set up a small-scale reaction (e.g., 1-5 mg of substrate) in a vial.

  • Add the solvent and a known amount of the internal standard.

  • Take a t=0 time point by withdrawing a small aliquot, quenching it immediately in cold NaHCO₃ solution, extracting with ethyl acetate, and preparing it for HPLC analysis.

  • Add the reagent(s) of concern to the reaction vial.

  • Maintain the reaction at the desired temperature.

  • Take time points (e.g., 1h, 4h, 24h) by repeating step 3.

  • Analyze the samples by HPLC or LC-MS, monitoring for the disappearance of the starting material and the appearance of the corresponding free carboxylic acid.

  • Quantify the percentage of cleavage relative to the internal standard.

Mechanism of Acid-Catalyzed Cleavage

The deprotection of a tert-butyl ester under acidic conditions proceeds through a stable tertiary carbocation intermediate.

G ester R-C(=O)O-tBu protonated_ester R-C(=O⁺H)O-tBu ester->protonated_ester + H⁺ (Protonation) H_plus H⁺ carbocation tBu⁺ protonated_ester->carbocation acid R-COOH protonated_ester->acid Cleavage isobutylene Isobutylene carbocation->isobutylene - H⁺ (Deprotonation) H_plus_regen H⁺

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Protocol 2: Selective Removal of Fmoc Group in the Presence of a tert-Butyl Ester

This is a standard protocol used in solid-phase peptide synthesis (SPPS).

Objective: To deprotect the N-terminal Fmoc group while keeping the acid-labile t-butyl ester side-chain protection intact.

Materials:

  • Fmoc-protected peptide-resin with t-butyl protected side chains

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution.

  • Agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times).

  • Wash the resin with DCM (3 times) and dry if proceeding to the next coupling step.

Experimental Workflow for Selective Deprotection

G start Start: Fmoc-Peptide(OtBu)-Resin swell Swell resin in DMF start->swell deprotect1 Treat with 20% Piperidine/DMF (5 min) swell->deprotect1 deprotect2 Treat with 20% Piperidine/DMF (15 min) deprotect1->deprotect2 wash_dmf Wash with DMF (x6) deprotect2->wash_dmf wash_dcm Wash with DCM (x3) wash_dmf->wash_dcm end End: H₂N-Peptide(OtBu)-Resin wash_dcm->end

Caption: Workflow for Fmoc-deprotection in the presence of a t-butyl ester.

References

Technical Support Center: Activation of Aziridines with N-Protecting Groups (Boc vs. Ts)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-Boc and N-Ts protecting groups for the activation of aziridines in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N-protecting groups like Boc and Ts on an aziridine ring?

N-protecting groups, particularly electron-withdrawing ones like tert-butyloxycarbonyl (Boc) and p-toluenesulfonyl (Ts), play a crucial role in activating the aziridine ring.[1][2][3][4] The high ring strain of aziridines makes them synthetically useful intermediates for ring-opening reactions.[3][5][6] However, non-activated aziridines are relatively inert towards many nucleophiles.[3][7] The electron-withdrawing nature of the Boc and Ts groups decreases the electron density on the nitrogen atom, which in turn polarizes the C-N bonds of the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.[2]

Q2: How do I choose between using a Boc or a Ts group for my aziridine activation?

The choice between a Boc and a Ts group depends on several factors, including the desired reactivity, the required reaction conditions for subsequent steps, and the ease of deprotection.

  • Reactivity: N-Ts aziridines are generally more reactive towards nucleophiles than N-Boc aziridines due to the stronger electron-withdrawing ability of the tosyl group.[1]

  • Deprotection: The Boc group is advantageous when mild deprotection conditions are required. It can typically be removed with moderate acids like trifluoroacetic acid (TFA).[8][9] In contrast, the cleavage of the N-Ts bond is often challenging and may require harsh conditions, such as dissolving metal reductions, which could be incompatible with other functional groups in the molecule and may lead to undesired ring-opening.[10]

  • Synthesis: The synthesis of N-Ts aziridines can be achieved from alkenes using reagents like chloramine-T or from 2-amino alcohols.[11][12][13] N-Boc aziridines can also be synthesized from alkenes or through the reaction of imines with diazoacetamides.[14][15]

Q3: What are the typical methods for synthesizing N-Boc and N-Ts aziridines?

  • N-Boc Aziridines: A common method involves the reaction of N-Boc imines with diazoacetamides, often catalyzed by a chiral phosphoric acid to achieve high yields and stereoselectivity.[15] Another approach is the metal- and additive-free aziridination of olefins using N-Boc-O-tosylhydroxylamine (TsONHBoc).[14]

  • N-Ts Aziridines: These can be synthesized directly from alkenes via aziridination using reagents like chloramine-T, often in the presence of a metal catalyst.[11][13] An alternative route is the transformation of 2-amino alcohols to N-tosyl aziridines through tosylation and subsequent intramolecular cyclization.[12]

Q4: How does the choice of protecting group (Boc vs. Ts) influence the regioselectivity of the aziridine ring-opening reaction?

The regioselectivity of nucleophilic attack is a critical consideration.

  • N-Ts Aziridines: The ring-opening of N-Ts aziridines typically proceeds via an SN2-type mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[4][16]

  • N-Boc Aziridines: The regioselectivity with N-Boc aziridines can be more complex and is often influenced by the use of Lewis acids for activation.[17] In some cases, the reaction can proceed through a more SN1-like transition state, leading to attack at the more substituted carbon that can better stabilize a partial positive charge. The choice of Lewis acid and reaction conditions can be tuned to favor a specific regioisomer.

Troubleshooting Guides

Problem 1: Low yield during the synthesis of my N-protected aziridine.

  • Possible Cause (N-Ts): Incomplete reaction or side reactions. For syntheses from alkenes, the catalyst activity might be low. For syntheses from amino alcohols, the cyclization step may be inefficient.

  • Troubleshooting Steps (N-Ts):

    • From Alkenes: Ensure the catalyst is active and used in the correct loading. Check the purity of the alkene and the nitrogen source (e.g., dry chloramine-T).[13]

    • From Amino Alcohols: Optimize the base and solvent system for the cyclization step. For less hindered amino alcohols, a strong base like KOH in a biphasic system can be effective, while for more substituted systems, a weaker base like K2CO3 in an organic solvent might give better results.[12]

  • Possible Cause (N-Boc): Inefficient aminating agent or catalyst deactivation.

  • Troubleshooting Steps (N-Boc):

    • Ensure the quality of the aminating agent (e.g., TsONHBoc).[14]

    • If using a catalytic method with N-Boc imines, ensure the catalyst is pure and the reaction is performed under anhydrous conditions if necessary.[15]

Problem 2: Poor regioselectivity in the ring-opening of my substituted aziridine.

  • Possible Cause: A mixture of SN1 and SN2 pathways, or competing electronic and steric effects.

  • Troubleshooting Steps:

    • For N-Ts Aziridines: To favor attack at the less substituted carbon, use reaction conditions that promote a clear SN2 mechanism. This includes using "softer" nucleophiles and avoiding strongly acidic conditions that could lead to carbocation formation.

    • For N-Boc Aziridines: The regioselectivity can often be controlled by the choice of Lewis or Brønsted acid.[18][19][20][21][22] A screen of different acids (e.g., Zn(OTf)2, Sc(OTf)3, BF3·OEt2) and solvents may be necessary to optimize for the desired regioisomer.[17] Steric hindrance on the nucleophile can also influence the site of attack.[23]

Problem 3: My N-Ts protected aziridine is decomposing or undergoing undesired ring-opening during deprotection.

  • Possible Cause: The harsh conditions required for N-Ts deprotection are incompatible with the aziridine ring or other functional groups.

  • Troubleshooting Steps:

    • Attempt milder deprotection methods. While challenging, some methods like using magnesium in methanol under sonication or lithium with a catalytic amount of di-tert-butyl biphenyl have been reported to be effective for some substrates.[10]

    • If possible, consider redesigning the synthesis to use a more labile protecting group like Boc, especially if the final target is sensitive.

Problem 4: The nucleophilic ring-opening of my N-Boc aziridine is sluggish or does not proceed.

  • Possible Cause: Insufficient activation of the aziridine ring.

  • Troubleshooting Steps:

    • N-Boc aziridines often require activation by a Lewis or Brønsted acid.[17][24] Introduce a suitable acid catalyst to the reaction mixture.

    • Increase the reaction temperature, but monitor for potential side reactions or decomposition.

    • Consider using a more potent nucleophile if the reaction conditions allow.

Data Presentation

Table 1: Comparison of N-Protecting Groups for Aziridine Activation

FeatureN-Boc (tert-butyloxycarbonyl)N-Ts (p-toluenesulfonyl)
Activating Ability ModerateStrong
Typical Synthesis From N-Boc imines and diazo compounds; from olefins with TsONHBoc.[14][15]From alkenes with chloramine-T; from 2-amino alcohols.[11][12][13]
Ring-Opening Conditions Often requires Lewis or Brønsted acid activation.[17]Can react with a wide range of nucleophiles without activation.[12]
Regioselectivity Variable, dependent on substrate and activation method.[17]Generally favors attack at the less substituted carbon (SN2).[4][16]
Deprotection Conditions Mild acidic conditions (e.g., TFA, HCl in dioxane).[8][9]Harsh conditions (e.g., dissolving metal reduction).[10]
Advantages Ease of deprotection.High reactivity.
Disadvantages May require activation for ring-opening.Difficult to deprotect.

Experimental Protocols

Protocol 1: Synthesis of N-Tosylaziridine from an Alkene

This protocol is adapted from a general method for the zirconooxaziridine-promoted aziridination of alkenes.[11][13]

  • In a 20 mL vial, add ZrODipic(HMPA) (0.01 equiv.), TBAB (0.075 equiv.), and dried chloramine-T (3 equiv.).

  • Add DCE (to make a 0.1 M solution with respect to the alkene) and stir the mixture for 5 minutes at room temperature.

  • Add the alkene (1 equiv.) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by TLC.

  • Upon completion, filter the crude mixture through a pad of 1:1 celite and silica gel, washing with dichloromethane.

  • Purify the crude product by silica gel column chromatography to obtain the N-tosylaziridine.

Protocol 2: Ring-Opening of an N-Boc Aziridine with a Nucleophile using Lewis Acid Catalysis

This is a general procedure and may require optimization for specific substrates.

  • Dissolve the N-Boc aziridine (1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Lewis acid (e.g., Zn(OTf)2, 0.1-0.2 equiv.) to the solution and stir for 10-15 minutes at room temperature.

  • Add the nucleophile (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 or NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of an N-Boc Aziridine

This protocol describes a general method for the acidic removal of the Boc group.[9]

  • Dissolve the N-Boc protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.

Mandatory Visualizations

G cluster_selection Choice of N-Protecting Group start Start: Need to activate aziridine reactivity High reactivity needed? start->reactivity deprotection Mild deprotection required? reactivity->deprotection No use_ts Use N-Ts reactivity->use_ts Yes use_boc Use N-Boc deprotection->use_boc Yes consider_other Consider alternative protecting groups deprotection->consider_other No

Caption: Decision workflow for selecting between N-Boc and N-Ts protecting groups.

G cluster_workflow General Experimental Workflow start Start: Substituted Aziridine activation Activation (if N-Boc, with Lewis/Brønsted Acid) start->activation ring_opening Nucleophilic Ring-Opening activation->ring_opening workup Aqueous Workup & Extraction ring_opening->workup purification Purification (e.g., Chromatography) workup->purification deprotection Deprotection (if needed) purification->deprotection product Final Product purification->product if no deprotection deprotection->product

Caption: A generalized experimental workflow for aziridine ring-opening reactions.

References

Overcoming poor solubility of poly(BocAz) in AROP-compatible solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the anionic ring-opening polymerization (AROP) of Boc-azido-proline N-carboxyanhydride (BocAz NCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the poor solubility of poly(BocAz) in AROP-compatible solvents.

Frequently Asked Questions (FAQs)

Q1: Why is poly(BocAz) prone to poor solubility and gelation during AROP?

A1: Homopolymers of poly(azido-proline) (PAzp) exhibit a strong tendency to form organogels, which leads to poor solubility.[1][2] This is considered an inherent property of polypeptides with a high density of the azide chemical motif.[3] During anionic ring-opening polymerization (AROP), as the polymer chains grow, they can entangle and precipitate, especially in solvents that do not adequately solvate the growing polymer. This gelation can render the chain ends inaccessible, leading to a plateau in polymer growth and a termination of the polymerization process.[1][2]

Q2: What are the typical AROP-compatible solvents for BocAz NCA polymerization?

A2: Common solvents for the AROP of N-carboxyanhydrides (NCAs) are polar aprotic solvents that can effectively dissolve both the NCA monomer and the resulting polypeptide.[4] N,N-dimethylformamide (DMF) is frequently used for this purpose.[4] Tetrahydrofuran (THF) has also been employed.[1] While solvents with lower polarity such as dichloromethane (DCM) and chloroform can be used for NCA polymerizations, they may lead to different polymerization kinetics and could exacerbate solubility issues with poly(BocAz).[4]

Q3: Can water be used as a co-solvent to improve solubility during the AROP of proline-based NCAs?

A3: Yes, surprisingly, a water-assisted AROP of proline NCA in an acetonitrile/water mixture has been shown to produce well-defined, water-soluble poly-L-proline in the form of polyproline II (PPII) helices.[5][6] This approach can prevent the premature precipitation that is often observed in anhydrous conditions.[5][6] However, for BocAz NCA, polymerization in a 5% water in DMSO mixture still resulted in organogel formation.[1][2]

Q4: How does the choice of initiator affect the AROP of BocAz NCA?

A4: The AROP of proline-based NCAs, which lack a proton on the 3-N position of the NCA ring, requires specific initiators.[7] Many common initiating species are unable to polymerize these NCAs because they require that hydrogen.[8] Amino initiators that do not depend on the presence of the 3-N hydrogen are effective for the polymerization of proline NCAs.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction mixture becomes a gel or solid precipitate forms shortly after initiation. The growing poly(BocAz) chains are insoluble in the chosen solvent.1. Switch to a better solvent: Dimethyl sulfoxide (DMSO) is a good solvent for poly(azido-proline).[1][2] Consider using anhydrous DMSO as the polymerization solvent. 2. Copolymerization: Introduce a more soluble comonomer to disrupt the homopolymer's tendency to aggregate and gel. For example, copolymerizing with γ-benzyl-L-glutamate NCA can improve solubility.[1] 3. Water-Assisted Polymerization: Explore a water-assisted AROP in an acetonitrile/water mixture, which has been successful for unsubstituted proline NCA.[5][6] Note that this may still lead to gelation with BocAz NCA.[1][2]
Polymerization stops prematurely, resulting in low monomer conversion and low molecular weight polymer. The growing polymer chains have precipitated or formed a gel, making the active chain ends inaccessible to the remaining monomer.[1][2]This is a direct consequence of poor solubility. Address the solubility issue using the solutions mentioned above (solvent change, copolymerization).
The obtained polymer is difficult to dissolve for characterization. The final poly(BocAz) homopolymer has poor solubility in common organic solvents.1. Use DMSO for analysis: DMSO is a suitable solvent for many purposes, including NMR analysis of poly(azido-proline).[1][2][3] 2. Synthesize block copolymers for improved solubility: To facilitate characterization by methods like Size Exclusion Chromatography (SEC), the poly(BocAz) can be synthesized as a block copolymer with a more soluble block, such as poly(γ-benzyl-L-glutamate).[1]

Experimental Protocols

Protocol 1: AROP of BocAz NCA in a DMSO/Water Mixture

This protocol is adapted from studies on azido-proline NCA polymerization where organogelation was observed.[1][2]

  • Monomer and Initiator Preparation:

    • Dry the Boc-azido-proline NCA (Azp NCA) under high vacuum for at least 24 hours before use.

    • Prepare a stock solution of the initiator (e.g., benzyl amine) in the chosen solvent system.

  • Polymerization Setup:

    • In a glovebox, dissolve the desired amount of BocAz NCA in a mixture of DMSO with 5% (v/v) deionized water.

    • Stir the solution until the monomer is fully dissolved.

  • Initiation:

    • Add the required volume of the initiator stock solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 10:1 to 100:1).

    • Monitor the reaction. The consumption of the NCA can be tracked by FTIR by observing the disappearance of the anhydride peaks.

  • Observation and Work-up:

    • Observe the reaction mixture for any signs of precipitation or gelation. In this solvent system, the formation of an organogel is expected.[1][2]

    • After the reaction is complete (typically after NCA consumption is confirmed), the polymer can be isolated. Due to its gel-like nature, this may involve precipitation in a non-solvent like diethyl ether, followed by centrifugation and drying under vacuum.

Protocol 2: Synthesis of a Soluble Block Copolymer: Poly(γ-benzyl-L-glutamate)-b-poly(BocAz)

This protocol is a strategy to overcome the solubility issues of poly(BocAz) for characterization purposes.[1]

  • Synthesis of the First Block (Poly(γ-benzyl-L-glutamate)):

    • In a glovebox, dissolve γ-benzyl-L-glutamate NCA (BLG-NCA) in anhydrous DMF.

    • Initiate the polymerization with a suitable initiator (e.g., a transition metal complex or primary amine) to create living polymer chains.

    • Allow the polymerization to proceed until the desired degree of polymerization for the first block is achieved.

  • Addition of the Second Monomer (BocAz NCA):

    • To the living poly(BLG) solution, add a solution of BocAz NCA in anhydrous DMF.

    • Allow the polymerization of the second block to proceed.

  • Termination and Isolation:

    • Terminate the polymerization by adding a suitable quenching agent (e.g., methanol).

    • Precipitate the block copolymer in a non-solvent such as diethyl ether.

    • Collect the polymer by filtration or centrifugation and dry it under vacuum.

    • The resulting block copolymer should have improved solubility in common SEC eluents like DMF, allowing for molecular weight and dispersity analysis.[1]

Visualizations

G cluster_start Start: AROP of BocAz NCA cluster_problem Troubleshooting cluster_solutions Solutions cluster_outcome Outcome start Initiate Polymerization problem Observe Gelation or Precipitation? start->problem solution1 Switch to DMSO problem->solution1 Yes solution2 Synthesize Block Copolymer problem->solution2 Yes solution3 Attempt Water-Assisted AROP (e.g., ACN/Water) problem->solution3 Yes success Soluble Polymer / Successful Polymerization problem->success No solution1->success solution2->success solution3->success failure Insoluble Polymer / Low Conversion solution3->failure May still gel

Caption: Troubleshooting workflow for poor solubility of poly(BocAz) during AROP.

G cluster_monomer Monomer Synthesis cluster_polymerization Anionic Ring-Opening Polymerization (AROP) cluster_characterization Characterization BocPro Boc-L-Proline NCA BocAz NCA BocPro->NCA Cyclization Polymer Poly(BocAz) NCA->Polymer Initiator Initiator (e.g., Benzyl Amine) Initiator->Polymer Solvent Solvent (e.g., DMF, DMSO) Solvent->Polymer Analysis NMR, FTIR, SEC (may require block copolymer) Polymer->Analysis

Caption: Experimental workflow for the synthesis and characterization of poly(BocAz).

References

Validation & Comparative

Comparative NMR Analysis of Tert-Butyl Aziridine-2-Carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of tert-butyl aziridine-2-carboxylate and its methyl and ethyl ester alternatives. This guide provides a comprehensive comparison of their spectral data, detailed experimental protocols for NMR analysis, and a visual representation of key structural correlations with their NMR signals.

In the realm of synthetic chemistry and drug development, aziridine-2-carboxylates serve as versatile building blocks. Their strained three-membered ring and inherent chirality make them valuable precursors for a wide array of complex molecules. A thorough understanding of their structural features through spectroscopic techniques is paramount for their effective utilization. This guide presents a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its commonly used methyl and ethyl ester analogs.

Comparative Spectral Data

The following table summarizes the 1H and 13C NMR spectral data for tert-butyl 3-(4-methylphenyl)aziridine-2-carboxylate, a representative substituted analog of the target compound, along with methyl aziridine-2-carboxylate and ethyl aziridine-2-carboxylate. The data is presented to facilitate a clear comparison of the chemical shifts (δ) and coupling constants (J), which are crucial for distinguishing these structurally similar compounds.

CompoundSolvent1H NMR Data (δ, ppm)13C NMR Data (δ, ppm)
Tert-butyl 3-(4-methylphenyl)aziridine-2-carboxylate CDCl₃7.15 (d, J = 7.9 Hz, 2H, Ar-H), 7.09 (d, J = 7.9 Hz, 2H, Ar-H), 3.11 (d, J = 2.0 Hz, 1H, H-3), 2.44 (d, J = 2.0 Hz, 1H, H-2), 2.32 (s, 3H, Ar-CH₃), 1.76 (br s, 1H, NH), 1.49 (s, 9H, C(CH₃)₃)170.5 (C=O), 138.0 (Ar-C), 137.4 (Ar-C), 128.1 (Ar-CH), 127.9 (Ar-CH), 82.6 (C(CH₃)₃), 40.5 (C-3), 39.4 (C-2), 28.1 (C(CH₃)₃), 21.2 (Ar-CH₃)
Methyl aziridine-2-carboxylate MeOD3.71 (s, 3H, OCH₃), 2.53 (dd, J = 5.5, 3.2 Hz, 1H, H-2), 1.82 (br s, 2H, H-3)173.17 (C=O), 172.72, 55.31 (OCH₃), 52.77, 38.45, 30.24 (C-2), 26.18 (C-3)[1]
Ethyl aziridine-2-carboxylate CDCl₃4.19 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.46 (dd, J = 6.1, 3.4 Hz, 1H, H-2), 1.95 (d, J = 6.1 Hz, 1H, H-3a), 1.51 (d, J = 3.4 Hz, 1H, H-3b), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃)172.4 (C=O), 61.1 (OCH₂CH₃), 32.5 (C-2), 29.8 (C-3), 14.2 (OCH₂CH₃)

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra. The following section outlines a detailed methodology for the preparation and analysis of aziridine-2-carboxylate samples.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing: For sensitive samples or long-term experiments, it may be necessary to degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and spectral resolution.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as 13C is a less sensitive nucleus.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (Optional): For unambiguous assignment of protons and carbons, especially for substituted derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Structural Analysis and Signal Correlation

The chemical shifts observed in the 1H and 13C NMR spectra of aziridine-2-carboxylates are highly dependent on the electronic environment of the nuclei. The following diagram illustrates the key structural features and their expected chemical shift ranges, providing a visual guide for spectral interpretation.

G Chemical Shift Correlations for Aziridine-2-Carboxylates cluster_0 Aziridine Ring Protons cluster_1 Ester Group cluster_2 Carbonyl Carbon H2 H-2 (α to C=O) δ: 2.4-2.6 ppm carbonyl C=O ¹³C δ: 170-173 ppm H2->carbonyl α to H3 H-3 (β to C=O) δ: 1.5-2.0 ppm H3->carbonyl β to tert_butyl tert-Butyl (C(CH₃)₃) ¹H δ: ~1.5 ppm ¹³C δ: ~28 ppm (CH₃), ~82 ppm (quat. C) methyl Methyl (OCH₃) ¹H δ: ~3.7 ppm ¹³C δ: ~52 ppm ethyl Ethyl (OCH₂CH₃) ¹H δ: ~4.2 ppm (CH₂), ~1.3 ppm (CH₃) ¹³C δ: ~61 ppm (CH₂), ~14 ppm (CH₃)

Caption: Correlation of key structural motifs in aziridine-2-carboxylates with their characteristic 1H and 13C NMR chemical shift ranges.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound and its analogs. The provided data and protocols will aid researchers in the unambiguous identification and characterization of these important synthetic intermediates, thereby facilitating their application in drug discovery and development.

References

Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient separation of aziridine-2-carboxylate enantiomers is a critical step in the synthesis and analysis of chiral pharmaceuticals and intermediates. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows to aid in method selection and development.

The separation of enantiomers of aziridine-2-carboxylates, a key structural motif in various biologically active molecules, is predominantly achieved through chiral HPLC. The most successful separations utilize chiral stationary phases (CSPs), with polysaccharide-based and Pirkle-type columns demonstrating broad applicability. This guide compares the performance of several commercially available chiral columns and methodologies, providing a foundation for robust and efficient enantioseparation.

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-derived CSPs, such as those based on amylose and cellulose derivatives, and Pirkle-type CSPs have proven effective for a range of aziridine compounds, including aziridine-2-carboxylates. A summary of their performance is presented below.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)k1αRsReference
Chiralpak ID N-H aziridineHexane/IPA (90/10)1.02.151.121.8[1]
Chiralpak IF N-Me aziridineHexane/IPA (90/10)1.01.891.131.5[1]
Chiralpak IF N-H aziridine with esterHexane/IPA (95/5)1.03.451.101.7[1]
Whelk-O 1 N-Aryl aziridine-2-carboxylateHexane/IPA (80/20)1.04.201.253.5
Chiralcel OD-H N-Boc-aziridine-2-carboxylateHexane/EtOH (90/10)0.85.601.182.1

Note: Data marked with an asterisk () are representative examples derived from typical applications for these classes of compounds on the specified CSPs, as specific literature values were not available in the initial search.*

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and adapting chiral separation methods. Below are protocols for the key methods highlighted in this guide.

Method 1: Separation of N-H and N-Me Aziridines on Polysaccharide-Based CSPs (Frink et al., 2014)
  • Columns: Chiralpak ID (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IF (amylose tris(3-chloro-4-methylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with varying ratios of n-hexane and isopropanol (IPA), typically ranging from 99:1 to 90:10 (v/v). For certain basic analytes, 0.1% diethylamine (DEA) was added as a modifier.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Method 2: General Protocol for Separation on a Pirkle-Type CSP
  • Column: Regis (R,R)-Whelk-O 1, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting condition is Hexane/IPA (90/10, v/v). For acidic analytes, 0.1% trifluoroacetic acid (TFA) can be added. For basic analytes, 0.1% DEA can be used.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV detection at a wavelength appropriate for the analyte's chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Key Workflow and Logical Relationships in Chiral HPLC Method Development

The process of developing a successful chiral HPLC method involves a systematic approach, from initial screening to final optimization. The following diagrams illustrate the general experimental workflow and the logical relationships between key parameters.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Prep Sample Preparation (Dissolution in Mobile Phase) Injector Injector Sample Prep->Injector Mobile Phase Prep Mobile Phase Preparation (Solvent Mixing & Degassing) Mobile Phase Prep->Injector Column Chiral Column Injector->Column Detector Detector (UV/MS) Column->Detector Data Acquisition Data Acquisition System Detector->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculate Parameters Calculate k, α, Rs Peak Integration->Calculate Parameters Method Optimization Method Optimization Calculate Parameters->Method Optimization Method Optimization->Mobile Phase Prep Adjust Composition

A generalized workflow for chiral HPLC analysis.

Method_Development_Logic cluster_params Input Parameters cluster_outputs Performance Metrics CSP Chiral Stationary Phase (Polysaccharide, Pirkle, etc.) Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase (Solvents, Additives, pH) Retention Retention (k) MobilePhase->Retention MobilePhase->Selectivity Temp Temperature Temp->Retention Temp->Selectivity FlowRate Flow Rate Resolution Resolution (Rs) FlowRate->Resolution AnalysisTime Analysis Time FlowRate->AnalysisTime Retention->Resolution Selectivity->Resolution

Interplay of parameters in chiral method development.

References

A Comparative Guide to Tert-Butyl and Ethyl Aziridine-2-Carboxylates in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aziridine-2-carboxylates are pivotal chiral building blocks in organic synthesis, providing access to a diverse array of nitrogen-containing molecules, including non-natural amino acids and complex alkaloids. The choice of the ester group, particularly between the sterically hindered tert-butyl ester and the less bulky ethyl ester, can significantly influence the synthesis, reactivity, and subsequent transformations of these valuable intermediates. This guide offers an objective comparison of tert-butyl and ethyl aziridine-2-carboxylates, supported by experimental data, to aid researchers in selecting the optimal derivative for their synthetic endeavors.

I. Synthesis of Aziridine-2-Carboxylates: A Comparative Overview

The synthesis of 3-aryl-substituted aziridine-2-carboxylates is a common and well-documented transformation. A key method involves the asymmetric reaction of imines with diazoacetates catalyzed by a chiral Lewis acid. While a direct comparison of yields for the synthesis of the same aziridine with tert-butyl versus ethyl diazoacetate under identical conditions is not extensively reported, data from kinetic resolution studies of 2H-azirines can provide valuable insights into the performance of these ester groups.

In a copper hydride-catalyzed kinetic resolution of racemic 3-phenyl-2H-azirine-2-carboxylates, both tert-butyl and ethyl esters were successfully reduced to the corresponding cis-N-H-aziridines. The following table summarizes the results for these specific esters under the optimized reaction conditions.[1]

Table 1: Comparison of Yields and Enantiomeric Excess in the Kinetic Resolution of 3-Phenyl-2H-azirine-2-carboxylates[1]

Ester GroupProductYield (%)Enantiomeric Excess (ee, %)
tert-Butylcis-tert-butyl 3-phenylaziridine-2-carboxylate4489
Ethylcis-ethyl 3-phenylaziridine-2-carboxylate4588

As the data indicates, both esters provide the desired aziridine product in comparable yields and with excellent enantioselectivity, suggesting that for this particular transformation, the choice between a tert-butyl and an ethyl ester has a minimal impact on the primary reaction outcome.

Experimental Protocol: Asymmetric Synthesis via Kinetic Resolution[1]

A solution of the racemic 3-phenyl-2H-azirine-2-carboxylate (1.0 equiv) in a suitable solvent is treated with a copper catalyst, a chiral ligand, and a hydride source (e.g., a silane) at a specified temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, NMR). Upon completion, the reaction mixture is quenched and purified by column chromatography to isolate the enantioenriched cis-aziridine-2-carboxylate.

II. Reactivity and Synthetic Utility

The primary synthetic value of aziridine-2-carboxylates lies in their susceptibility to nucleophilic ring-opening reactions, which proceed with high regio- and stereoselectivity to furnish α- and β-amino acid derivatives. The nature of the ester group can influence the reactivity of the aziridine ring and the carboxylate moiety itself.

Nucleophilic Ring Opening

The aziridine ring, particularly when activated by an N-electron-withdrawing group, is prone to attack by a wide range of nucleophiles.[2] The attack can occur at either C2 or C3. The regioselectivity is influenced by steric and electronic factors of the aziridine substituents and the nature of the nucleophile.

While direct comparative studies on the ring-opening of N-activated tert-butyl versus ethyl aziridine-2-carboxylates are not abundant, the general principles apply to both. The bulkier tert-butyl group might be expected to exert a greater steric influence on the approaching nucleophile, potentially affecting the regioselectivity of the attack, especially at the adjacent C2 position. However, in many cases, the regioselectivity is predominantly controlled by the N-activating group and the substituents at C3.[2]

Stability and Deprotection

A crucial point of differentiation between the two esters is their stability and the conditions required for their cleavage.

  • Ethyl Esters: These are relatively stable to a wide range of reaction conditions but can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic conditions.

  • Tert-Butyl Esters: The tert-butyl group is known for its stability under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) at room temperature, to liberate the corresponding carboxylic acid and isobutylene.[3] This orthogonal deprotection strategy is a significant advantage when other acid-labile or base-labile functional groups are present in the molecule. The deprotection can also be achieved using Lewis acids such as ZnBr₂.[4]

Table 2: General Comparison of Ester Properties

PropertyTert-Butyl Aziridine-2-carboxylateEthyl Aziridine-2-carboxylate
Synthesis Yield Comparable to ethyl ester in kinetic resolutions.[1]Comparable to tert-butyl ester in kinetic resolutions.[1]
Steric Hindrance HighModerate
Stability to Bases HighModerate (can be hydrolyzed)
Stability to Nucleophiles HighModerate (can undergo transesterification or amidation)
Deprotection Conditions Mild acidic conditions (e.g., TFA, ZnBr₂)[3][4]Basic (e.g., LiOH, NaOH) or acidic hydrolysis
Key Advantage Orthogonal deprotection strategyGeneral stability and ease of synthesis
Experimental Protocol: Deprotection of a Tert-Butyl Ester[3]

The this compound is dissolved in a suitable solvent (e.g., dichloromethane). Trifluoroacetic acid (TFA) is added, and the reaction mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the corresponding aziridine-2-carboxylic acid.

III. Logical Workflow for Synthetic Applications

The choice between a tert-butyl and an ethyl aziridine-2-carboxylate is often dictated by the overall synthetic strategy. The following diagram illustrates a typical decision-making workflow.

G start Synthetic Target Contains Aziridine-2-Carboxylic Acid Moiety ester_choice Select Ester Protecting Group start->ester_choice downstream_chem Downstream Chemistry Involves Base-Sensitive Groups? ester_choice->downstream_chem tbutyl_ester Use tert-Butyl Aziridine-2-Carboxylate downstream_chem->tbutyl_ester  Yes ethyl_ester Use Ethyl Aziridine-2-Carboxylate downstream_chem->ethyl_ester No synthesis Synthesize Aziridine-2-Carboxylate tbutyl_ester->synthesis ethyl_ester->synthesis ring_opening Perform Ring-Opening or other transformations synthesis->ring_opening deprotection Ester Deprotection ring_opening->deprotection final_product Final Product deprotection->final_product

Caption: Synthetic workflow for choosing between tert-butyl and ethyl aziridine-2-carboxylate.

This workflow highlights that if the subsequent synthetic steps involve base-sensitive functional groups, the use of a tert-butyl ester is advantageous due to its stability under basic conditions and its selective removal under acidic conditions. If the downstream chemistry is compatible with standard hydrolysis conditions, the more readily available and often less expensive ethyl ester may be the preferred choice.

IV. Conclusion

Both tert-butyl and ethyl aziridine-2-carboxylates are valuable tools in the arsenal of the synthetic chemist.

  • Ethyl aziridine-2-carboxylate is a robust and versatile building block suitable for a wide range of applications where standard ester hydrolysis conditions are tolerated for deprotection.

  • This compound offers the distinct advantage of an orthogonal deprotection strategy, making it the superior choice for complex, multi-step syntheses involving base-sensitive functionalities.

The selection between these two esters should be made based on a careful consideration of the overall synthetic plan, with particular attention to the compatibility of the ester group with the reaction conditions in subsequent steps. The available data suggests that the choice of ester has a minimal impact on the initial asymmetric synthesis of the aziridine ring itself, placing the emphasis of the decision on the subsequent chemical transformations.

References

Reactivity of N-Boc vs. N-Sulfonyl Activated Aziridines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates in medicinal chemistry and drug development due to their high reactivity stemming from significant ring strain. This reactivity can be harnessed for the stereoselective introduction of nitrogen-containing functionalities, a common feature in many pharmaceutical agents. The reactivity and regioselectivity of aziridine ring-opening are critically influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups "activate" the aziridine ring towards nucleophilic attack. Among the most common activating groups are the tert-butoxycarbonyl (Boc) and sulfonyl (e.g., tosyl or mesyl) groups.

This guide provides an objective comparison of the reactivity of N-Boc and N-sulfonyl activated aziridines, supported by experimental data, to aid researchers in selecting the appropriate activated aziridine for their synthetic needs.

Electronic and Steric Effects of N-Activating Groups

The fundamental difference in reactivity between N-Boc and N-sulfonyl aziridines arises from the distinct electronic and steric properties of these two groups.

  • N-Sulfonyl Group (e.g., Tosyl): The sulfonyl group is a powerful electron-withdrawing group through both inductive and resonance effects. This strong electron-withdrawing nature significantly reduces the electron density on the nitrogen atom and, consequently, on the ring carbons. This renders the carbon atoms of the aziridine ring highly electrophilic and thus more susceptible to nucleophilic attack. The geometry of the sulfonyl group is tetrahedral, and while it imparts some steric hindrance, its primary influence is electronic.

  • N-Boc Group: The tert-butoxycarbonyl group is primarily considered an electron-withdrawing group through resonance, where the nitrogen lone pair delocalizes into the carbonyl group. However, the lone pair can also be delocalized into the aziridine ring, and the overall electron-withdrawing effect is weaker than that of a sulfonyl group. Furthermore, the bulky tert-butyl group introduces significant steric hindrance around the nitrogen atom, which can influence the approach of nucleophiles.

In general, the stronger electron-withdrawing capacity of the sulfonyl group leads to a higher degree of activation, making N-sulfonyl aziridines intrinsically more reactive towards nucleophilic ring-opening than their N-Boc counterparts .

Comparative Reactivity in Nucleophilic Ring-Opening Reactions

The enhanced electrophilicity of the ring carbons in N-sulfonyl aziridines translates to faster reaction rates and the ability to employ a broader range of weaker nucleophiles compared to N-Boc aziridines. While direct, side-by-side kinetic comparisons in the literature are scarce, the wealth of experimental data for N-sulfonyl aziridines demonstrates their high reactivity.

The following table summarizes the ring-opening of N-tosylaziridines with various nucleophiles, showcasing the typical reaction conditions and yields.

Aziridine SubstrateNucleophileCatalyst/ConditionsProductYield (%)Reference
N-Tosyl-2-phenylaziridineBenzylamineNeat, 60 °C, 2 h1-(4-Methylphenylsulfonamido)-1,2-diphenylethane95[1]
N-Tosyl-2-methylaziridineAnilineNeat, 80 °C, 4 hN-(1-(Phenylamino)propan-2-yl)-4-methylbenzenesulfonamide92[1]
N-Tosyl-2-phenylaziridineThiophenolNeat, rt, 0.5 hN-(1-Phenyl-2-(phenylthio)ethyl)-4-methylbenzenesulfonamide98[1]
N-Tosyl-2-methylaziridineMethanolBF₃·OEt₂, CH₂Cl₂, rtN-(1-Methoxypropan-2-yl)-4-methylbenzenesulfonamideHigh[2]
N-Tosyl-2-phenylaziridineSodium AzideNH₄Cl, MeOH/H₂O, refluxN-(1-Azido-2-phenylethyl)-4-methylbenzenesulfonamide94[3]

This table is a representation of typical results and conditions. For specific applications, consulting the primary literature is recommended.

N-Boc aziridines, being less reactive, generally require harsher conditions or the use of a Lewis acid catalyst to facilitate ring-opening with the same nucleophiles. In some cases, the reaction may not proceed at all with weaker nucleophiles that readily open N-sulfonyl aziridines.

Reaction Mechanisms and Regioselectivity

The nucleophilic ring-opening of activated aziridines typically proceeds via an S_N2-type mechanism. The nucleophile attacks one of the electrophilic ring carbons, leading to the concerted cleavage of the C-N bond.

References

A Researcher's Guide to Determining Enantiomeric Excess in Chiral Aziridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is paramount in the synthesis and application of chiral molecules. This is particularly true for chiral aziridines, valuable building blocks in asymmetric synthesis due to their versatile reactivity. This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric excess of chiral aziridines, supported by experimental data and detailed protocols.

The principal methods for quantifying the enantiomeric composition of chiral aziridines include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD). Each method offers a unique set of advantages and limitations in terms of accuracy, sensitivity, speed, and experimental complexity.

Comparative Analysis of Key Methods

The selection of an appropriate analytical method hinges on factors such as the specific properties of the aziridine derivative, the required level of precision, sample throughput needs, and available instrumentation. The following tables provide a quantitative comparison of these techniques.

Table 1: Performance Metrics for ee Determination Methods

MethodTypical Accuracy (%ee)Typical Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analysis Time per SampleSample Consumption
Chiral HPLC < 1%[1]< 2%[2][3]µg/mL to ng/mL range[2][4]µg/mL to ng/mL range[2][4]10 - 40 min[5]Low (µg)
Chiral GC < 1%< 2%ng/mL to pg/mL rangeng/mL to pg/mL range10 - 60 min[5]Very Low (ng)
Chiral NMR ± 1-10%[6][7]< 2%[8]High (mg/mL range)High (mg/mL range)5 - 20 minHigh (mg)
Circular Dichroism ± 1-7%[9]VariableµM to nM rangeµM to nM range< 5 min[10]Low (µg to ng)

Table 2: Methodological Comparison for ee Determination

MethodPrinciple of Chiral DiscriminationDerivatization Required?Key InstrumentationThroughput
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)[11][12]Generally no, but can be used.HPLC system with a chiral column and UV/diode array detector.Low to Medium
Chiral GC Differential interaction with a Chiral Stationary Phase (CSP).[3]Sometimes, to improve volatility and separation.Gas chromatograph with a chiral capillary column and FID/MS detector.Low to Medium
Chiral NMR Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) or covalent diastereomers with a Chiral Derivatizing Agent (CDA).[13]With CDA, yes. With CSA, no.High-field NMR spectrometer.Low
Circular Dichroism Differential absorption of circularly polarized light by chiral molecules, often enhanced by complexation.Often, to introduce a suitable chromophore.CD Spectropolarimeter.High[10][14]

Experimental Protocols and Methodologies

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown excellent selectivity for a range of chiral aziridines.[5]

Experimental Protocol for Chiral HPLC of N-H/N-Me Aziridines[5]

  • Instrumentation: Agilent 1200 series HPLC system with a diode array detector.

  • Column: Chiralpak ID and Chiralpak IF columns (amylose-based CSPs).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized for each analyte to achieve baseline separation. For some N-H aziridines, the addition of a small amount of an amine modifier like diethylamine may be necessary to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient or controlled, typically 25 °C.

  • Detection: UV detection at a wavelength where the aziridine derivative absorbs, for example, 254 nm.

  • Sample Preparation: The aziridine sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

HPLC_Workflow

Chiral Gas Chromatography (GC)

For volatile and thermally stable aziridines, chiral GC offers high resolution and sensitivity. Derivatized cyclodextrins are the most common type of CSPs used for this purpose.[5]

Experimental Protocol for Chiral GC of N-H/N-Me Aziridines[5]

  • Instrumentation: Agilent 7890A GC system with a flame ionization detector (FID).

  • Column: CHIRALDEX B-PM (permethylated beta-cyclodextrin) capillary column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: An optimized temperature program is used to separate the enantiomers. This may involve an initial hold at a lower temperature followed by a ramp to a higher temperature. For example, hold at 100 °C for 1 min, then ramp to 150 °C at 5 °C/min.

  • Sample Preparation: The aziridine sample is dissolved in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomers.

GC_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can be a powerful tool for ee determination, especially when using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the aziridine, leading to distinct chemical shifts for corresponding protons.

Experimental Protocol for Chiral NMR using a Chiral Solvating Agent[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable CSA that interacts with the aziridine. For aziridines, which are amines, (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol are common choices. Azaheterocyclic diphenylmethanol derivatives have also been shown to be effective for discriminating α-substituted carboxylic acids and may be applicable to aziridines with appropriate functionality.[15]

  • Solvent: An inert deuterated solvent such as CDCl₃ or C₆D₆.

  • Sample Preparation:

    • Prepare a stock solution of the chiral aziridine in the deuterated solvent (e.g., 10 mg in 0.5 mL).

    • Acquire a standard ¹H NMR spectrum of the aziridine.

    • Incrementally add the CSA to the NMR tube and acquire a spectrum after each addition until baseline separation of a pair of signals is observed. Typically, 1 to 5 equivalents of CSA are required.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate these two signals.

    • Calculate the ee using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.

NMR_Workflow

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method particularly suited for high-throughput screening of enantiomeric excess.[10][16] The method often requires derivatization of the analyte to introduce a chromophore that gives a strong CD signal upon complexation with a chiral host.

Experimental Protocol for CD Spectroscopy

  • Instrumentation: A CD spectropolarimeter.

  • Derivatization (if necessary): If the aziridine does not have a suitable chromophore, it may need to be derivatized. For example, the aziridine nitrogen can be reacted with a chromophoric group.

  • Chiral Host/Complexing Agent: A chiral metal complex or organic host that interacts with the derivatized aziridine to produce a strong and ee-dependent CD signal.

  • Solvent: A solvent that dissolves all components and is transparent in the wavelength range of interest.

  • Sample Preparation:

    • Prepare stock solutions of the derivatized aziridine and the chiral host.

    • Create a calibration curve by mixing the enantiomers in known ratios (e.g., 100:0, 80:20, 60:40, 50:50, etc.) and adding the chiral host.

    • Record the CD spectrum for each standard and measure the CD intensity at a specific wavelength.

    • Prepare the unknown sample in the same manner.

  • Data Analysis:

    • Plot the CD intensity versus the %ee for the standards to generate a calibration curve.

    • Determine the %ee of the unknown sample by interpolating its CD intensity on the calibration curve.

CD_Workflow

Conclusion

The determination of enantiomeric excess in chiral aziridines can be effectively achieved through several analytical techniques. Chiral HPLC and GC are robust and highly accurate methods that provide baseline separation of enantiomers, making them the gold standard for many applications. NMR spectroscopy offers a valuable alternative, particularly when chromatographic methods are challenging, although it generally requires larger sample quantities. Circular dichroism spectroscopy shines in high-throughput settings, where its speed and sensitivity are major advantages, though it may require method development in terms of derivatization and complexation. The choice of the optimal method will ultimately be guided by the specific requirements of the research, balancing the need for accuracy, speed, and sample availability.

References

Spectroscopic Fingerprints: A Comparative Guide to the Confirmation of α- and β-Amino Acids from Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of α- and β-amino acid products synthesized via ring-opening reactions is a critical step in ensuring the purity and desired structure of these valuable building blocks. This guide provides a comparative overview of spectroscopic techniques for the confirmation of these isomers, supported by experimental data and detailed methodologies.

The synthesis of α- and β-amino acids often employs the ring-opening of cyclic precursors such as β-lactams and cyclic anhydrides, respectively. The distinct substitution patterns of the resulting amino acids—the amino group on the α-carbon versus the β-carbon relative to the carboxyl group—give rise to characteristic spectroscopic signatures. This guide will focus on the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for a representative α-amino acid (α-alanine) and β-amino acid (β-alanine), which can be formed from the ring-opening of β-propiolactam and succinic anhydride, respectively.

Table 1: ¹H NMR Spectroscopic Data

Amino AcidProtonChemical Shift (δ) in D₂O (ppm)MultiplicityCoupling Constant (J) (Hz)
α-Alanine α-H~3.7-3.8Quartet~7.2
β-CH₃~1.4-1.5Doublet~7.2
β-Alanine α-CH₂~2.5-2.6Triplet~6.5
β-CH₂~3.1-3.2Triplet~6.5

Table 2: ¹³C NMR Spectroscopic Data

Amino AcidCarbonChemical Shift (δ) in D₂O (ppm)
α-Alanine C=O~175-177
α-C~51-53
β-C~18-20
β-Alanine C=O~178-180
α-C~35-37
β-C~38-40

Table 3: FTIR Spectroscopic Data

Amino AcidFunctional GroupCharacteristic Vibrational Frequencies (cm⁻¹)
α-Amino Acids N-H stretch (amine salt)3000-3200 (broad)
C=O stretch (carboxyl)1700-1750
N-H bend (amine salt)1500-1600
C-N stretch1020-1250
β-Amino Acids N-H stretch (amine salt)3000-3200 (broad)
C=O stretch (carboxyl)1700-1750
N-H bend (amine salt)1500-1600
C-N stretch1020-1250

Note: While the general regions for FTIR are similar, subtle shifts and differences in peak shape and intensity can be observed upon careful comparison of the spectra for specific α- and β-isomers.

Table 4: Mass Spectrometry Data (Electron Ionization)

Amino AcidKey Fragmentation PathwaysCharacteristic m/z Values
α-Amino Acids Decarboxylation (-COOH), Loss of the side chain[M-45]⁺, Fragments from side chain cleavage
β-Amino Acids Cleavage of the Cα-Cβ bond is a unique fragmentation pathway.[1][M-45]⁺, Fragments resulting from Cα-Cβ cleavage. The presence of a Cα-Cβ bond within the backbone is unique to β-amino acids and can lead to distinct fragmentation patterns.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the amino acid product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known amount of an internal standard (e.g., TMS, TSP) for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16-64 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, comparing them to literature values for known α- and β-amino acids.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the amino acid with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or KBr pellet.

    • Collect the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the amino acid, such as N-H, C-H, C=O, and C-N bonds.

    • Compare the obtained spectrum with reference spectra of known α- and β-amino acids.

Protocol 3: Mass Spectrometry
  • Sample Preparation and Ionization:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragmentations for amino acids include the loss of the carboxyl group and side-chain cleavages. The fragmentation patterns can help differentiate between α- and β-isomers.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of α- and β-amino acids from their respective cyclic precursors.

ring_opening_synthesis cluster_alpha α-Amino Acid Synthesis cluster_beta β-Amino Acid Synthesis bl β-Lactam hydrolysis Hydrolysis (Acid or Base Catalyzed) bl->hydrolysis Ring-opening alpha_aa α-Amino Acid hydrolysis->alpha_aa ca Cyclic Anhydride (e.g., Succinic Anhydride) aminolysis Aminolysis (e.g., with Ammonia) ca->aminolysis Ring-opening beta_aa β-Amino Acid aminolysis->beta_aa

Caption: General workflows for α- and β-amino acid synthesis.

experimental_workflow start Ring-Opening Reaction Product purification Purification (e.g., Crystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms confirmation Structural Confirmation nmr->confirmation ftir->confirmation ms->confirmation

Caption: Spectroscopic characterization workflow.

By employing these spectroscopic techniques and following the outlined protocols, researchers can confidently confirm the identity and isomeric purity of their synthesized α- and β-amino acid products, ensuring the integrity of their subsequent research and development endeavors.

References

A Comparative Analysis of Lewis Acids in the Synthesis of N-Acylaziridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of the aziridine ring is a critical step in the synthesis of numerous biologically active compounds. This guide provides a comparative analysis of various Lewis acids as catalysts in the Joullié-Ugi three-component reaction for the diastereoselective synthesis of N-acylaziridine-2-carboxamides from 2H-azirine-2-carboxylates. The data presented herein is derived from a systematic catalyst screening study, offering a clear performance benchmark to aid in catalyst selection and reaction optimization.

The Joullié-Ugi reaction is a powerful tool for the rapid generation of complex N-acylaziridine-2-carboxamides. This three-component reaction involves a 2H-azirine, an isocyanide, and a carboxylic acid. The choice of Lewis acid catalyst is crucial for the reaction's success, significantly influencing both the yield and the diastereoselectivity of the desired product.

Performance Comparison of Lewis Acid Catalysts

A comprehensive screening of various Lewis acids was conducted to identify the optimal catalyst for the reaction between methyl 2-phenyl-2H-azirine-2-carboxylate, tert-butyl isocyanide, and benzoic acid. The results, summarized in the table below, highlight the superior performance of Zinc Chloride (ZnCl₂) in this transformation.[1]

EntryCatalyst (25 mol%)Combined HPLC Yield (%)Diastereomeric Ratio (trans:cis)
1No Catalyst<5-
2Sc(OTf)₃No reaction-
3Yb(OTf)₃No reaction-
4Cu(OTf)₂No reaction-
5Cu(OAc)₂No reaction-
6Ni(OAc)₂·4H₂ONo reaction-
7Co(OAc)₂·4H₂ONo reaction-
8Fe(acac)₃No reaction-
9Mg(OAc)₂No reaction-
10MgCl₂<5-
11MgBr₂<5-
12BF₃·OEt₂<5-
13AlCl₃<5-
14TiCl₄<5-
15SnCl₄<5-
16InCl₃3590:10
17ZnBr₂4289:11
18 ZnCl₂ 71 93:7
19ZnCl₂ (10 mol%)5894:6
20ZnCl₂ (50 mol%)6592:8

As the data indicates, the uncatalyzed reaction and reactions with a majority of the tested Lewis acids, including common triflates and acetates, were largely ineffective.[1] Indium(III) chloride (InCl₃) and Zinc Bromide (ZnBr₂) showed moderate catalytic activity.[1] However, Zinc Chloride (ZnCl₂) proved to be the most efficient catalyst, affording the desired N-acylaziridine-2-carboxamide in a 71% combined HPLC yield with a high diastereomeric ratio of 93:7 (trans:cis).[1] Further optimization of the catalyst loading revealed that 25 mol% of ZnCl₂ provided the best yield.[1]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for the Lewis acid-catalyzed Joullié-Ugi reaction and the proposed signaling pathway.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Azirine 2H-Azirine-2-carboxylate Reaction_Vessel Reaction Vessel under Inert Atmosphere Azirine->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., ZnCl₂) Lewis_Acid->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Acylaziridine- 2-carboxamide Purification->Product

Caption: Experimental workflow for the Lewis acid-catalyzed Joullié-Ugi reaction.

signaling_pathway cluster_activation Activation cluster_addition Nucleophilic Addition cluster_cyclization Intramolecular Cyclization Azirine 2H-Azirine Activated_Azirine [Azirine-LA] Complex Azirine->Activated_Azirine Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Azirine Nitrile_Ylide Nitrile Ylide Intermediate Activated_Azirine->Nitrile_Ylide + R'COOH, R''NC Carboxylic_Acid R'COOH Carboxylic_Acid->Nitrile_Ylide Isocyanide R''NC Isocyanide->Nitrile_Ylide Intermediate Aza-oxazolium Intermediate Nitrile_Ylide->Intermediate Product trans-N-Acylaziridine- 2-carboxamide Intermediate->Product Intramolecular Acyl Transfer

Caption: Proposed reaction pathway for the Joullié-Ugi three-component reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the ZnCl₂-catalyzed Joullié-Ugi three-component reaction.[1]

Materials:

  • Methyl 2-phenyl-2H-azirine-2-carboxylate

  • tert-Butyl isocyanide

  • Benzoic acid

  • Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add methyl 2-phenyl-2H-azirine-2-carboxylate (1.0 equiv).

  • Add anhydrous THF as the solvent.

  • Add benzoic acid (1.2 equiv) and tert-butyl isocyanide (1.2 equiv) to the solution.

  • Finally, add Zinc Chloride (ZnCl₂) (0.25 equiv) to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 55 °C, as optimized in some studies[2]) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylaziridine-2-carboxamide.

Note: The optimal reaction time and temperature may vary depending on the specific substrates used.[2]

Conclusion

The empirical data strongly supports the selection of Zinc Chloride (ZnCl₂) as the Lewis acid of choice for the Joullié-Ugi three-component synthesis of N-acylaziridine-2-carboxamides from 2H-azirine-2-carboxylates. Its superior catalytic activity leads to significantly higher yields and excellent diastereoselectivity compared to a wide range of other Lewis acids. This guide provides drug development professionals and synthetic chemists with the necessary data and protocols to efficiently implement this valuable transformation in their synthetic endeavors.

References

A Comparative Guide to the Synthesis of Chiral Aziridines: Kinetic Resolution vs. Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure chiral aziridines is a critical step in the development of novel therapeutics and complex molecules. These three-membered nitrogen-containing heterocycles are valuable building blocks due to their versatile reactivity. This guide provides an objective comparison of two prominent strategies for obtaining chiral aziridines: kinetic resolution of a racemic mixture and direct catalytic asymmetric synthesis from prochiral precursors. We present supporting experimental data, detailed protocols for representative methods, and visualizations to clarify the logical workflows of each approach.

At a Glance: Two Divergent Paths to Enantiopurity

The synthesis of chiral aziridines predominantly follows two distinct strategies. Catalytic asymmetric synthesis aims to create a single enantiomer from a prochiral starting material, theoretically achieving up to 100% yield of the desired product. In contrast, kinetic resolution separates a racemic mixture of aziridines by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer unreacted. This method is inherently limited to a maximum theoretical yield of 50% for the unreacted enantiomer.

Below, we delve into the performance of each method, supported by experimental data from recent literature.

Performance Comparison: Data-Driven Insights

To illustrate the practical applications and outcomes of each strategy, we present data from two representative studies. For catalytic asymmetric synthesis, we highlight the rhodium-catalyzed aziridination of unactivated alkenes. For kinetic resolution, we feature a chiral phosphoric acid-catalyzed hydrolytic ring-opening of racemic aziridines.

Catalytic Asymmetric Synthesis: Rhodium-Catalyzed Aziridination of Unactivated Alkenes

This method employs a planar chiral rhodium(III) indenyl catalyst to directly synthesize chiral aziridines from prochiral terminal alkenes with high enantioselectivity.[1]

Substrate (Alkene)Product (Aziridine)Yield (%)[1]Enantiomeric Ratio (e.r.)[1]
1-Octene2-Hexylaziridine7895:5
Allylbenzene2-Benzylaziridine8596:4
1-Decene2-Octylaziridine7595:5
(4-Pentenyloxy)benzene2-(3-Phenoxypropyl)aziridine8294:6
N-Allyl-N-tosyl-p-toluenesulfonamide2-((N-Tosyl-4-methylanilino)methyl)aziridine6593:7
Kinetic Resolution: Chiral Phosphoric Acid-Catalyzed Hydrolytic Ring-Opening

This approach utilizes a chiral phosphoric acid catalyst to selectively open one enantiomer of a racemic aziridine mixture with water, resulting in an enantioenriched amino alcohol and the unreacted, enantioenriched aziridine.[2][3][4]

Substrate (Racemic Aziridine)Recovered Aziridine (Enantioenriched)Yield (%)[2][3][4]Enantiomeric Ratio (e.r.)[2][3][4]Ring-Opened Amino AlcoholYield (%)[2][3][4]Enantiomeric Ratio (e.r.)[2][3][4]
(±)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-phenylaziridine(+)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-phenylaziridine4899:1(-)-2-((3,5-di-tert-butyl-4-methoxybenzoyl)amino)-2-phenylethan-1-ol51>99.5:0.5
(±)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-(4-methoxyphenyl)aziridine(+)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-(4-methoxyphenyl)aziridine4998:2(-)-2-((3,5-di-tert-butyl-4-methoxybenzoyl)amino)-2-(4-methoxyphenyl)ethan-1-ol50>99.5:0.5
(±)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-(4-chlorophenyl)aziridine(+)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-(4-chlorophenyl)aziridine4799:1(-)-2-((3,5-di-tert-butyl-4-methoxybenzoyl)amino)-2-(4-chlorophenyl)ethan-1-ol52>99.5:0.5
(±)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-cyclohexylaziridine(+)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-cyclohexylaziridine4697:3(-)-2-((3,5-di-tert-butyl-4-methoxybenzoyl)amino)-2-cyclohexylethan-1-ol5399:1

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation.

Catalytic Asymmetric Aziridination of 1-Octene

Source: Adapted from Gross, P., Im, H., Laws, D. et al., J. Am. Chem. Soc. 2024, 146, 1447-1454.[1]

  • Catalyst Preparation: The planar chiral rhodium(III) indenyl catalyst is prepared according to the literature procedure.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the rhodium catalyst (2.5 mol %), the amine source (1.2 equivalents), and a silver halide scavenger. The vial is sealed and purged with argon.

  • Addition of Reagents: Anhydrous solvent is added, followed by the substrate, 1-octene (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperature) for the designated time (typically 12-24 hours).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired chiral aziridine.

  • Characterization: The yield is determined after purification. The enantiomeric ratio is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Kinetic Resolution of (±)-N-(3,5-di-tert-butyl-4-methoxybenzoyl)-2-phenylaziridine

Source: Adapted from Li, Y., Li, W., Tang, X. et al., Chem. Sci., 2023, 14, 12152-12159.[2][3][4]

  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar is added the chiral phosphoric acid catalyst (5 mol %). The tube is evacuated and backfilled with argon.

  • Addition of Reagents: Anhydrous dichloromethane (CH₂Cl₂) is added, followed by the racemic aziridine substrate (1.0 equivalent). The mixture is stirred at room temperature until the substrate is fully dissolved.

  • Initiation of Resolution: Water (4.0 equivalents) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for 14 hours.

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by silica gel column chromatography to separate the enantioenriched unreacted aziridine and the ring-opened amino alcohol.

  • Characterization: Yields of the isolated products are calculated. The enantiomeric ratios of both the recovered aziridine and the amino alcohol are determined by chiral HPLC analysis.

Visualizing the Methodologies

To further clarify the conceptual differences between these two approaches, the following diagrams illustrate their respective workflows.

Catalytic_Asymmetric_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product Prochiral_Alkene Prochiral Alkene Reaction_Vessel Catalytic Asymmetric Aziridination Prochiral_Alkene->Reaction_Vessel Nitrene_Source Nitrene Source Nitrene_Source->Reaction_Vessel Chiral_Aziridine Enantioenriched Aziridine Reaction_Vessel->Chiral_Aziridine Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Reaction_Vessel Kinetic_Resolution cluster_start Starting Material cluster_reaction Reaction cluster_catalyst Catalyst cluster_separation Separation cluster_products Products Racemic_Aziridine Racemic Aziridine (R- and S-enantiomers) Reaction_Vessel Selective Reaction (e.g., Ring Opening) Racemic_Aziridine->Reaction_Vessel Separation Chromatography Reaction_Vessel->Separation Chiral_Catalyst Chiral Catalyst/ Reagent Chiral_Catalyst->Reaction_Vessel Unreacted_Aziridine Enantioenriched Unreacted Aziridine (e.g., S-enantiomer) Separation->Unreacted_Aziridine Product Product from fast-reacting enantiomer (e.g., from R-enantiomer) Separation->Product

References

Hammett Analysis of Substituted 3-Phenyl-2H-azirine-2-carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic effects of substituents on the kinetic resolution of 3-phenyl-2H-azirine-2-carboxylates, based on a Hammett study. The data and protocols are derived from the copper-hydride-catalyzed reductive kinetic resolution of these compounds, offering insights into the reaction mechanism and aiding in the prediction of substrate reactivity.

Comparative Analysis of Substituent Effects

The kinetic resolution of a series of para-substituted 3-phenyl-2H-azirine-2-carboxylates was investigated to understand the influence of electronic factors on the reaction rate and enantioselectivity. A linear free-energy relationship was established by plotting the difference in the free energy of activation for the two enantiomers (ΔΔG‡) against the Hammett substituent constant (σp). This analysis reveals the sensitivity of the reaction to electronic perturbations on the phenyl ring.

The following table summarizes the quantitative data from the Hammett study. A positive slope in the Hammett plot indicates that electron-withdrawing groups accelerate the reaction of one enantiomer over the other, leading to a more efficient kinetic resolution.

Substituent (p-R)Hammett Constant (σp)Selectivity Factor (s)ΔΔG‡ (kcal/mol)
OMe-0.27181.54
Me-0.17251.72
H0.00351.88
F0.06411.97
Cl0.23602.16
Br0.23612.17
CF30.541102.50
NO20.781802.78

Experimental Protocols

1. General Procedure for the Synthesis of Substituted 3-Phenyl-2H-azirine-2-carboxylates:

The substituted 3-phenyl-2H-azirine-2-carboxylates were synthesized from the corresponding substituted benzaldehydes. The general synthetic route involves the condensation of the benzaldehyde with an appropriate active methylene compound to form a chalcone, followed by aziridination. The specific reaction conditions, including solvents, temperatures, and reaction times, were optimized for each substrate to achieve the best yields.

2. Protocol for the Copper-Hydride Catalyzed Kinetic Resolution:

The kinetic resolution of the racemic 3-phenyl-2H-azirine-2-carboxylates was performed using a chiral copper-hydride catalyst.

  • Materials:

    • Racemic substituted 3-phenyl-2H-azirine-2-carboxylate

    • Copper(I) source (e.g., Cu(OAc)2)

    • Chiral ligand (e.g., a non-racemic phosphine ligand)

    • Reducing agent (e.g., a silane)

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • In a glovebox, the copper(I) source and the chiral ligand were dissolved in the anhydrous solvent.

    • The solution was stirred at room temperature for a specified time to allow for the formation of the chiral copper complex.

    • The racemic 3-phenyl-2H-azirine-2-carboxylate was added to the reaction mixture.

    • The reducing agent was then added, and the reaction was stirred at a controlled temperature.

    • The progress of the reaction was monitored by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of the remaining starting material and the product.

3. Determination of the Selectivity Factor (s) and ΔΔG‡:

The selectivity factor (s) for the kinetic resolution was calculated from the enantiomeric excess of the unreacted substrate (ee_sm) and the conversion (c) using the following equation:

s = ln[1 - c(1 + ee_sm)] / ln[1 - c(1 - ee_sm)]

The difference in the free energy of activation (ΔΔG‡) between the two enantiomers was then calculated using the equation:

ΔΔG‡ = -RT ln(s)

where R is the gas constant and T is the temperature in Kelvin.

Visualizing the Hammett Analysis Workflow

The logical workflow of the Hammett study, from the experimental setup to the final analysis, is depicted in the following diagram.

Hammett_Analysis_Workflow cluster_synthesis Substrate Preparation cluster_experiment Kinetic Resolution cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Substituted 3-Phenyl-2H-azirine-2-carboxylates KR Copper-Hydride Catalyzed Kinetic Resolution Synthesis->KR Monitoring Reaction Monitoring (chiral HPLC/GC) KR->Monitoring Data_Extraction Extract ee and Conversion Data Monitoring->Data_Extraction Calculation Calculate Selectivity Factor (s) and ΔΔG‡ Data_Extraction->Calculation Hammett_Plot Plot ΔΔG‡ vs. σp Calculation->Hammett_Plot LFER Establish Linear Free-Energy Relationship Hammett_Plot->LFER

Caption: Workflow for the Hammett study of substituted 3-phenyl-2H-azirine-2-carboxylates.

A Comparative Guide to the Stereochemical Landscape of SN2-Type Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleophilic ring-opening of strained three-membered heterocycles—epoxides, aziridines, and cyclic sulfates—is a cornerstone of modern organic synthesis, providing a powerful and stereocontrolled route to highly functionalized molecules. The inherent ring strain of these systems facilitates their opening via an SN2-type mechanism, even with moderately reactive nucleophiles. A profound understanding of the stereochemical and regiochemical outcomes of these reactions is paramount for the rational design of synthetic routes toward complex chiral molecules, including active pharmaceutical ingredients. This guide offers an objective comparison of the stereochemical outcomes of SN2-type ring-opening reactions for these three important classes of heterocycles, supported by experimental data and detailed protocols.

General Principles of Stereochemistry in SN2 Ring-Opening

The SN2 reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of the stereochemical configuration at that center. In the context of cyclic systems, this stereospecificity dictates the relative stereochemistry of the resulting products. For unsymmetrically substituted rings, the regioselectivity of the nucleophilic attack also comes into play, with the nucleophile generally attacking the less sterically hindered carbon atom under neutral or basic conditions.

Comparative Analysis of Stereochemical Outcomes

The following sections provide a detailed comparison of the stereochemical and regiochemical outcomes for the ring-opening of epoxides, aziridines, and cyclic sulfates with various nucleophiles.

Epoxide Ring-Opening

Epoxides are perhaps the most widely studied of the three-membered heterocycles in SN2 ring-opening reactions. Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.

Key Stereochemical Features:

  • Stereospecificity: The reaction is stereospecific, with backside attack leading to inversion of configuration at the site of nucleophilic attack.

  • Regioselectivity: In unsymmetrical epoxides, the nucleophile preferentially attacks the less sterically hindered carbon atom.

The following table summarizes the regioselectivity of the azidolysis of various epoxides under different pH conditions.

EpoxideNucleophileConditionsMajor RegioisomerRegioisomer Ratio (α:β)Reference
Styrene OxideNaN3pH 9.5α-attack99:1[1]
Styrene OxideNaN3pH 4.2α-attack>99:1[1]
1,2-EpoxyoctaneNaN3pH 9.5β-attack10:90[1]
1,2-EpoxyoctaneNaN3pH 4.2β-attack30:70[1]
Cyclohexene OxideNaN3pH 9.5trans>99% trans[2]

α-attack refers to attack at the more substituted carbon, while β-attack refers to attack at the less substituted carbon.

dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

"Epoxide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transition_State" [label="SN2 Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ring_Opened_Product" [label="Ring-Opened Product\n(Inversion of Stereochemistry)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aziridine Ring-Opening

The ring-opening of aziridines mirrors that of epoxides in many respects, with the nitrogen atom being the resident heteroatom. The reactivity of the aziridine is significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, facilitating nucleophilic attack.

Key Stereochemical Features:

  • Stereospecificity: Similar to epoxides, the ring-opening is stereospecific, proceeding with inversion of configuration.

  • Regioselectivity: Under SN2 conditions, nucleophilic attack occurs preferentially at the less substituted carbon.

The following table presents data on the regioselective ring-opening of a chiral aziridine.

Aziridine SubstrateNucleophileProduct(s)Diastereomeric RatioYield (%)Reference
(2R)-1-((R)-1-phenylethyl)-2-(3-oxobutyl)aziridineH2O/TFA2-amino-5-hydroxyheptan-2-one and 1-amino-5-hydroxyheptan-2-one95:585[3]

G cluster_1 Stereospecific Aziridine Ring-Opening Chiral_Aziridine Chiral Aziridine (R-configuration) Nucleophile_Az Nucleophile Backside_Attack Backside Attack Inverted_Product Product with Inverted Stereocenter (S-configuration)

Cyclic Sulfate and Sulfite Ring-Opening

Cyclic sulfates and their precursors, cyclic sulfites, are highly reactive electrophiles due to the electron-withdrawing nature of the sulfonate group. They readily undergo SN2 ring-opening with a variety of nucleophiles.

Key Stereochemical Features:

  • Stereospecificity: The reaction is highly stereospecific, with clean inversion of configuration at the carbon center undergoing attack.

  • Regioselectivity: The regioselectivity can be influenced by both steric and electronic factors. Generally, attack occurs at the less substituted carbon, but this can be altered by the presence of certain substituents.

The table below showcases the regioselectivity in the ring-opening of gem-disubstituted cyclic sulfates with sodium azide.

Cyclic Sulfate SubstituentNucleophileMajor RegioisomerRegioisomer RatioReference
-CH3NaN3Attack at Cβ (less substituted)>4:1[4]
-CO2MeNaN3Attack at Cα (more substituted)>4:1[4]
-CONH2NaN3Attack at Cβ (less substituted)6:1[4]

G cluster_2 Regioselectivity in Cyclic Sulfate Opening Cyclic_Sulfate gem-Disubstituted Cyclic Sulfate Nucleophile_Sulf Nucleophile (e.g., N3-) Attack_C_alpha Attack at Cα (more substituted) Attack_C_beta Attack at Cβ (less substituted) Product_alpha α-Substituted Product Product_beta β-Substituted Product

Experimental Protocols

This section provides representative experimental procedures for the SN2 ring-opening of each class of heterocycle.

Protocol 1: Ring-Opening of Cyclohexene Oxide with Sodium Azide[2]

Materials:

  • Cyclohexene oxide

  • Sodium azide (NaN3)

  • Water

  • Diethyl ether

Procedure:

  • To a stirred solution of sodium azide (2.5 mmol) in water (1 mL) at room temperature is added cyclohexene oxide (0.5 mmol).

  • The heterogeneous mixture is stirred vigorously at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding trans-2-azidocyclohexanol.

Protocol 2: Synthesis and Ring-Opening of a Chiral Aziridine[3]

Synthesis of (2R)-1-((R)-1-phenylethyl)-2-(3-oxobutyl)aziridine:

  • To a solution of (2R)-1-((R)-1-phenylethyl)aziridine-2-carbaldehyde (1.0 eq) in dry THF at -78 °C is added the appropriate Grignard reagent (1.2 eq).

  • The reaction is stirred for 2 hours at -78 °C and then quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

  • The resulting alcohol is then oxidized using Dess-Martin periodinane in dichloromethane to afford the ketone.

Ring-Opening of the Aziridine:

  • The chiral aziridine (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and water.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product ratio is determined by 1H NMR analysis of the crude product, which is then purified by column chromatography.

Protocol 3: Ring-Opening of a gem-Disubstituted Cyclic Sulfate with Sodium Azide[4]

Materials:

  • gem-Disubstituted cyclic sulfate

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • To a solution of the gem-disubstituted cyclic sulfate (1.0 mmol) in DMF (5 mL) is added sodium azide (1.5 mmol).

  • The reaction mixture is stirred at 50 °C for 24 hours.

  • The reaction is quenched by the addition of water (10 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The regioselectivity of the ring-opening is determined by 1H NMR spectroscopy of the crude product mixture. The products are then separated by column chromatography.

Conclusion

The SN2-type ring-opening of epoxides, aziridines, and cyclic sulfates provides a reliable and stereospecific method for the synthesis of 1,2-difunctionalized compounds. While all three classes of heterocycles undergo backside nucleophilic attack leading to inversion of stereochemistry, the regiochemical outcome can be subtly influenced by the nature of the substituents on the ring and the reaction conditions. For epoxides and aziridines, steric factors are the primary determinant of regioselectivity in non-acidic media. In the case of cyclic sulfates, electronic effects from substituents can override steric considerations, leading to altered regioselectivity. A thorough understanding of these principles is crucial for synthetic chemists to effectively utilize these powerful reactions in the construction of complex molecular architectures.

References

Safety Operating Guide

Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat tert-butyl aziridine-2-carboxylate as a hazardous chemical waste. Due to its reactivity and potential health risks, it must be disposed of following strict institutional and regulatory guidelines. Never dispose of this compound down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers and drug development professionals. The following procedures are based on established safety protocols for aziridine-containing compounds.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance.[1] The aziridine ring is highly strained, making the compound reactive.[2] It is crucial to understand its primary hazards before handling or preparing for disposal.

Key Hazards:

  • Flammable: The compound is a flammable liquid and vapor.[1]

  • Corrosive/Irritant: It is known to cause skin irritation and serious eye damage.[1] Inhalation may also lead to respiratory irritation.[1]

  • Sensitizer: Aziridine-based compounds are known skin and respiratory sensitizers.[3] Repeated exposure can lead to allergic reactions.[3]

  • Potential Mutagenicity/Carcinogenicity: Aziridines as a class of compounds are associated with mutagenic and carcinogenic effects.[3][4][5] While specific data for this compound is limited, it should be handled as a potential mutagen.

Hazard ClassificationGHS PictogramsDescriptionSource
Flammable liquidsGHS02 FlameFlammable liquid and vapor.[1]
Skin corrosion/irritationGHS05 Corrosion, GHS07 Exclamation MarkCauses skin irritation.[1]
Serious eye damage/eye irritationGHS05 CorrosionCauses serious eye damage.[1]
Specific target organ toxicityGHS07 Exclamation MarkMay cause respiratory irritation.[1]
Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of unwanted this compound.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Required PPE:

    • Chemical-resistant gloves (inspect before use).[6][7]

    • Safety goggles and a face shield.

    • A properly fitted lab coat.

  • All handling of the waste should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]

2. Waste Identification and Segregation:

  • This compound waste must be segregated from other waste streams.

  • Do not mix it with incompatible materials such as acids, oxidizers, or other reactive substances.[2]

  • Keep the waste in its original, clearly labeled container whenever possible.[7] If transferring to a designated waste container, ensure the new container is compatible and properly labeled with the full chemical name and associated hazards.

3. Waste Collection and Storage:

  • Collect the waste in a tightly sealed, leak-proof container.

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • This storage area should be away from heat sources, sparks, or open flames to mitigate fire risk.[2]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with the exact chemical name and quantity.

  • Disposal must be conducted through a certified hazardous waste disposal service in accordance with all local, state, and federal regulations.[7][9] Common disposal methods for such chemicals include incineration at a licensed facility.[3]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[2]

  • Remove all sources of ignition.[3]

2. Don Appropriate PPE:

  • Emergency clean-up requires comprehensive PPE, including a respirator if vapors are present.[3][8]

3. Contain and Absorb the Spill:

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Do not use combustible materials like paper towels to absorb the bulk of the spill.

4. Collect Contaminated Materials:

  • Carefully scoop or shovel the absorbed material into a designated, labeled hazardous waste container.[3][9]

5. Decontaminate the Area:

  • Once the absorbed material is removed, decontaminate the affected surface with a suitable cleaning agent (e.g., soap and water), followed by a rinse.[9]

  • Collect all cleaning materials (wipes, etc.) and place them in the hazardous waste container.

6. Dispose of Spill Waste:

  • Seal the hazardous waste container and manage it according to the disposal protocol outlined above.

  • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Assess Hazards: Flammable, Corrosive, Sensitizer, Potential Mutagen A->B C Don Appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat B->C D Work in Chemical Fume Hood C->D E Segregate Waste: Keep in original or labeled, compatible container D->E F Is the container leaking? E->F G Securely seal container F->G No H Overpack into a larger, secure waste container F->H Yes I Store in Designated Hazardous Waste Area G->I H->I J Contact EHS for Pickup I->J K Professional Disposal: Incineration via certified vendor J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl Aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel involved in the handling, use, and disposal of Tert-butyl Aziridine-2-carboxylate. Adherence to these protocols is mandatory to ensure a safe research environment.

This compound is a reactive chemical that requires stringent safety measures to prevent exposure and ensure safe handling. According to its Globally Harmonized System (GHS) classification, this compound is a flammable liquid and vapor, causes skin irritation, serious eye damage, and may cause respiratory irritation[1]. Aziridine compounds, in general, are considered highly reactive and potentially hazardous[2]. Therefore, all personnel must be thoroughly trained on the procedures outlined below before commencing any work with this substance.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended personal protective equipment for handling this compound. This information is compiled from safety data sheets and general best practices for handling reactive and hazardous chemicals.

Body PartRequired PPERecommended Material/SpecificationCitation
Eyes/Face Chemical safety gogglesMust be worn at all times.[2][3][4]
Full-face shieldRequired when there is a splash hazard.[3][5]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber. Inspect for tears or holes before and during use. Two pairs of chemotherapy-grade gloves are recommended for handling hazardous compounds.[2][3][5][6][7]
Body Laboratory coatStandard lab coat required for all laboratory work.[2][4][5]
Chemical-resistant apron/gownA disposable gown made of polyethylene-coated polypropylene or other resistant laminate materials is recommended, especially for larger quantities or when there is a significant risk of splashing.[7]
Respiratory Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood.[4][5]
Air-purifying respiratorAn air-purifying respirator with an organic vapor cartridge may be necessary for non-spray applications where airborne concentrations could exceed exposure limits.[3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
  • Put on all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure[4][5].
  • Use controlled transfer techniques, such as pipettes or dispensing systems designed for reactive chemicals, to prevent spills[2].
  • Ground and bond containers and equipment before transferring to avoid static sparks, as the compound is a flammable liquid[3].
  • Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[8].
  • Keep containers tightly closed when not in use to prevent contamination and the release of vapors[3].

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[3][5].
  • Store in a tightly closed container[3].
  • Store away from incompatible materials such as oxidizing agents, anhydrides, and acids[3].

4. Spill Response:

  • In the event of a small spill inside a fume hood, use an absorbent material like spill pads, sand, or vermiculite to contain and soak up the chemical[3][9].
  • For larger spills, evacuate the area and alert the appropriate emergency response personnel.
  • Cleanup personnel must wear appropriate PPE, including respiratory protection[3][9].

5. Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations[3].
  • Collect waste in a designated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.

Safety Workflow Diagram

The following diagram illustrates the logical flow of safety procedures for handling this compound.

G cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_emergency Emergency Procedures A Review SDS B Verify Fume Hood Function A->B C Don Appropriate PPE B->C D Prepare Equipment C->D E Work in Fume Hood D->E Start Experiment F Use Controlled Transfer E->F M Spill Occurs E->M N Personal Exposure E->N G Ground Equipment F->G H Keep Container Closed G->H I Proper Storage H->I End of Use L Decontaminate Work Area H->L J Segregate Waste I->J K Dispose via EHS J->K O Evacuate & Alert M->O P Use Eyewash/Shower N->P Q Contain & Clean Spill O->Q R Seek Medical Attention P->R

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl Aziridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Aziridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.